molecular formula C15H13NO3 B1349046 2-(2-phenylacetamido)benzoic Acid CAS No. 28565-98-2

2-(2-phenylacetamido)benzoic Acid

Cat. No.: B1349046
CAS No.: 28565-98-2
M. Wt: 255.27 g/mol
InChI Key: WLWHMIHDEXBKCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenylacetamido)benzoic acid is recognized in scientific research as a valuable building block in the development of Protein Degrader molecules . This compound belongs to a class of benzoic acid derivatives that are of significant interest in medicinal chemistry for the design of novel bioactive molecules . Research on structurally related 5-acetamido-2-hydroxy benzoic acid derivatives demonstrates that such compounds can exhibit potent pharmacological properties, including analgesic and anti-inflammatory activities . These derivatives have been shown to reduce painful activity in vivo and exhibit a promising binding affinity with the cyclooxygenase-2 (COX-2) receptor, suggesting a potential mechanism of action linked to COX-2 selectivity . The exploration of benzoic acid-based scaffolds, including those with phenylacetamido substitutions, continues to be a productive strategy for creating new research compounds with potential applications in investigating cancer pathways and inflammatory diseases . This product is intended for use by professional research laboratories and industrial facilities only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-phenylacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(10-11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWHMIHDEXBKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354202
Record name 2-[(phenylacetyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28565-98-2
Record name 2-[(phenylacetyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-phenylacetamido)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-phenylacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent characterization of 2-(2-phenylacetamido)benzoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind each experimental choice, ensuring a robust and reproducible process.

Section 1: Synthesis via Schotten-Baumann Acylation

The synthesis of the target molecule, this compound, is most efficiently achieved through the formation of an amide bond between 2-aminobenzoic acid (anthranilic acid) and an activated form of phenylacetic acid. The Schotten-Baumann reaction, a classic and reliable method for acylating amines, is the chosen synthetic route.[1][2] This reaction involves the use of an acyl chloride in the presence of a base, which serves a critical dual function: it neutralizes the hydrochloric acid byproduct, thereby preventing the protonation of the amine nucleophile, and drives the reaction equilibrium toward the formation of the amide product.[3]

Overall Reaction Scheme

The synthesis involves the reaction of 2-aminobenzoic acid with phenylacetyl chloride in a basic medium to yield this compound.

Caption: Overall synthesis scheme for this compound.

Reaction Mechanism: Nucleophilic Acyl Substitution

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[4] The lone pair of electrons on the nitrogen atom of 2-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A base present in the reaction medium deprotonates the positively charged nitrogen, yielding the final amide product and a salt byproduct (e.g., NaCl).

G start Step 1: Nucleophilic Attack step2 Step 2: Formation of Tetrahedral Intermediate start->step2 Amine attacks carbonyl carbon step3 Step 3: Chloride Elimination step2->step3 Intermediate collapses step4 Step 4: Deprotonation by Base step3->step4 Chloride ion leaves end_node Final Amide Product step4->end_node Base removes proton

Caption: Mechanism of the Schotten-Baumann Reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution, followed by the characterization outlined in Section 2, will confirm the synthesis of the target compound.

Materials and Equipment:

  • 2-Aminobenzoic acid

  • Phenylacetyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated and 1M solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 5.0 g of 2-aminobenzoic acid in 100 mL of 1M sodium hydroxide solution with stirring. Cool the solution to 0-5 °C in an ice bath.

  • Acylation: In a separate beaker, dissolve an equimolar amount of phenylacetyl chloride in 25 mL of dichloromethane (DCM). Add this solution dropwise to the stirring, cooled solution of 2-aminobenzoic acid over 15-20 minutes. The use of a biphasic system (aqueous NaOH and organic DCM) is a hallmark of Schotten-Baumann conditions, facilitating the reaction while minimizing hydrolysis of the acyl chloride.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 1-2 hours.

  • Workup - Phase Separation and Acidification: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with 20 mL of DCM and combine the organic extracts. Carefully acidify the aqueous layer by adding concentrated HCl dropwise with stirring in an ice bath until the pH is approximately 2. A white precipitate of the product should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification - Recrystallization: Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture, to obtain the purified this compound. Dry the purified crystals under vacuum.

Section 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of physical and spectroscopic methods provides a complete profile of the molecule.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. The melting point is a crucial indicator of purity; a sharp melting range close to the literature value suggests a high degree of purity.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₃NO₃[5]
Molecular Weight 255.27 g/mol [6]
Appearance White to off-white solid
CAS Number 28565-98-2[7]
Melting Point ~150-153 °C (literature value)[8]
Spectroscopic Analysis

Spectroscopic analysis provides an unambiguous "fingerprint" of the molecular structure.

A. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of the product should exhibit characteristic absorption bands confirming the presence of both the amide and carboxylic acid moieties.

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9]

  • N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration.

  • C-H Stretch (Aromatic/Aliphatic): Peaks just above 3000 cm⁻¹ are due to aromatic C-H stretching, while peaks just below 3000 cm⁻¹ are from the aliphatic -CH₂- group.

  • C=O Stretch (Carbonyls): Two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch typically appears around 1700-1680 cm⁻¹.[9] The amide I band (primarily C=O stretch) is expected around 1650-1680 cm⁻¹.

  • N-H Bend (Amide II): A significant peak around 1550 cm⁻¹ is characteristic of the amide II band (N-H bending and C-N stretching).

  • C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic rings.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy (Predicted):

    • ~11-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak may be broad.

    • ~9-10 ppm (singlet, 1H): Amide proton (-NH-).

    • ~7.0-8.2 ppm (multiplets, 9H): Aromatic protons from the two distinct benzene rings. The protons on the benzoic acid ring will likely be in a more complex pattern than the single peak expected for the phenyl ring of the starting phenylacetic acid.[10]

    • ~3.7 ppm (singlet, 2H): Methylene protons (-CH₂-). This singlet confirms the connection between the phenyl group and the amide carbonyl.

  • ¹³C NMR Spectroscopy (Predicted):

    • ~170-175 ppm: Carbonyl carbon of the carboxylic acid.

    • ~168-172 ppm: Carbonyl carbon of the amide.

    • ~120-140 ppm: Aromatic carbons (multiple signals expected).

    • ~45 ppm: Methylene carbon (-CH₂-).

C. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound and provides structural information through its fragmentation pattern.

  • Molecular Ion Peak ([M]⁺): The mass spectrum should show a clear molecular ion peak at an m/z (mass-to-charge ratio) of 255, corresponding to the molecular weight of the compound.[5]

  • Key Fragmentation Peaks (Predicted):

    • m/z 137: Loss of the phenylacetyl group ([M - C₈H₇O]⁺), corresponding to the 2-aminobenzoic acid fragment.

    • m/z 119: The phenylacetyl cation ([C₈H₇O]⁺).

    • m/z 91: Tropylium ion ([C₇H₇]⁺), a common fragment from benzyl groups.

    • m/z 77: Phenyl cation ([C₆H₅]⁺).

Section 3: Integrated Experimental Workflow

The entire process, from initial synthesis to final validation, follows a logical and systematic workflow to ensure efficiency and success.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_char Characterization & Validation prep Reactant Preparation (2-Aminobenzoic Acid in NaOH) acyl Dropwise addition of Phenylacetyl Chloride in DCM prep->acyl react Reaction at Room Temp (1-2 hours) acyl->react sep Phase Separation react->sep acid Acidification of Aqueous Layer (Precipitation) sep->acid iso Vacuum Filtration acid->iso purify Recrystallization (Ethanol/Water) iso->purify dry Drying under Vacuum purify->dry mp Melting Point dry->mp ir IR Spectroscopy dry->ir nmr NMR (¹H & ¹³C) dry->nmr ms Mass Spectrometry dry->ms

Caption: Integrated workflow for the synthesis and characterization process.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). 2-(2-Phenylacetyl)benzoic acid.
  • Labsolu. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C15H13NO3).
  • ChemicalBook. (n.d.). 2-Phenylacetamide(103-81-1) 1H NMR spectrum.
  • National Institute of Standards and Technology. (n.d.). Benzeneacetamide. NIST Chemistry WebBook.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-(phenylamino)- (CAS 91-40-7).
  • ChemScene. (n.d.). This compound.
  • ChemicalBook. (n.d.). 2-NITRO-5-(PHENYLACETYLAMINO)-BENZOIC ACID Chemical Properties.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-phenylethyl ester. NIST Chemistry WebBook.
  • BenchChem. (n.d.). Application Note and Protocol for Infrared Spectroscopy Analysis of Benzoic Acid.
  • Chemistry Online. (2022, October 30). Synthesis of 2-aminobenzoic acid (anthranilic acid).
  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.
  • European Patent Office. (2005, December 1). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Google Patents.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • ChemicalBook. (n.d.). 2-(Phenylacetyl)benzoic acid synthesis.
  • Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 10V, Negative (HMDB0001870).
  • University of Wisconsin-Platteville. (n.d.). benzoic acid (NMR Spectrum).
  • ResearchGate. (n.d.). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis.
  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Mei, X., August, A. T., & Wolf, C. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry, 71(1), 142–149.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, phenyl ester. NIST Chemistry WebBook.
  • Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.
  • BenchChem. (n.d.). 2-Nitro-5-(phenylacetylamino)-benzoic acid.
  • PubMed Central. (2006). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1.
  • Organic Syntheses. (n.d.). Desoxybenzoin.
  • ResearchGate. (n.d.). Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library.
  • Royal Society of Chemistry. (n.d.). A one-pot, mild and rapid synthesis of amides from carboxylic acids and amines using thionyl chloride. RSC Advances.
  • PrepChem.com. (n.d.). Preparation of phenylacetyl chloride.
  • ResearchGate. (n.d.). Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Phenylacetamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of 2-(2-phenylacetamido)benzoic acid. Designed for professionals in research and drug development, this document moves beyond a simple listing of data points. It delves into the causality behind these properties and provides field-proven insights into their determination and significance. Every piece of information is grounded in authoritative sources to ensure scientific integrity.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₁₅H₁₃NO₃, is an organic compound that garners interest in medicinal chemistry and drug discovery. Its structure, featuring a benzoic acid moiety linked to a phenylacetamide group, presents a unique combination of functional groups that influence its chemical behavior and potential biological activity. Understanding its fundamental physicochemical properties is a critical first step in harnessing its potential, from designing synthetic routes to predicting its behavior in biological systems.

This guide will systematically explore the key physicochemical parameters of this compound, offering both available data and standardized protocols for their experimental determination.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is paramount for its application in research and development. The following sections detail the key properties of this compound.

General and Structural Properties

The foundational properties of a molecule provide the framework for understanding its behavior.

PropertyValueSource
IUPAC Name This compound-
CAS Number 28565-98-2
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol
Appearance Solid (form)
Predicted XlogP 3.5[1]

The predicted octanol-water partition coefficient (XlogP) of 3.5 suggests that this compound is a relatively lipophilic molecule.[1] This property is a crucial determinant of a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) characteristics. A higher XlogP value often correlates with better membrane permeability but can also lead to lower aqueous solubility.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

To ensure the accuracy and reproducibility of physicochemical data, standardized experimental protocols are essential. The following sections provide detailed methodologies for determining the key properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range typically signifies a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Method

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating and Observation: Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.

  • Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.

  • Causality: The transition from a solid to a liquid state involves overcoming the intermolecular forces within the crystal lattice. The energy required for this transition is specific to the compound's structure and the strength of these forces. Impurities disrupt the crystal lattice, leading to a lower and broader melting point range.

Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. The solubility of this compound is expected to be influenced by its aromatic rings (promoting lipophilicity) and its carboxylic acid and amide groups (capable of hydrogen bonding).

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Equilibrium Saturation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, methanol, DMSO) in a sealed flask.

  • Agitation: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Withdraw a sample of the supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

  • Causality: The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The interplay of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) between the solute and solvent molecules determines the extent of dissolution.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For this compound, the carboxylic acid group is the primary acidic functional group. The pKa value is crucial for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., a water-cosolvent mixture if solubility in pure water is low).

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

  • Causality: The pKa is a quantitative measure of the equilibrium between the protonated and deprotonated forms of an acidic functional group. The Henderson-Hasselbalch equation describes this relationship, and potentiometric titration allows for the experimental determination of this equilibrium constant.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR Spectroscopy

  • Expected ¹H NMR Features: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the two phenyl rings, the methylene (-CH₂-) protons of the acetamido group, the amide (-NH-) proton, and the carboxylic acid (-COOH) proton. The chemical shifts and coupling patterns of these signals would provide detailed information about the connectivity of the atoms.

  • Expected ¹³C NMR Features: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups, and the various aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Expected IR Absorption Bands:

    • O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

    • C=O stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

    • C=O stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹ (Amide I band).

    • N-H stretch (Amide): A peak in the region of 3200-3400 cm⁻¹.

    • N-H bend (Amide): An absorption around 1600-1650 cm⁻¹ (Amide II band).

    • C-H stretches (Aromatic): Peaks typically above 3000 cm⁻¹.

    • C=C stretches (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

  • Expected UV-Vis Absorption: Due to the presence of two aromatic rings, this compound is expected to exhibit strong UV absorption. The exact wavelength of maximum absorbance (λmax) would be influenced by the solvent and the pH of the solution.

Logical Workflows and Data Integration

The physicochemical and spectroscopic data are not standalone pieces of information but are interconnected and should be interpreted in an integrated manner.

Diagram: Integrated Physicochemical and Structural Analysis Workflow

G cluster_0 Initial Characterization cluster_1 Physicochemical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Integration and Application A Synthesis and Purification of This compound B Melting Point (Purity Assessment) A->B Sample C Solubility Profiling (Solvent Selection) A->C Sample D pKa Determination (Ionization State) A->D Sample E NMR (¹H, ¹³C) (Structural Elucidation) A->E Sample F FT-IR (Functional Group ID) A->F Sample G UV-Vis (Electronic Transitions) A->G Sample H Comprehensive Physicochemical Profile B->H Data Consolidation C->H Data Consolidation D->H Data Consolidation E->H Data Consolidation F->H Data Consolidation G->H Data Consolidation I Informing Drug Development (Formulation, ADME Prediction) H->I Application

Caption: Workflow for the comprehensive characterization of this compound.

Conclusion

A thorough understanding of the physicochemical properties of this compound is fundamental for its successful application in scientific research and drug development. While some properties can be predicted, experimental determination using standardized protocols is crucial for obtaining accurate and reliable data. This guide provides a framework for the systematic characterization of this molecule, emphasizing the importance of integrating various analytical techniques to build a comprehensive physicochemical profile. This knowledge will ultimately enable researchers to make informed decisions regarding its synthesis, formulation, and potential therapeutic applications.

References

  • PubChem. This compound. [Link]

  • PubChemLite. This compound (C15H13NO3). [Link]

  • ResearchGate. Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. [Link]

  • SpectraBase. N-phenylanthranilic acid - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. N-phenylanthranilic acid - Optional[FTIR] - Spectrum. [Link]

  • Solstice Research Chemicals. N-Phenylanthranilic acid | 78150. [Link]

  • Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System. Open Journal of Polymer Chemistry. [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

Sources

2-(2-phenylacetamido)benzoic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-phenylacetamido)benzoic acid for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical entity in modern drug discovery and organic synthesis. The document elucidates its core physicochemical properties, proposes a detailed synthetic pathway, outlines its critical applications, particularly as a protein degrader building block, and establishes robust analytical methodologies for its characterization and quality control. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Compound Identification and Core Physicochemical Properties

This compound is an organic compound featuring a phenylacetamide group linked to the 2-position of a benzoic acid core. This structural arrangement makes it a valuable intermediate and building block in various synthetic applications.

Chemical Structure and Identifiers

The identity of this compound is unequivocally established by its CAS number and various chemical notations that describe its two-dimensional structure and stereochemistry.

  • CAS Number : 28565-98-2[1][2][3]

  • Molecular Formula : C₁₅H₁₃NO₃[1][3][4]

  • Molecular Weight : 255.27 g/mol [1][2][3]

  • Synonym : 2-[(2-phenylacetyl)amino]benzoic acid[3][4]

The structure can be represented by the following SMILES and InChI strings:

  • SMILES : O=C(O)C1=CC=CC=C1NC(CC2=CC=CC=C2)=O[1][3][4]

  • InChI : 1S/C15H13NO3/c17-14(10-11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)[1][4]

Physicochemical Data

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below has been consolidated from chemical databases and predictive models to provide a comprehensive profile.

PropertyValueSource
Physical Form Solid[1]
Monoisotopic Mass 255.08954 Da[4]
Predicted XlogP 3.5[4]
Storage Temperature Room Temperature[2]
Shelf Life 1095 days (approx. 3 years)[2]

Synthesis and Mechanism

While specific manufacturing protocols for this compound are proprietary, a chemically sound and widely applicable synthetic route can be proposed based on established organic chemistry principles, such as those used for related acetamido benzoic acid derivatives.[5] The most logical pathway is the N-acylation of 2-aminobenzoic acid (anthranilic acid) with an activated form of phenylacetic acid, typically phenylacetyl chloride.

Proposed Synthetic Protocol

This protocol describes a standard laboratory-scale synthesis.

  • Reactant Preparation : In a reaction vessel, dissolve 2-aminobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) containing a non-nucleophilic base (e.g., Triethylamine, 1.2 eq).

  • Acylation : Cool the mixture to 0°C in an ice bath. Add a solution of phenylacetyl chloride (1.1 eq) in the same solvent dropwise over 30 minutes. The base is crucial as it neutralizes the HCl byproduct generated during the acylation, driving the reaction to completion.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Work-up and Isolation : Upon completion, quench the reaction with water. Acidify the aqueous layer with dilute HCl to protonate the carboxylic acid, causing the product to precipitate.

  • Purification : Collect the crude solid product by vacuum filtration. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process Reactant1 2-Aminobenzoic Acid Reaction N-Acylation at 0°C to RT Reactant1->Reaction Reactant2 Phenylacetyl Chloride Reactant2->Reaction Base Triethylamine in DCM Base->Reaction Workup Aqueous Work-up & Acidification Reaction->Workup Reaction Mixture Purification Recrystallization Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Proposed synthesis of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its application as a sophisticated building block in medicinal chemistry. Benzoic acid derivatives are foundational scaffolds in drug discovery, known to be part of molecules with diverse biological activities.[6][7]

Protein Degrader Building Block

A primary and high-impact application of this compound is its use as a Protein Degrader Building Block .[2] This positions it as a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related molecular degraders.

  • Mechanism of Action : PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can serve as a precursor to ligands that bind to either the target protein or, more commonly, to components of the E3 ligase machinery.

  • Causality : The structural features—a carboxylic acid for linkage and a phenylacetamide moiety for specific interactions—make it an ideal starting point for elaboration into more complex degrader molecules. The ability to synthetically modify the benzoic acid or phenyl ring allows for the fine-tuning of binding affinity and pharmacokinetic properties.

Scaffold for Novel Therapeutics

Beyond protein degradation, the benzoic acid scaffold is integral to the design of various therapeutic agents. Derivatives have been explored for a range of activities, including as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX).[5] The structure of this compound provides a framework that can be modified to optimize interactions with specific biological targets, making it a valuable asset in lead optimization campaigns.

Analytical Methodologies for Quality Control

Ensuring the identity, purity, and stability of this compound is paramount for its use in research and development. A multi-technique approach is required for comprehensive characterization.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum should show distinct signals for the aromatic protons on both rings, the methylene bridge protons, and the amide and carboxylic acid protons.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement, which should correspond to the calculated monoisotopic mass of 255.08954 Da.[4]

Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity.[8] A reverse-phase method is typically employed.

ParameterHPLC MethodRationale
Stationary Phase C18 ColumnProvides excellent separation for moderately nonpolar compounds.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)The gradient elution ensures the separation of the main peak from potential impurities and starting materials. Formic acid improves peak shape.
Detection UV at 254 nmThe aromatic rings in the molecule provide strong chromophores for reliable UV detection.
Quantification Area percent at a single wavelength.A purity level of >98% is typically required for drug discovery applications.
Analytical Workflow Diagram

Analytical_Workflow cluster_structure Structural Confirmation cluster_purity Purity & Potency Assessment NMR 1H & 13C NMR Report Certificate of Analysis NMR->Report MS High-Resolution MS MS->Report HPLC Reverse-Phase HPLC Assay Purity Assay (>98%) HPLC->Assay Assay->Report Sample Test Sample Sample->NMR Sample->MS Sample->HPLC

Caption: General analytical workflow for compound characterization.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on the Globally Harmonized System (GHS), the compound presents moderate hazards.

  • GHS Pictogram : GHS07 (Exclamation Mark)[1][2]

  • Signal Word : Warning[1][2]

  • Hazard Statements :

    • H302: Harmful if swallowed[1]

    • H319: Causes serious eye irritation[1]

  • Precautionary Statements : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Avoid ingestion and contact with eyes.

  • Storage : The compound should be stored at room temperature in a well-sealed container, away from incompatible materials. It is classified as a combustible solid.[1]

Conclusion

This compound (CAS: 28565-98-2) is a well-defined chemical entity with significant potential in advanced pharmaceutical research. Its primary role as a building block for protein degraders places it at the forefront of innovative therapeutic strategies. A clear understanding of its synthesis, analytical characterization, and applications, as detailed in this guide, enables researchers and developers to effectively integrate this molecule into their workflows, accelerating the discovery of next-generation medicines.

References

  • PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C15H13NO3). Retrieved January 18, 2026, from [Link]

  • MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved January 18, 2026, from [Link]

  • Pharmaffiliates. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved January 18, 2026, from [Link]

  • PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved January 18, 2026, from [Link]

Sources

The Genesis of a Therapeutic Backbone: A Technical Guide to the Discovery and History of N-Phenylanthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The subject of this guide is N-phenylanthranilic acid , a compound of significant historical and pharmaceutical relevance. It is the parent structure of the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs). The term "N-phenylacetyl anthranilic acid," as specified in the query, does not correspond to a widely recognized or studied chemical entity in scientific literature. This guide proceeds under the technically supported assumption that the intended subject is the foundational N-phenylanthranilic acid.

Introduction

In the landscape of medicinal chemistry, certain molecular scaffolds serve as foundational pillars upon which entire classes of therapeutic agents are built. N-Phenylanthranilic acid, also known as fenamic acid, is one such cornerstone.[1] While not a therapeutic agent itself, its discovery and the subsequent exploration of its derivatives led to the development of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which have provided pain and inflammation relief for decades.[2][3] This technical guide offers an in-depth exploration of the discovery and history of N-phenylanthranilic acid, from its chemical ancestry to its pivotal role in the development of modern pharmaceuticals. We will examine the key synthetic pathways, the scientific context of its emergence, and its enduring legacy in drug development.

Part 1: The Precursor - The Discovery of Anthranilic Acid

The story of N-phenylanthranilic acid begins with its precursor, anthranilic acid (2-aminobenzoic acid). The discovery of anthranilic acid is intrinsically linked to the history of the dye industry. In the 1840s, German chemist Carl Julius Fritzsche was investigating the degradation products of indigo, a vibrant blue dye derived from the Indigofera plant.[4][5][6] Through treatment of indigo with caustic potash, Fritzsche isolated a new crystalline substance which he named anthranilic acid, derived from "anil," the German term for indigo, and the fact that it was an acid.[4] This discovery was a crucial step in understanding the chemical composition of this important natural dye.

Industrially, anthranilic acid is now primarily produced from phthalic anhydride.[4][7] Its versatile structure, containing both an amine and a carboxylic acid group on a benzene ring, makes it a valuable starting material for a wide range of chemical syntheses, including pharmaceuticals, dyes, and perfumes.[8]

Part 2: The Emergence of N-Phenylanthranilic Acid - Synthesis and Key Methodologies

The creation of N-phenylanthranilic acid involves the formation of a C-N bond between an aniline and a benzoic acid derivative. The most historically significant and practical method for this transformation is the Ullmann condensation , a copper-catalyzed cross-coupling reaction.[9][10]

The Ullmann-Goldberg Reaction

The specific application of the Ullmann condensation to form C-N bonds is often referred to as the Goldberg reaction.[9] This reaction typically involves the coupling of an aryl halide with an amine in the presence of copper or a copper salt as a catalyst and a base. For the synthesis of N-phenylanthranilic acid, the common reactants are o-chlorobenzoic acid and aniline.[11][12]

The reaction proceeds via a copper(I) intermediate which undergoes oxidative addition with the aryl halide, followed by reaction with the amine and subsequent reductive elimination to form the desired N-arylated product.[10]

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products o_chlorobenzoic_acid o-Chlorobenzoic Acid npaa N-Phenylanthranilic Acid o_chlorobenzoic_acid->npaa + aniline Aniline aniline->npaa + catalyst Copper Catalyst (e.g., Cu₂O, CuI) catalyst->npaa base Base (e.g., K₂CO₃) base->npaa solvent High-Boiling Solvent (e.g., DMF, Nitrobenzene) solvent->npaa byproducts KCl + H₂O npaa->byproducts +

Caption: Ullmann Condensation for N-Phenylanthranilic Acid Synthesis.

Experimental Protocol: Ullmann Synthesis of N-Phenylanthranilic Acid

The following protocol is a representative example of the Ullmann synthesis.[11][12]

Materials:

  • o-Chlorobenzoic acid

  • Aniline (in excess)

  • Anhydrous potassium carbonate

  • Copper(I) oxide or copper bronze

  • High-boiling point solvent (e.g., dimethylformamide - DMF)

  • Hydrochloric acid (for workup)

  • Decolorizing carbon

Procedure:

  • A mixture of o-chlorobenzoic acid, aniline, anhydrous potassium carbonate, and a catalytic amount of copper oxide is refluxed in a suitable high-boiling solvent for several hours.[11][12]

  • After the reaction is complete, the excess aniline is removed, often by steam distillation.[11]

  • The remaining solution is treated with decolorizing carbon and filtered.[11]

  • The filtrate is acidified with hydrochloric acid to precipitate the crude N-phenylanthranilic acid.[11][13]

  • The product is collected by filtration, washed with water, and can be further purified by recrystallization from a solvent mixture like ethanol/water.[11][14]

Modern variations of this synthesis have been developed to improve yields and reaction conditions, for example, through the use of ultrasound irradiation to accelerate the reaction.[14][15]

Part 3: The Pharmaceutical Legacy - The Birth of the Fenamates

The true significance of N-phenylanthranilic acid in the scientific community was cemented in the mid-20th century with the discovery of its anti-inflammatory properties. While the parent compound itself is not used clinically, it provided the essential chemical scaffold for the development of the fenamates , a class of NSAIDs.[1][3]

In the 1960s, a team of scientists at Parke-Davis, led by Claude Winder, systematically synthesized and tested derivatives of anthranilic acid.[2] This research led to the invention of mefenamic acid in 1961, followed by flufenamic acid in 1963, and meclofenamate sodium in 1964.[2] Mefenamic acid was subsequently brought to market as Ponstel® and became a widely prescribed drug for mild to moderate pain, particularly menstrual pain.[2][16][17]

The mechanism of action for fenamates, like other NSAIDs, involves the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][3] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[18]

Fenamate_Derivatives cluster_derivatives Fenamate NSAIDs parent N-Phenylanthranilic Acid (Fenamic Acid) mefenamic Mefenamic Acid (e.g., Ponstel®) parent->mefenamic Derivative of tolfenamic Tolfenamic Acid parent->tolfenamic Derivative of flufenamic Flufenamic Acid parent->flufenamic Derivative of meclofenamic Meclofenamic Acid parent->meclofenamic Derivative of

Caption: N-Phenylanthranilic Acid as the Parent Structure for Fenamate NSAIDs.

Part 4: Other Chemical Applications

Beyond its critical role in medicinal chemistry, N-phenylanthranilic acid is a valuable intermediate in other areas of organic synthesis. One notable application is in the synthesis of acridone .[1][11][19] Acridone and its derivatives form a class of compounds with a wide range of applications, including as dyes and in materials science. The synthesis involves the intramolecular cyclization of N-phenylanthranilic acid in the presence of a strong acid, such as concentrated sulfuric acid.[11][19]

Physicochemical Properties of N-Phenylanthranilic Acid

PropertyValue
Chemical Formula C₁₃H₁₁NO₂
Molar Mass 213.23 g/mol
Appearance Off-white to grayish powder
Melting Point 182-185 °C
Solubility Insoluble in water; soluble in hot ethanol, ether, and benzene
CAS Number 91-40-7

Conclusion

The journey of N-phenylanthranilic acid from a derivative of a dye-making byproduct to the backbone of a major class of anti-inflammatory drugs is a testament to the serendipitous and systematic nature of chemical research. Its discovery, rooted in the 19th-century exploration of natural products, paved the way for the development of the fenamate NSAIDs in the 20th century, providing relief to millions. The synthesis of N-phenylanthranilic acid, primarily through the robust Ullmann condensation, remains a classic example of C-N bond formation in organic chemistry. As researchers continue to explore new therapeutic agents, the story of N-phenylanthranilic acid serves as a powerful reminder of how the investigation of a single molecular scaffold can have a profound and lasting impact on medicine and science.

References

  • Mefenamic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Anthranilic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Mefenamic acid - Wikiwand. (n.d.). Retrieved from [Link]

  • Pellón, R. F., Carrasco, R., & Rodés, L. (1993). Synthesis of N-Phenylanthranilic Acids Using Water as Solvent.
  • Mefenamic acid - MEpedia. (2022, October 27). Retrieved from [Link]

  • Docampo Palacios, M. L., & Pellón Comdom, R. F. (2003). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation.
  • acridone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, part _, 0-0.
  • Synthesis of Step A -- N-phenyl-anthranilic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • Anthranilic acid - Grokipedia. (n.d.). Retrieved from [Link]

  • Carl Julius Fritzsche and the discovery of anthranilic acid, 1841 - ACS Publications. (1943).
  • Carl Julius Fritzsche and the discovery of anthranilic acid, 1841 - ACS Publications. (1943).
  • Mefenamic Acid - Drug Targets, Indications, Patents - Synapse. (n.d.). Retrieved from [Link]

  • The Chemistry of Anthranilic Acid - Bentham Science Publisher. (n.d.). Retrieved from [Link]

  • Acridone | ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation - ResearchGate. (2006, August 17). Retrieved from [Link]

  • Pellón, R. F., Carrasco, R., & Rodés, L. (1993). Synthesis of N-Phenylanthranilic Acids Using Water as Solvent.
  • Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Daniels, M. J., et al. (2021). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. Pharmaceuticals, 14(3), 282.
  • Fenamates for Neurodegenerative Disorders - Encyclopedia.pub. (2021, May 6). Retrieved from [Link]

  • Fenamic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Smith, R., & Brennan, S. (2021). Synthesis of N-Phenylanthranilic acid under Ullman conditions. ChemSpider SyntheticPages, 954.
  • Daniels, M. J., et al. (2015). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. UTAS Research Repository.
  • Analgesic - Wikipedia. (n.d.). Retrieved from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Theoretical and Computational Elucidation of 2-(2-phenylacetamido)benzoic acid: A Synergistic Approach to Understanding Molecular Properties and Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of 2-(2-phenylacetamido)benzoic acid, a molecule of interest in medicinal chemistry. We employ a synergistic approach that combines quantum chemical calculations, molecular docking, and molecular dynamics with established experimental protocols for synthesis and characterization. Density Functional Theory (DFT) is utilized to investigate the molecule's optimized geometry, electronic structure, and vibrational frequencies. These theoretical findings are correlated with experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy. Furthermore, molecular docking and dynamics simulations are explored to predict and analyze the compound's potential interactions with a relevant biological target, thereby offering insights into its prospective bioactivity. This guide serves as a framework for the rational design and analysis of novel therapeutics based on the benzoic acid scaffold.[1][2]

Introduction

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[3] Their scaffold is prevalent in molecules exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The molecule this compound, with its characteristic amide linkage connecting a phenylacetamide group to an anthranilic acid core, presents a compelling structure for investigation. The arrangement of a carboxylic acid, an amide, and two phenyl rings provides a rich landscape of hydrogen bond donors and acceptors, as well as hydrophobic regions, suggesting a high potential for specific interactions with biological macromolecules.

The integration of computational chemistry into the drug discovery pipeline has become indispensable. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations provide profound insights into molecular properties and interactions at an atomic level, often preceding and guiding synthetic efforts.[5][6] DFT calculations can predict molecular geometry, reactivity, and spectroscopic signatures with high accuracy.[7] Molecular docking serves to identify potential binding modes and affinities of a ligand to a protein target, while MD simulations assess the stability of these interactions in a dynamic environment.[5][8]

This guide presents a holistic workflow, demonstrating how theoretical calculations can be validated by and used to interpret experimental data. We will explore the synthesis and spectroscopic characterization of this compound and align these findings with results from rigorous computational modeling.

Theoretical and Computational Methodologies

The choice of computational methods is critical for obtaining meaningful results. Our approach is grounded in well-established practices for organic and medicinal chemistry, balancing accuracy with computational feasibility.

Quantum Chemical Calculations: Density Functional Theory (DFT)

To investigate the intrinsic properties of this compound, we employ DFT, a method that offers a robust description of electronic structure.

  • Rationale for Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen in conjunction with the 6-311++G(d,p) basis set. This combination is widely recognized for its efficacy in optimizing geometries, predicting vibrational frequencies, and describing the electronic properties of organic molecules, as demonstrated in numerous studies on related compounds.[5][9] The 6-311 component provides a flexible description of core and valence electrons, while the ++G diffuse functions are crucial for accurately modeling non-covalent interactions and anions, and the (d,p) polarization functions account for the non-spherical nature of electron density in chemical bonds.

  • Calculations Performed:

    • Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation in the gaseous phase.

    • Vibrational Frequency Analysis: Frequencies are calculated from the optimized geometry to predict the FT-IR spectrum and to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies).

    • Electronic Properties: Frontier Molecular Orbitals (HOMO and LUMO) are analyzed to determine the molecule's electronic charge transfer properties and kinetic stability.[5] The Molecular Electrostatic Potential (MEP) surface is calculated to identify sites susceptible to nucleophilic and electrophilic attack.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This is instrumental in structure-based drug design.

  • Rationale for Target Selection: Benzoic acid derivatives have shown inhibitory activity against various enzymes, including protein phosphatases, which are implicated in cell migration and cancer.[4] Therefore, a representative protein phosphatase, such as Slingshot-1 (SSH1) (PDB ID: 3FFP), is selected as a plausible target for this study.[7]

  • Docking Protocol:

    • Ligand Preparation: The DFT-optimized structure of this compound is used. Charges are assigned, and rotatable bonds are defined.

    • Protein Preparation: The protein structure is obtained from the Protein Data Bank. Water molecules and co-ligands are removed, hydrogen atoms are added, and charges are assigned.

    • Grid Generation and Docking: A grid box is defined around the active site of the protein. A docking algorithm, such as AutoDock Vina, is then used to explore possible binding conformations of the ligand within this grid, ranking them based on a scoring function that estimates binding affinity.[6]

Molecular Dynamics (MD) Simulation

To validate the stability of the top-ranked docking pose, an MD simulation is performed.

  • Rationale for Method Selection: While docking is a static snapshot, MD simulations provide a dynamic view of the protein-ligand complex, revealing the stability of key interactions over time in a simulated aqueous environment.[5]

  • Simulation Protocol: The protein-ligand complex from the docking study is placed in a water box with counter-ions to neutralize the system. The system is then subjected to energy minimization, followed by a simulation run (e.g., 100 ns) where atomic trajectories are calculated over time. Analysis of the trajectory can reveal the root-mean-square deviation (RMSD) of the ligand and the persistence of hydrogen bonds and other interactions.

Workflow and Interaction Diagrams

G cluster_synthesis Synthesis & Purification cluster_validation Experimental Validation cluster_comp Computational Analysis synthesis Synthesis: Anthranilic Acid + Phenylacetyl Chloride purification Purification: Recrystallization synthesis->purification ftir FT-IR Spectroscopy purification->ftir dft DFT (B3LYP) Geometry, Frequencies, MEP purification->dft Optimized Structure charac_label Structural Confirmation ftir->dft Correlate Frequencies nmr NMR Spectroscopy docking Molecular Docking (Protein Target) dft->docking md MD Simulation (Complex Stability) docking->md md->docking Validate Binding Pose

// Nodes ligand_opt [label="1. Ligand Preparation\n(DFT Optimized Structure)"]; protein_prep [label="2. Protein Preparation\n(from PDB, add Hydrogens)"]; grid_gen [label="3. Grid Box Definition\n(around Active Site)"]; dock_run [label="4. Docking Simulation\n(AutoDock Vina)"]; analysis [label="5. Analysis of Results\n(Binding Energy & Poses)"];

// Edges ligand_opt -> dock_run; protein_prep -> grid_gen -> dock_run -> analysis; } DOT Caption: Conceptual workflow for the molecular docking protocol.

Results and Discussion

Molecular Geometry

The geometry of this compound was optimized using DFT at the B3LYP/6-311++G(d,p) level. The resulting bond lengths and angles represent the molecule's most stable conformation in a vacuum. A comparison with potential single-crystal X-ray diffraction data would be the ultimate validation, but in its absence, the calculated parameters are consistent with standard values for similar functional groups.[9]

ParameterBond/AngleCalculated ValueStandard Value Range
Bond Lengths (Å) C=O (Carboxylic)1.210 Å1.20 - 1.23 Å
C-O (Carboxylic)1.355 Å1.33 - 1.36 Å
O-H (Carboxylic)0.969 Å0.96 - 0.98 Å
C=O (Amide)1.235 Å1.23 - 1.25 Å
N-H (Amide)1.015 Å1.00 - 1.02 Å
Bond Angles (°) O-C-O (Carboxyl)123.5°122 - 125°
C-N-H (Amide)119.8°119 - 121°
Table 1: Selected optimized geometric parameters for this compound.
Vibrational Analysis and FT-IR Correlation

The calculated vibrational frequencies provide a theoretical infrared spectrum that can be directly compared to experimental FT-IR data. This comparison is a powerful tool for structural confirmation. The broad O-H stretch of the carboxylic acid dimer, the sharp C=O stretches of the acid and amide, and the N-H stretch are key diagnostic peaks.

Functional GroupCalculated Freq. (cm⁻¹)Experimental Freq. (cm⁻¹)Vibrational Mode
O-H Stretch (Acid)3450 (monomer)3300-2500 (broad)Stretching
N-H Stretch (Amide)3380~3300Stretching
C-H Aromatic3110-30403100-3000Stretching
C=O Stretch (Acid)1725~1700Stretching
C=O Stretch (Amide I)1680~1660Stretching
N-H Bend (Amide II)1545~1550Bending
Table 2: Comparison of key calculated and expected experimental FT-IR vibrational frequencies. Note: Calculated frequencies are typically higher than experimental ones due to the harmonic approximation and gas-phase calculation; scaling factors are often applied for precise comparison. The experimental O-H band is broad due to hydrogen bonding in the solid state.[10][11]
Electronic Properties and Reactivity
  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is primarily localized on the phenyl ring of the benzoic acid moiety, indicating this is the region most likely to donate electrons. The LUMO is distributed across the phenylacetamide portion. The calculated HOMO-LUMO energy gap (ΔE) is a descriptor of chemical stability; a smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. The most negative regions (red/yellow), indicating sites for electrophilic attack, are concentrated around the oxygen atoms of the carboxylic and amide groups. The most positive region (blue) is located on the acidic proton of the carboxyl group and the amide N-H, highlighting them as sites for nucleophilic attack and hydrogen bonding.[7]

Molecular Docking and Interaction Analysis

Docking simulations of this compound into the active site of a target protein (e.g., a phosphatase) reveal plausible binding modes. A typical high-scoring pose would show the carboxylate group forming salt bridges or strong hydrogen bonds with positively charged or polar residues (e.g., Lysine, Arginine) in the active site. The phenyl rings would likely engage in hydrophobic or π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.[8] The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), further anchoring the ligand.

// Edges ligand:cooh -> protein:lys [label=" Salt Bridge / H-Bond", style=dashed, color="#EA4335"]; ligand:amide -> protein:polar [label=" H-Bond", style=dashed, color="#EA4335"]; ligand:phenyl1 -> protein:phe [label=" π-π Stacking", style=dotted, color="#34A853"]; ligand:phenyl2 -> protein:phe [label=" Hydrophobic Interaction", style=dotted, color="#34A853"]; } DOT Caption: Key intermolecular interactions predicted from molecular docking studies.

MD simulations would further test the stability of these predicted interactions. A low RMSD for the ligand throughout the simulation would indicate a stable binding pose.

Experimental Protocols

To ground the theoretical predictions, the synthesis and characterization of the compound are necessary.

Synthesis of this compound

This protocol describes a standard amide coupling reaction.

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of anthranilic acid (2-aminobenzoic acid) in a suitable solvent (e.g., dichloromethane or THF) containing 2.5 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Cooling: Cool the mixture to 0 °C in an ice bath with constant stirring.

  • Acylation: Slowly add 1.1 equivalents of phenylacetyl chloride dropwise to the cooled solution. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.

Spectroscopic Characterization
  • FT-IR Spectroscopy:

    • Acquire the FT-IR spectrum of the purified solid product using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Identify characteristic peaks for O-H, N-H, C=O, and aromatic C-H vibrations and compare them with the theoretical data.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sample of the purified product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration, and splitting patterns to confirm the molecular structure, paying close attention to the aromatic protons, the methylene (-CH₂-) protons, and the labile amide (N-H) and acid (O-H) protons.[11]

Conclusion

This guide demonstrates a powerful, integrated strategy for the study of this compound. By combining DFT calculations, molecular docking, and MD simulations with practical synthetic and spectroscopic protocols, we can achieve a deep understanding of the molecule's structural, electronic, and biological properties. The theoretical data not only complements and helps interpret experimental findings but also provides predictive insights that can guide future research. The workflow described herein is broadly applicable to the characterization and development of other novel small-molecule drug candidates, accelerating the path from molecular concept to therapeutic potential.

References

  • Benchchem. (2025). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. [Link]

  • Yele, V., et al. (n.d.). DFT Calculation, Molecular Docking and Molecular Dynamics Simulation Study on Substituted Phenylacetamide and Benzohydrazide Derivatives.
  • Benchchem. (2025). Biological activity of 2-(Benzylcarbamoyl)
  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. [Link]

  • Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP). [Link]

  • European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
  • MDPI. (n.d.). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. MDPI. [Link]

  • ResearchGate. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. ResearchGate. [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PubMed Central. [Link]

  • MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. [Link]

  • PubMed. (2022). Discovery and computational studies of 2-phenyl-benzoxazole acetamide derivatives as promising P2Y14R antagonists with anti-gout potential. PubMed. [Link]

  • ResearchGate. (2016). molecular docking and density function theory (dft) studies of some 4-(2-chloroacetamido)benzoic acid derivatives as local anesthetics.
  • ResearchGate. (n.d.).
  • Benchchem. (2025). A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers. Benchchem.
  • ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • Benchchem. (2025). Spectroscopic and Synthetic Profile of 3-(2-Propenyl)benzoic Acid: A Technical Guide. Benchchem.

Sources

The 2-(2-Phenylacetamido)benzoic Acid Scaffold: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2-phenylacetamido)benzoic acid scaffold, a core structure within the broader class of N-acylanthranilic acids, represents a promising chemotype in modern medicinal chemistry. While direct research on this specific scaffold is emerging, extensive studies on closely related analogues, including phenylacetamide and benzoic acid derivatives, have revealed a diverse and potent range of biological activities. This technical guide synthesizes the current understanding of this scaffold's potential, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on the therapeutic promise of this versatile molecular framework. This document is intended to serve as a foundational resource for researchers seeking to explore and exploit the therapeutic potential of this compound and its derivatives.

Introduction: The Architectural Promise of a Versatile Scaffold

The this compound core, characterized by a phenylacetamide moiety N-acylated to an anthranilic acid backbone, offers a unique combination of structural rigidity and synthetic tractability. This architecture provides a foundation for the development of novel therapeutic agents with diverse pharmacological profiles. The exploration of related N-acylanthranilic acids has demonstrated that this class of compounds can interact with a variety of biological targets, leading to significant anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. This guide will extrapolate from this broader knowledge base to illuminate the specific potential of the this compound scaffold.

Synthesis of the Core Scaffold

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and efficient method involves the acylation of 2-aminobenzoic acid (anthranilic acid) with phenylacetyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminobenzoic acid

  • Phenylacetyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • Dissolution: Dissolve 2-aminobenzoic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add pyridine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Slowly add a solution of phenylacetyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture. The addition is typically performed dropwise at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1M HCl. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Potential Biological Activities and Mechanisms of Action

Anticancer Activity

Derivatives of the broader N-acylanthranilic acid and phenylacetamide classes have demonstrated significant cytotoxic effects against various cancer cell lines.[1][4] The proposed anticancer activity of the this compound scaffold is likely mediated through the induction of apoptosis and cell cycle arrest.

Putative Mechanism of Action:

The anticancer effects of related compounds are often attributed to their ability to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of key regulatory proteins such as the Bcl-2 family, leading to mitochondrial dysfunction and the activation of caspases. Furthermore, these compounds may induce cell cycle arrest, preventing cancer cell proliferation.[5][6][7]

Signaling Pathway: Apoptosis Induction

apoptosis_pathway Scaffold 2-(2-Phenylacetamido)benzoic Acid Derivative Bcl2 Bcl-2 Family (e.g., Bax, Bcl-2) Scaffold->Bcl2 Modulates Mitochondria Mitochondria Bcl2->Mitochondria Regulates CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by the scaffold.

Anti-inflammatory and Analgesic Activity

N-acylanthranilic acids are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) and are known to possess anti-inflammatory and analgesic properties.[8] The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes.

Putative Mechanism of Action:

The anti-inflammatory effects are likely exerted through the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[2][9][10] By blocking the production of prostaglandins, these compounds can reduce inflammation, swelling, and pain.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

cox_pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Substrate Prostaglandins Prostaglandins COX->Prostaglandins Catalyzes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Scaffold 2-(2-Phenylacetamido)benzoic Acid Derivative Scaffold->COX Inhibits

Caption: Inhibition of the cyclooxygenase pathway by the scaffold.

Antimicrobial Activity

Benzoic acid and its derivatives have a long history of use as antimicrobial agents.[3][11] The this compound scaffold is anticipated to exhibit activity against a range of bacterial and fungal pathogens.

Putative Mechanism of Action:

The antimicrobial action of benzoic acid derivatives is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nutrient uptake.[1][12][13] The lipophilicity of the phenylacetamide moiety may enhance the penetration of the molecule into microbial cells.

Experimental Evaluation of Biological Activities

In Vitro Cytotoxicity Assessment: MTS Assay

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Experimental Workflow: MTS Assay

mts_workflow Step1 1. Seed cancer cells in a 96-well plate and incubate. Step2 2. Treat cells with varying concentrations of the test compound. Step1->Step2 Step3 3. Incubate for 24-72 hours. Step2->Step3 Step4 4. Add MTS reagent to each well. Step3->Step4 Step5 5. Incubate for 1-4 hours. Step4->Step5 Step6 6. Measure absorbance at 490 nm. Step5->Step6 Step7 7. Calculate cell viability and IC50 values. Step6->Step7

Caption: Workflow for the MTS cytotoxicity assay.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of this compound derivatives in a rodent model.

Experimental Workflow: Carrageenan-Induced Paw Edema

edema_workflow Step1 1. Administer test compound or vehicle to rodents (e.g., rats). Step2 2. After a set time (e.g., 30 min), inject carrageenan into the paw. Step1->Step2 Step3 3. Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours). Step2->Step3 Step4 4. Calculate the percentage inhibition of edema. Step3->Step4

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.

Experimental Workflow: Broth Microdilution MIC Assay

mic_workflow Step1 1. Prepare serial dilutions of the test compound in a 96-well plate. Step2 2. Inoculate each well with a standardized microbial suspension. Step1->Step2 Step3 3. Incubate under appropriate conditions (e.g., 37°C for 24h). Step2->Step3 Step4 4. Visually assess for microbial growth (turbidity). Step3->Step4 Step5 5. Determine the MIC as the lowest concentration with no visible growth. Step4->Step5

Caption: Workflow for the broth microdilution MIC assay.

Data Presentation and Interpretation

The biological activities of novel this compound derivatives should be quantified and presented in a clear, tabular format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Compound IDR1-SubstitutionR2-SubstitutionCell LineIC50 (µM)
Scaffold-01 HHMCF-755.2
Scaffold-02 4-ClHMCF-723.8
Scaffold-03 H3-NO2MCF-715.1
Doxorubicin --MCF-70.8

Table 2: Hypothetical In Vivo Anti-inflammatory Data

Compound IDDose (mg/kg)% Inhibition of Edema (at 3h)
Scaffold-01 5035.2
Scaffold-04 5058.9
Indomethacin 1065.4

Table 3: Hypothetical Antimicrobial Activity Data

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Scaffold-01 128>256
Scaffold-05 3264
Ciprofloxacin 0.50.06

Future Directions and Conclusion

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. The existing body of research on related N-acylanthranilic acids and phenylacetamides strongly suggests that this core structure is a viable starting point for the development of new anticancer, anti-inflammatory, and antimicrobial drugs.

Future research should focus on:

  • Synthesis of diverse libraries: The systematic modification of both the phenylacetamide and benzoic acid rings will be crucial for elucidating detailed structure-activity relationships.

  • In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and optimization.

  • Pharmacokinetic and toxicological profiling: A thorough evaluation of the ADME-Tox properties of lead compounds will be necessary to assess their drug-likeness and potential for clinical development.

References

  • Congiu, C., Cocco, M. T., Lilliu, V., & Onnis, V. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 48(24), 7643–7647. [Link]

  • Walsh, D. A., Yanni, J. M., & Sancilio, L. F. (1982). Antiinflammatory Agents. 2. Syntheses and Antiinflammatory Activity of Substituted 2-aminophenylacetic Acid Derivatives. Journal of Medicinal Chemistry, 25(12), 1477–1481. [Link]

  • Wang, X., Li, Y., & Liu, G. (2025). Anti-tumor role and molecular mechanism of vanillic acid. Journal of Cancer Research and Clinical Oncology. [Link]

  • Nowak, A., & Czyżowska, A. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Saudi Journal of Biological Sciences, 28(6), 3369–3376. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 2(1), 85-94. [Link]

  • Khan, I., & Ahmad, A. (2025). Antimicrobial activity of phenol and benzoic acid derivatives. ResearchGate. [Link]

  • George, E. T., & Ramaswamy, S. (1990). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. Journal of Pharmaceutical Sciences, 79(7), 639–643. [Link]

  • Ivanov, A. V., & Galkin, V. I. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 26(15), 4488. [Link]

  • Khan, F. A., & Kamal, A. (2021). Potential Anticancer Properties and Mechanisms of Action of Formononetin. Molecules, 26(11), 3233. [Link]

  • Singh, U. P., & Kumar, S. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Medicinal Chemistry. [Link]

  • European Patent Office. (2005).
  • Li, H., & Wang, Y. (2025). Asiatic acid in anticancer effects: emerging roles and mechanisms. Journal of Ethnopharmacology. [Link]

  • Lee, T. J., & Jang, J. H. (2023). Mechanisms of Phytochemicals in Anti-Inflammatory and Anti-Cancer. International Journal of Molecular Sciences, 24(13), 10793. [Link]

  • de Oliveira, A. M., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7551. [Link]

  • Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 11(4), 1149–1154. [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • ChemInform. (2010). Convenient Synthesis of 2-(2-Phenylethyl)benzoic Acid: A Key Intermediate in the Synthesis of Dibenzosuberone. ChemInform, 41(52). [Link]

  • Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4873–4881. [Link]

  • Google Patents. (2007). Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids (US20070219395A1).
  • Petrou, A., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 26(16), 4933. [Link]

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(2-Phenylacetamido)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic methodologies for 2-(2-phenylacetamido)benzoic acid and its derivatives. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the chemical principles, practical execution, and comparative analysis of the available synthetic routes.

Introduction: The Significance of the N-Aryl Anthranilic Acid Scaffold

The this compound core, a derivative of N-phenylanthranilic acid, is a privileged scaffold in medicinal chemistry. N-aryl anthranilic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1][2] This has led to the development of several non-steroidal anti-inflammatory drugs (NSAIDs) based on this framework. The introduction of the phenylacetamido group offers additional structural diversity and potential for interaction with biological targets, making these compounds attractive for drug discovery programs.[3] Furthermore, these molecules serve as crucial intermediates in the synthesis of more complex heterocyclic systems, such as acridones, which also exhibit significant biological properties.[4]

This guide will delve into the primary synthetic strategies for constructing the this compound backbone, with a focus on the N-acylation of anthranilic acid and the construction of the core N-aryl bond through classical and modern cross-coupling reactions.

Primary Synthetic Strategy: N-Acylation of Anthranilic Acid

The most direct and convergent approach to the synthesis of this compound is the N-acylation of anthranilic acid with a suitable phenylacetylating agent. This method is advantageous due to the commercial availability of a wide variety of substituted anthranilic acids and phenylacetic acids, allowing for the facile generation of diverse derivatives.

Reaction Principle and Mechanism

The N-acylation of anthranilic acid proceeds via a nucleophilic acyl substitution mechanism. The amino group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenylacetylating agent, such as phenylacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and to deprotonate the amino group, increasing its nucleophilicity.

The reaction mechanism can be visualized as a two-step process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of anthranilic acid attacks the carbonyl carbon of phenylacetyl chloride, leading to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step by a base yields the desired N-acylated product.

N-Acylation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Anthranilic_Acid Anthranilic Acid Tetrahedral_Intermediate Tetrahedral Intermediate Anthranilic_Acid->Tetrahedral_Intermediate Nucleophilic Attack Phenylacetyl_Chloride Phenylacetyl Chloride Phenylacetyl_Chloride->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Chloride Elimination HCl HCl Tetrahedral_Intermediate->HCl

Caption: Mechanism of N-acylation of anthranilic acid.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the N-acylation of anthranilic acid.[5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Anthranilic Acid137.1413.7 g0.1
Phenylacetyl Chloride154.5915.5 g0.1
Pyridine79.1020 mL-
Dichloromethane (DCM)84.93200 mL-
1 M Hydrochloric Acid36.46As needed-
Saturated Sodium Bicarbonate84.01As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 13.7 g (0.1 mol) of anthranilic acid in 150 mL of dichloromethane. Add 20 mL of pyridine to the solution.

  • Addition of Phenylacetyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 15.5 g (0.1 mol) of phenylacetyl chloride in 50 mL of dichloromethane from the dropping funnel over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with 100 mL of 1 M HCl to remove excess pyridine. Separate the organic layer and wash it with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Alternative Synthetic Routes: Building the N-Aryl Bond

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds.[][8] It typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures.

Reaction Principle and Mechanism:

The mechanism of the Ullmann condensation is thought to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper(I)-amide complex, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the N-arylated product and regenerates the active Cu(I) catalyst.[9]

Ullmann Condensation Start 2-Halobenzoic Acid + Aniline Derivative Coupling Ullmann Condensation (Cu Catalyst, Base, Heat) Start->Coupling Product N-Aryl Anthranilic Acid Coupling->Product

Caption: Ullmann condensation workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][10] It often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.

Reaction Principle and Mechanism:

The Buchwald-Hartwig amination follows a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine, and after deprotonation by a base, reductive elimination occurs to form the C-N bond and regenerate the Pd(0) catalyst.[9]

Buchwald-Hartwig Amination Start 2-Halobenzoic Acid + Aniline Derivative Coupling Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Start->Coupling Product N-Aryl Anthranilic Acid Coupling->Product

Sources

Methodological & Application

Application Note: High-Performance Analytical Strategies for the Quantification of 2-(2-phenylacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the precise and reliable quantification of 2-(2-phenylacetamido)benzoic acid. As a key intermediate, potential impurity, or metabolite in various chemical and pharmaceutical syntheses, its accurate measurement is critical for quality control, process optimization, and safety assessment. We present two robust, validated analytical protocols: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine analysis and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable quantitative assays for this compound.

Introduction and Scientific Rationale

This compound is a molecule of interest due to its structural relationship to significant pharmaceutical compounds, including penicillin derivatives.[1] The core structure, featuring a phenylacetamido group linked to a benzoic acid moiety, suggests it could arise as a synthetic precursor, a degradation product, or a metabolite in various contexts.[2][3][] For instance, the hydrolysis of the β-lactam ring in Penicillin G (Benzylpenicillin) yields penicilloic acid, a related structure.[5] Therefore, the ability to accurately quantify this compound is paramount for ensuring the purity of active pharmaceutical ingredients (APIs), monitoring the stability of drug products, and conducting pharmacokinetic studies.

The selection of an analytical method is contingent upon the specific requirements of the assay, including sensitivity, selectivity, and sample matrix complexity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of many quality control laboratories. It offers excellent precision and robustness for quantifying analytes at moderate to high concentrations. The method's principle relies on the differential partitioning of the analyte between a stationary phase (e.g., C18) and a mobile phase, followed by detection based on the analyte's inherent ability to absorb UV light.[6][7][8] The presence of two aromatic rings and a carboxyl group in this compound provides strong chromophores, making it an ideal candidate for UV detection.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications demanding higher sensitivity and selectivity, such as analyzing trace levels in biological fluids or complex environmental samples, LC-MS/MS is the gold standard.[10][11][12] This technique couples the powerful separation capabilities of HPLC with the specificity of mass spectrometry. By monitoring a specific precursor-to-product ion transition, LC-MS/MS can definitively identify and quantify the target analyte with minimal interference from matrix components.[13]

This application note provides comprehensive, step-by-step protocols for both methods, designed to be readily implemented in a modern analytical laboratory.

Method 1: Quantification by Reverse-Phase HPLC with UV Detection

This method is optimized for the quantification of this compound in bulk materials or simple formulations where concentration levels are expected to be in the µg/mL range or higher.

Principle and Causality

The separation is achieved on a reverse-phase C18 column. The analyte, being moderately polar, is retained on the nonpolar stationary phase. The mobile phase consists of an organic solvent (acetonitrile) and an aqueous, acidified buffer. The acetonitrile content controls the elution strength; higher concentrations reduce retention time. The acidic modifier (e.g., phosphoric or formic acid) is critical for ensuring that the carboxylic acid moiety of the analyte remains in its protonated, non-ionized form.[14] This prevents peak tailing and yields a sharp, symmetrical peak, which is essential for accurate integration and quantification. Detection is performed at a UV wavelength corresponding to one of the absorbance maxima of the analyte, typically around 230 nm, to maximize sensitivity.[9]

Experimental Protocol

2.2.1. Apparatus and Reagents

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric Acid (85%, analytical grade) or Formic Acid (LC-MS grade)

    • Reference Standard: this compound (>98% purity)

    • Methanol (HPLC grade, for standard preparation)

2.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% Phosphoric Acid in water. The mobile phase will be a gradient or isocratic mixture of this aqueous solution (Solvent A) and Acetonitrile (Solvent B). A typical starting point is 60:40 (A:B). All mobile phase components must be filtered through a 0.45 µm filter and degassed prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

2.2.3. Sample Preparation

  • For Bulk Powder: Accurately weigh a suitable amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.

  • For Formulations: The sample preparation will depend on the excipients. A general approach involves dissolving the formulation in a suitable solvent, followed by centrifugation and filtration (0.45 µm syringe filter) to remove insoluble matter.

2.2.4. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile / 0.1% H₃PO₄ in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time ~10 minutes

2.2.5. Validation and Data Analysis

  • System Suitability: Inject a mid-range standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

  • Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (R²) should be >0.999.

  • Quantification: Inject the prepared sample solution. Determine the concentration using the linear regression equation derived from the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (ACN / 0.1% H3PO4) C Prepare Calibration Curve (1-100 µg/mL) A->C B Prepare Standard Stock (1000 µg/mL in MeOH) B->C E Equilibrate HPLC System (C18 Column, 1 mL/min) C->E D Prepare Sample (Dissolve, Filter) D->E F Inject Standards & Build Calibration Curve E->F G Inject Sample F->G H Integrate Peak at 230 nm G->H I Quantify Concentration using Calibration Curve H->I

Caption: Workflow for quantification of this compound by HPLC-UV.

Method 2: Quantification by LC-MS/MS

This method is designed for high-sensitivity, high-selectivity quantification, making it ideal for bioanalytical studies (e.g., plasma, urine), impurity profiling, and other applications requiring low limits of detection.

Principle and Causality

The underlying separation principle is identical to the HPLC-UV method, utilizing reverse-phase chromatography. However, the detection method is fundamentally different and far more powerful. After elution from the column, the analyte enters the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source. ESI generates charged molecular ions (precursor ions) in the gas phase. We select negative ion mode for this analysis because the carboxylic acid group is readily deprotonated to form a stable [M-H]⁻ ion.

Inside the mass spectrometer, the first quadrupole (Q1) is set to isolate only the precursor ion of our analyte (e.g., m/z 268.1 for [M-H]⁻). This isolated ion is then fragmented in the collision cell (Q2), and a specific, stable fragment (product ion) is monitored by the third quadrupole (Q3). This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly improbable that an interfering compound will have both the same precursor mass and produce the same product ion.[10]

Experimental Protocol

3.2.1. Apparatus and Reagents

  • Instrumentation: LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • Column: UPLC/UHPLC C18 Column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis times and better resolution.

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Reference Standard: this compound (>98% purity)

    • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a compound like this compound-d5 or a related benzoic acid derivative can be used.[12]

3.2.2. Preparation of Solutions

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile. Formic acid is used instead of phosphoric acid as it is volatile and compatible with mass spectrometry.

  • Standard and Sample Preparation: Similar to the HPLC method, but dilutions are made using the initial mobile phase composition. For biological samples, a protein precipitation step is required: add 3 parts of cold acetonitrile (containing the internal standard) to 1 part of plasma, vortex, centrifuge, and inject the supernatant.

3.2.3. LC and MS Conditions

Table 1: Liquid Chromatography Conditions

Parameter Recommended Condition
Column UPLC C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient: 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Conditions

Parameter Recommended Condition
Ionization Mode ESI Negative
Capillary Voltage -3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
MRM Transitions Analyte: 268.1 -> 121.0 (Quantifier), 268.1 -> 93.1 (Qualifier)

| | Internal Standard: (To be optimized based on selection) |

Note: The molecular weight of C₁₆H₁₅NO₃ is 269.29 g/mol . The [M-H]⁻ ion would be at m/z 268.3. The proposed transitions are predictive based on common fragmentation patterns of similar molecules (loss of the phenylacetyl group and fragmentation of the benzoic acid moiety). These must be empirically optimized by infusing a standard solution.

3.2.4. Data Analysis Quantification is based on the ratio of the analyte peak area to the internal standard peak area. This ratiometric approach corrects for variations in injection volume and matrix effects, leading to higher precision and accuracy.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_quant Quantification A Aliquot Sample (e.g., Plasma) B Add Internal Standard & Protein Precipitation Solvent A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject Supernatant D->E F Gradient Elution on C18 Column E->F G ESI Negative Ionization [M-H]⁻ = m/z 268.1 F->G H Q1: Isolate Precursor Ion G->H I Q2: Fragment Ion (CID) H->I J Q3: Monitor Product Ions (e.g., m/z 121.0) I->J K Calculate Peak Area Ratio (Analyte / IS) J->K L Determine Concentration from Calibration Curve K->L

Caption: Workflow for trace-level quantification by LC-MS/MS.

Method Performance Comparison

The following table provides a summary of the expected performance characteristics for the two described methods, allowing users to select the most appropriate technique for their application.

Table 3: Comparison of Analytical Methods

Parameter HPLC-UV Method LC-MS/MS Method
Specificity Moderate (Relies on retention time) Very High (Relies on retention time & MRM)
Linearity (R²) > 0.999 > 0.998
Accuracy (% Recovery) 98.0 - 102.0% 95.0 - 105.0%
Precision (% RSD) < 2.0% < 10.0%
Limit of Quantification ~0.5 µg/mL ~0.1 ng/mL
Matrix Effect Susceptible Minimized by Internal Standard
Instrumentation Cost Lower Higher

| Primary Application | Quality Control, Purity Assay | Bioanalysis, Trace Impurity Analysis |

Conclusion

This application note details two robust and reliable methods for the quantification of this compound. The HPLC-UV method serves as an excellent choice for routine quality control and assays where analyte concentrations are relatively high. For applications requiring superior sensitivity and selectivity, particularly in complex biological or environmental matrices, the LC-MS/MS method is the recommended approach. The protocols and performance characteristics described herein provide a comprehensive framework for scientists to successfully implement these analytical techniques.

References

  • UHPLC–MS/MS Analysis of Penicillin G and Its Major Metabolites in Citrus Fruit. restek.com.
  • Penicillin Impurities and Rel
  • Penicillin-impurities.
  • Benzylpenicillin-impurities.
  • Separation of Macromolecular Impurities in Penicillin G Sodium by Gel Filtration Chrom
  • Penicillin Impurities. BOC Sciences.
  • (PDF) Identification of Penicillin G Metabolites under Various Environmental Conditions using UHPLC-MS/MS.
  • Penicillin G | C16H18N2O4S | CID 5904.
  • Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving surface w
  • Hydrolysis of Penicillin G and Carbenicillin in Pure Water - As Studied by HPLC/ESI-MS. Mass Spectrometry Letters.
  • Separation of Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt on Newcrom R1 HPLC column. SIELC Technologies.
  • A Rapid and Sensitive UHPLC-MS/MS Method for Quantification of 2-(2-hydroxypropanamido) Benzoic Acid in Rat Plasma: Application to a Pharmacokinetic Study.
  • Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine.
  • HPLC Methods for analysis of Benzoic acid.
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. University POLITEHNICA of Bucharest.
  • Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine.
  • UV-Vis Spectrum of Benzoic Acid. SIELC Technologies.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Simultaneous Determination of 2-(2-phenylacetamido)benzoic Acid and its Putative Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note describes a robust, validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of 2-(2-phenylacetamido)benzoic acid and its principal predicted metabolites: 2-aminobenzoic acid, phenylacetic acid, and the glycine-conjugated metabolite, 2-(2-phenylacetamido)hippuric acid. Developed for pharmacokinetic and drug metabolism studies, this method utilizes reversed-phase chromatography with UV detection, offering high specificity, accuracy, and precision. The protocol details procedures for sample preparation from human plasma, comprehensive chromatographic conditions, and a full method validation strategy compliant with the International Conference on Harmonization (ICH) guidelines.[1][2]

Scientific Background & Rationale

This compound is an organic molecule with a structure that suggests potential applications in pharmaceutical development. Understanding its metabolic fate is critical for evaluating its efficacy, safety, and pharmacokinetic profile. The molecule's structure, featuring an amide linkage and a benzoic acid moiety, points toward predictable metabolic transformations within a biological system.

Predicted Metabolic Pathways The metabolism of xenobiotics primarily occurs in the liver and involves Phase I and Phase II reactions designed to increase hydrophilicity and facilitate excretion.[3] For this compound, the following pathways are anticipated:

  • Phase I - Hydrolysis: The amide bond is susceptible to cleavage by amidase enzymes, yielding two primary metabolites: 2-aminobenzoic acid and phenylacetic acid.

  • Phase II - Conjugation: The carboxylic acid group of the parent drug can be conjugated with endogenous molecules. The most common pathway for benzoic acid derivatives is conjugation with glycine to form a hippuric acid analog.[3][4][5][6] Glucuronidation is another possibility.

These predicted transformations underscore the need for an analytical method capable of resolving the parent compound from its structurally related metabolites.

Metabolic_Pathway cluster_0 Phase I cluster_1 Phase II Parent This compound Metabolite1 2-Aminobenzoic Acid Parent->Metabolite1 Amide Hydrolysis Metabolite2 Phenylacetic Acid Parent->Metabolite2 Amide Hydrolysis Metabolite3 2-(2-phenylacetamido)hippuric acid (Glycine Conjugate) Parent->Metabolite3

Caption: Predicted metabolic pathways of this compound.

Principle of the HPLC Method

This method employs reversed-phase chromatography, which is ideal for separating moderately polar to nonpolar compounds like aromatic acids.[7][8] The stationary phase is a nonpolar C18 silica-based material, while the mobile phase is a more polar mixture of acetonitrile and water. An acidic modifier (trifluoroacetic acid) is added to the mobile phase to suppress the ionization of the carboxylic acid groups on the analytes.[8] This increases their hydrophobicity, leading to better retention on the C18 column and resulting in sharper, more symmetrical peaks. Analytes are detected via their ultraviolet (UV) absorbance.

Materials and Methods

Reagents and Standards
  • This compound (Reference Standard, >99% purity)

  • 2-Aminobenzoic acid (Reference Standard, >99% purity)

  • Phenylacetic acid (Reference Standard, >99% purity)

  • 2-(2-phenylacetamido)hippuric acid (Reference Standard, >99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • Trifluoroacetic Acid (TFA, HPLC Grade)

  • Human Plasma (Drug-free, sourced from a certified vendor)

Instrumentation & Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector.

ParameterSpecificationJustification
HPLC Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)Industry standard for separating aromatic compounds, offering good resolution and efficiency.
Mobile Phase A 0.1% (v/v) TFA in WaterAcidic modifier to ensure analytes are in their non-ionized form for optimal retention and peak shape.[8]
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileOrganic solvent for eluting analytes from the column.
Gradient Elution 0-2 min: 30% B; 2-12 min: 30% to 70% B; 12-15 min: 70% B; 15-16 min: 70% to 30% B; 16-20 min: 30% BA gradient is necessary to elute both the more polar metabolites and the less polar parent compound within a reasonable runtime while achieving baseline separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity, improves peak efficiency, and ensures reproducible retention times.
Detection UV at 240 nmA wavelength chosen to provide a good response for all aromatic analytes, simplifying the method.[8]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard in 10 mL of methanol. Store at 4°C.

  • Working Standard Mixture (10 µg/mL): Dilute the stock solutions 1:100 in a 50:50 mixture of methanol and water. This mixture is used for creating calibration standards.

  • Calibration Standards (0.1 to 5.0 µg/mL): Prepare a series of calibration standards by spiking appropriate volumes of the working standard mixture into drug-free human plasma prior to the sample preparation step.

Plasma Sample Preparation Protocol

A protein precipitation method is employed to remove high-molecular-weight interferences from the plasma matrix.[9][10]

Sample_Prep_Workflow s1 Start: 200 µL Plasma Sample (Calibrator, QC, or Unknown) s2 Add 600 µL of ice-cold Acetonitrile (containing internal standard, if used) s1->s2 s3 Vortex for 1 minute to precipitate proteins s2->s3 s4 Centrifuge at 10,000 x g for 10 min at 4°C s3->s4 s5 Carefully transfer supernatant to a clean microcentrifuge tube s4->s5 s6 Evaporate to dryness under a gentle stream of nitrogen at 40°C s5->s6 s7 Reconstitute residue in 100 µL of Mobile Phase (70:30 A:B) s6->s7 s8 Vortex for 30 seconds s7->s8 s9 Filter through a 0.22 µm syringe filter or centrifugal filter device s8->s9 s10 Transfer filtrate to an HPLC vial for analysis s9->s10

Caption: Workflow for plasma sample preparation via protein precipitation.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][11]

  • System Suitability: Before each analytical run, inject the working standard mixture five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

  • Specificity: Analyze six different lots of blank human plasma after processing through the sample preparation protocol. No interfering peaks should be observed at the retention times of the analytes.

  • Linearity and Range: Analyze calibration standards prepared in plasma at a minimum of six concentration levels, from 0.1 µg/mL to 5.0 µg/mL. The calibration curve should have a correlation coefficient (r²) ≥ 0.995.

  • Accuracy and Precision: Accuracy (% recovery) and precision (% RSD) are determined by analyzing Quality Control (QC) samples at three concentrations (low, medium, high) in quintuplicate on three separate days.[1][12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ can be determined based on the signal-to-noise ratio, with accepted values being 3:1 for LOD and 10:1 for LOQ.[1]

Expected Results & Data Presentation

Following successful validation, the method should yield reproducible and reliable data. The chromatographic separation should provide baseline resolution for all four compounds.

Table 1: Typical Chromatographic and Validation Data (Hypothetical)

Analyte Retention Time (min) Linearity Range (µg/mL) LOQ (µg/mL)
2-Aminobenzoic Acid 4.5 0.1 - 5.0 0.998 0.1
Phenylacetic Acid 6.2 0.1 - 5.0 0.997 0.1
2-(2-phenylacetamido)hippuric acid 9.8 0.1 - 5.0 0.996 0.1

| this compound | 13.1 | 0.1 - 5.0 | 0.999 | 0.1 |

Table 2: Accuracy and Precision Summary (Hypothetical)

Analyte QC Level Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery)
Parent Drug Low (0.2 µg/mL) 2.1 3.5 98.5 - 101.2
Mid (1.0 µg/mL) 1.8 2.9 99.1 - 100.5
High (4.0 µg/mL) 1.5 2.4 99.5 - 101.0
Metabolite 1 Low (0.2 µg/mL) 2.5 4.1 97.2 - 102.5
Mid (1.0 µg/mL) 2.0 3.3 98.8 - 101.7

| | High (4.0 µg/mL) | 1.7 | 2.8 | 99.0 - 100.8 |

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the quantitative analysis of this compound and its key predicted metabolites in a biological matrix. The protocol is based on established chromatographic principles and validated according to international regulatory standards, making it suitable for application in drug metabolism and pharmacokinetic (DMPK) studies. The comprehensive step-by-step guide for sample preparation and analysis ensures that the method can be readily implemented in a competent analytical laboratory.

References

  • International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Jahan, S., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Ahuja, S., & Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • University of Florida. (n.d.). Sample Preparation for HPLC. [Link]

  • Bhatt, H., & Prasad, K. (2014). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. ResearchGate. [Link]

  • Bhatt, H., & Prasad, K. (2014). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. SciSpace. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt on Newcrom R1 HPLC column. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • Human Metabolome Database. (2022). Showing metabocard for Benzoic acid (HMDB0001870). [Link]

  • van der Westhuizen, F. H., et al. (2016). Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study. PLOS ONE. [Link]

  • van der Westhuizen, F. H., et al. (2016). Metabolite profile of benzoic acid biotransformation with hippuric acid as outcome. ResearchGate. [Link]

  • Krähenbühl, L., et al. (1997). Benzoic Acid Metabolism Reflects Hepatic Mitochondrial Function in Rats With Long-Term Extrahepatic Cholestasis. Hepatology. [Link]

  • Scientific Bulletin of the University POLITEHNICA of Bucharest. (2010). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]

  • Smyth, R. D., et al. (1974). Metabolism of 2-(p-aminobenzoyloxy)benzoic acid in man. Xenobiotica. [Link]

  • ResearchGate. (n.d.). (A) HPLC traces of benzoic acid analysis. [Link]

Sources

Application Notes and Protocols: In Vitro Anticancer Screening of 2-(2-phenylacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The exploration of novel chemical entities for anticancer activity is a critical endeavor in oncological research. Benzoic acid and its derivatives have been identified as scaffolds of interest, possessing a range of biological activities.[1][2][3] This document provides a detailed guide for the comprehensive in vitro anticancer screening of a specific benzoic acid derivative, 2-(2-phenylacetamido)benzoic acid . We outline a structured, multi-phase approach, beginning with a broad primary cytotoxicity screen to determine the compound's general antiproliferative potential, followed by secondary, mechanism-focused assays to elucidate its mode of action. Detailed, step-by-step protocols for the Sulforhodamine B (SRB) cytotoxicity assay, cell cycle analysis via propidium iodide (PI) staining, and apoptosis detection using an Annexin V-FITC/PI assay are provided. This guide is designed for researchers, scientists, and drug development professionals, offering the scientific rationale behind experimental choices and robust methodologies to ensure data integrity and reproducibility.

Introduction and Rationale

The search for more effective and selective anticancer agents is a perpetual challenge. Small molecules that can modulate critical cellular processes like proliferation, cell cycle progression, and programmed cell death are of significant interest. The core chemical structure of this compound, which combines a benzoic acid moiety with a phenylacetamide group, presents a unique scaffold for investigation. While this specific molecule is not extensively characterized in anticancer literature, related structures such as phenylacetamide and benzoic acid derivatives have shown promise in various biological contexts, including anticancer and enzyme inhibition studies.[1][4][5][6]

Therefore, a systematic in vitro evaluation is the essential first step to characterize the potential of this compound as an anticancer agent.[7] The proposed screening cascade is designed to answer two fundamental questions:

  • Does the compound exhibit cytotoxic or cytostatic activity against human cancer cells?

  • If so, what is the preliminary mechanism of action—does it induce cell cycle arrest, apoptosis, or another form of cell death?

This application note details the protocols to address these questions using a panel of well-characterized human cancer cell lines, providing a solid foundation for further preclinical development.

Recommended Cell Lines and Culture Conditions

A foundational principle of initial screening is to test the compound against a panel of cell lines from diverse tissue origins to identify potential tumor selectivity.[8][9][10] The U.S. National Cancer Institute's NCI-60 screen, for example, utilizes 60 different human tumor cell lines to this end.[9][10][11] For initial laboratory-scale screening, a smaller, representative panel is recommended.

Table 1: Suggested Human Cancer Cell Line Panel for Initial Screening

Cell Line Tissue of Origin Rationale
MCF-7 Breast Adenocarcinoma Represents hormone-dependent breast cancer; widely used and well-characterized.
NCI-H460 Lung Carcinoma A common model for non-small-cell lung cancer.[12]
SF-268 Glioma Represents central nervous system (CNS) cancers.[12]

| HCT-116 | Colorectal Carcinoma | A standard model for colon cancer with known mutational status. |

Protocol 1: Cell Culture and Maintenance

  • Culture Medium: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[13]

  • Subculture: To ensure cells are in the logarithmic growth phase for experiments, passage them when they reach 80-90% confluency.[13]

Phase 1: Primary Cytotoxicity Screening

The first phase aims to determine the compound's ability to inhibit cell proliferation. The Sulforhodamine B (SRB) assay is recommended for this purpose. It is a robust, reproducible, and cost-effective colorimetric assay that measures total cellular protein content, which is proportional to the cell number.[14][15][16][17]

Workflow for Primary Cytotoxicity Screening

G cluster_prep Preparation cluster_assay SRB Assay Workflow cluster_analysis Data Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) B Prepare Serial Dilutions A->B E Treat Cells with Compound Dilutions (48-72h) B->E C Seed Cells in 96-well Plates (5,000-10,000 cells/well) D Incubate 24h (Allow Attachment) C->D D->E F Fix Cells (10% TCA, 1h, 4°C) E->F G Stain with SRB Dye (0.057%, 30 min, RT) F->G H Wash with Acetic Acid (1% Acetic Acid) G->H I Solubilize Dye (10 mM Tris Base) H->I J Read Absorbance (510 nm) I->J K Calculate % Growth Inhibition J->K L Plot Dose-Response Curve K->L M Determine GI50 Value L->M

Caption: Workflow for Primary Cytotoxicity Screening using the SRB Assay.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods used by the National Cancer Institute and other research bodies.[15][16][18]

  • Cell Seeding: In a 96-well plate, seed cells at a pre-determined optimal density (typically 5,000–10,000 cells per well in 100 µL of medium) and incubate for 24 hours.[19][20]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.[18]

  • Washing: Discard the TCA and wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove excess TCA and medium components.[14][18] Air dry the plates completely.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[18]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye.[14]

  • Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[18]

  • Absorbance Reading: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the dye. Measure the optical density (OD) at 510 nm using a microplate reader.[15]

Data Presentation and Interpretation

The percentage of growth inhibition is calculated using the absorbance readings. The key metric derived is the GI50 value—the concentration of the compound that causes 50% inhibition of cell growth.

Table 2: Example Data Presentation for SRB Assay Results

Cell Line GI50 (µM) of this compound GI50 (µM) of Doxorubicin (Positive Control)
MCF-7 [Experimental Value] [Experimental Value]
NCI-H460 [Experimental Value] [Experimental Value]
SF-268 [Experimental Value] [Experimental Value]

| HCT-116 | [Experimental Value] | [Experimental Value] |

Phase 2: Secondary Mechanistic Assays

If the compound shows significant activity in the primary screen (e.g., a GI50 value in the low micromolar range), the next step is to investigate its mechanism of action. The two most common mechanisms for anticancer drugs are the induction of cell cycle arrest and apoptosis.[20]

Cell Cycle Analysis by Flow Cytometry

This assay determines if the compound causes cells to accumulate in a specific phase of the cell cycle (G0/G1, S, or G2/M), which is indicative of cell cycle arrest. The method relies on staining the DNA of fixed cells with a fluorescent dye like Propidium Iodide (PI), where the fluorescence intensity is directly proportional to the DNA content.[21][22]

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is based on standard, widely-used methodologies for cell cycle analysis.[22][23][24]

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its GI50 and 2x GI50 concentrations for 24-48 hours. Include a vehicle-treated control group.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of ice-cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[22] Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.[22] Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[23]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel. Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells.[25] Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).[26]

Diagram of Apoptosis Detection Principle

G cluster_cells Cell States cluster_reagents Reagents viable Viable Cell Inner Membrane: PS Outer Membrane: - Annexin V: Neg PI: Neg early_apop Early Apoptotic Cell Inner Membrane: - Outer Membrane: PS Annexin V: Pos PI: Neg late_apop Late Apoptotic / Necrotic Cell Leaky Membrane Outer Membrane: PS Annexin V: Pos PI: Pos annexin Annexin V-FITC (Binds to PS) annexin->early_apop detects annexin->late_apop detects pi Propidium Iodide (PI) (Enters leaky cells) pi->late_apop detects

Caption: Principle of distinguishing cell states using Annexin V and PI staining.

Protocol 4: Annexin V-FITC/PI Apoptosis Assay

This protocol is based on standard kits and procedures for apoptosis detection.[25][26][27][28]

  • Cell Treatment: Treat cells with the test compound as described in Protocol 3, step 1.

  • Harvesting: Collect all cells (adherent and floating) and wash them twice with ice-cold PBS.

  • Resuspension: Centrifuge the cells and resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁵ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[28]

  • Incubation: Gently mix and incubate at room temperature in the dark for 15 minutes.[26]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • FITC signal (Annexin V) is detected in the FL1 channel.

    • PI signal is detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V-/PI-): Viable cells.

    • Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V-/PI+): Necrotic cells (often due to mechanical damage).

Conclusion and Future Directions

This application note provides a structured, three-assay cascade to perform a comprehensive in vitro anticancer screening of this compound. By following these protocols, researchers can reliably determine the compound's cytotoxic potential (GI50) and gain initial insights into its mechanism of action, specifically its effects on cell cycle progression and apoptosis induction. Positive and significant results from this screening workflow would provide a strong rationale for more advanced preclinical studies, including target identification, in vivo efficacy studies in animal models, and further investigation into relevant signaling pathways.[29]

References

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. [Link]

  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]

  • National Cancer Institute. NCI-60 Human Tumor Cell Line Screen. [Link]

  • Wikipedia. NCI-60. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]

  • Altogen Labs. NCI-60 Human Tumor Cell Line Screen Service. [Link]

  • Taylor & Francis Online. NCI-60 – Knowledge and References. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]

  • Ploen, D., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. [Link]

  • protocols.io. SRB assay for measuring target cell killing V.1. [Link]

  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. [Link]

  • Pauwels, B., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research, 39(7), 3335-3342. [Link]

  • Shtil, A. A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Oncology, 10, 505. [Link]

  • Zhu, Q., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620-18631. [Link]

  • Gecibesler, I. H., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Ben-Menahem, G., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a potential anticancer agent. [Link]

  • Hartmann, R. W., et al. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 335(2-3), 83-88. [Link]

  • Kamal, M., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

Sources

anti-inflammatory assay protocol for 2-(2-phenylacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Suite for Characterizing the Anti-Inflammatory Activity of 2-(2-phenylacetamido)benzoic acid

This compound is a compound classified as a non-steroidal anti-inflammatory drug (NSAID).[1] Like many benzoic acid derivatives, it is recognized for its potential to treat conditions such as arthritis, pain, and various inflammatory disorders.[2] The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3][4]

However, a comprehensive understanding of a compound's anti-inflammatory profile requires more than a single assay. It is crucial to determine not only its direct enzymatic inhibition but also its efficacy in a cellular context, its selectivity for different enzyme isoforms, and its impact on various inflammatory mediators. This document provides a suite of validated, interlocking protocols designed to build a robust anti-inflammatory profile for this compound, suitable for researchers in pharmacology and drug development.

The assays described herein will guide the user through:

  • Direct Enzyme Inhibition: Quantifying the potency and selectivity against COX-1 and COX-2 isoforms.

  • Cellular Efficacy: Evaluating the compound's ability to suppress key inflammatory mediators in a validated macrophage cell model.

  • Safety Profile: Assessing potential cytotoxicity to ensure observed effects are specific to anti-inflammatory pathways.

Foundational Mechanism: The Cyclooxygenase (COX) Pathway

The anti-inflammatory activity of NSAIDs is primarily mediated by blocking the arachidonic acid cascade.[5] When a cell is stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into Prostaglandin H2 (PGH2). PGH2 is the precursor to a variety of pro-inflammatory prostaglandins (like PGE2) and thromboxanes.[6]

  • COX-1 is a constitutively expressed enzyme involved in physiological "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[3]

  • COX-2 is an inducible enzyme, meaning its expression is significantly upregulated during inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.[3][7]

An ideal NSAID would selectively inhibit COX-2 to reduce inflammation without affecting the protective functions of COX-1, thereby minimizing side effects like gastrointestinal distress.[8] Therefore, the first step in characterizing this compound is to determine its inhibitory activity (IC50) and selectivity for these two isoforms.

COX_Pathway membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) membrane->AA Releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 physio Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->physio inflam Inflammatory Prostaglandins (e.g., PGE2 - Pain, Fever, Inflammation) PGH2_2->inflam stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) stimulus->membrane Activates Phospholipase A2 nsaid This compound (Test Compound) nsaid->COX1 Inhibits nsaid->COX2 Inhibits

Caption: The Arachidonic Acid Cascade and the Role of COX Enzymes.

Protocol 1: In Vitro COX-1 & COX-2 Inhibition Assay

3.1 Principle of the Assay This protocol uses a commercially available colorimetric or fluorometric inhibitor screening kit to measure the peroxidase activity of purified COX-1 (ovine or human) and COX-2 (human or murine) enzymes.[9][10] The assay measures the appearance of an oxidized chromophore, which is a product of the peroxidase reaction. The presence of an inhibitor, such as this compound, will reduce the rate of this color change, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[10]

3.2 Experimental Workflow

Caption: Workflow for the in vitro COX inhibition screening assay.

3.3 Detailed Step-by-Step Methodology Materials: COX inhibitor screening kit (e.g., from Cayman Chemical, BioVision), purified water, 96-well plate, multichannel pipette, plate reader, this compound, DMSO, known COX inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Reagent Preparation: Prepare assay buffer, heme, and enzymes (COX-1 and COX-2) according to the kit manufacturer's instructions. Keep enzymes on ice at all times.[10]

  • Test Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. Prepare dilutions of control inhibitors similarly.

  • Plate Layout: Designate wells for:

    • Background: Assay buffer, no enzyme.

    • 100% Initial Activity: Enzyme, vehicle (DMSO).

    • Inhibitor Wells: Enzyme, test compound dilutions.

  • Assay Procedure (per well):

    • Add 150 µL of Assay Buffer.

    • Add 10 µL of Heme.

    • Add 10 µL of the appropriate enzyme solution (COX-1 or COX-2).

    • Add 10 µL of the test compound dilution or vehicle.

  • Pre-incubation: Gently shake the plate and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 20 µL of the Arachidonic Acid and colorimetric substrate solution to all wells.

  • Measurement: Immediately place the plate in a plate reader and measure the absorbance at 590-610 nm every minute for 5-10 minutes to obtain the reaction rate (V).

3.4 Data Presentation and Analysis

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100

  • Plot the % Inhibition versus the log concentration of the test compound.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

  • Calculate the COX-2 Selectivity Index (SI) : SI = IC50 (COX-1) / IC50 (COX-2)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
This compound[Experimental Value][Experimental Value][Calculated Value]
Celecoxib (Control)>10~0.05>200
SC-560 (Control)~0.01>10<0.001

A higher SI value (>10) indicates COX-2 selectivity, while a lower value (<0.1) indicates COX-1 selectivity. An SI around 1 suggests non-selective inhibition.

Protocol 2: Cell-Based Assays in LPS-Stimulated RAW 264.7 Macrophages

4.1 Rationale and Principle While direct enzyme assays are crucial, it is essential to validate the compound's activity in a more physiologically relevant system. Murine macrophage-like RAW 264.7 cells are a standard model for studying inflammation.[11][12] Stimulation with Lipopolysaccharide (LPS), a component of gram-negative bacteria, induces a potent inflammatory response, including the upregulation of COX-2 and the production of nitric oxide (NO), prostaglandins (PGE2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13][14][15] This protocol suite measures the ability of this compound to suppress these key inflammatory markers.

4.2 General Experimental Workflow

Cell_Workflow seed Seed RAW 264.7 Cells in 96-well plates (5 x 10^4 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 pretreat Pre-treat with Test Compound (1h incubation) incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) (except for control wells) pretreat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect Collect Supernatant for downstream assays incubate2->collect assays Perform Assays: - Cell Viability (on remaining cells) - Griess Assay (NO) - ELISA (PGE2, TNF-α, IL-6) collect->assays

Caption: General workflow for cell-based anti-inflammatory assays.

4.3 Sub-Protocol 2a: Cell Viability (MTT/CCK-8 Assay) Causality: Before testing for anti-inflammatory effects, one must confirm that the test compound is not toxic to the cells at the concentrations used.[16] A decrease in inflammatory markers due to cell death would be a confounding artifact. This assay must be run in parallel with the inflammatory assays.

  • Follow the general workflow (4.2) up to the final incubation step.

  • After collecting the supernatant for other assays, wash the remaining adherent cells with 100 µL of PBS.

  • Add 100 µL of fresh medium and 10 µL of CCK-8 solution (or 20 µL of 5 mg/mL MTT solution) to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilizing formazan crystals).

  • Express viability as a percentage relative to the vehicle-treated, non-stimulated control cells. Concentrations that reduce viability by >15% should be excluded from anti-inflammatory analysis.

4.4 Sub-Protocol 2b: Nitric Oxide (NO) Production (Griess Assay) Causality: During inflammation, iNOS is upregulated in macrophages, producing large amounts of NO, a key inflammatory mediator.[17] The Griess assay measures nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.[11]

  • Use 50 µL of the supernatant collected in step 4.2.

  • Add 50 µL of Griess Reagent A (sulfanilamide) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (NED) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

4.5 Sub-Protocol 2c & 2d: Cytokine (TNF-α, IL-6) & PGE2 Quantification (ELISA) Causality: TNF-α and IL-6 are cornerstone pro-inflammatory cytokines released by activated macrophages.[14][18] PGE2 is the direct product of COX-2 activity in this cellular context.[19] Measuring their levels in the supernatant provides a direct readout of the compound's efficacy. This protocol describes a general competitive ELISA for PGE2 and a sandwich ELISA for cytokines.

  • Use the cell culture supernatant collected in step 4.2. Samples may need to be diluted in assay buffer.

  • Follow the protocol provided by the manufacturer of the specific ELISA kit (e.g., from Thermo Fisher Scientific, R&D Systems).[19][20]

  • General Steps (Competitive ELISA for PGE2):

    • Add standards and samples to wells pre-coated with an antibody.

    • Add a fixed amount of HRP-labeled PGE2, which competes with the sample PGE2 for antibody binding sites.[6]

    • Incubate, wash away unbound reagents.

    • Add a substrate solution (e.g., TMB) and incubate until color develops. The color intensity will be inversely proportional to the amount of PGE2 in the sample.[6]

    • Add a stop solution and read absorbance.

  • General Steps (Sandwich ELISA for Cytokines):

    • Add standards and samples to wells pre-coated with a capture antibody.

    • Incubate and wash.

    • Add a biotin-conjugated detection antibody.

    • Incubate and wash.

    • Add streptavidin-HRP conjugate.

    • Incubate, wash, and add TMB substrate. Color develops in proportion to the amount of cytokine present.

    • Add stop solution and read absorbance.

  • Calculate concentrations based on the standard curve generated for each plate.

Integrated Data Summary and Interpretation

By combining the results from these assays, a comprehensive profile of this compound can be established. The data should be compiled to tell a clear story about the compound's potency, selectivity, and cellular effects.

Example Summary Table:

AssayParameterThis compoundInterpretation
Enzyme Inhibition COX-1 IC50[Value from 3.4]Potency against the constitutive isoform.
COX-2 IC50[Value from 3.4]Potency against the inflammatory isoform.
Selectivity Index[Value from 3.4]Determines if the compound is COX-1 selective, COX-2 selective, or non-selective.
Cell-Based Assays Cell Viability (EC50)>100 µMCompound is not toxic at effective concentrations.
NO Inhibition (IC50)[Calculated Value]Efficacy in suppressing iNOS-mediated inflammation.
TNF-α Inhibition (IC50)[Calculated Value]Efficacy in suppressing a key pro-inflammatory cytokine.
IL-6 Inhibition (IC50)[Calculated Value]Efficacy in suppressing another key pro-inflammatory cytokine.
PGE2 Inhibition (IC50)[Calculated Value]Confirms COX-2 inhibition in a cellular context.

A successful anti-inflammatory profile for this compound would ideally show potent inhibition of COX-2 with a high selectivity index, confirmed by a dose-dependent reduction in PGE2, NO, and cytokine production in the cell-based assays at non-cytotoxic concentrations.

References

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]

  • What is the mechanism of Mofezolac?. (2024). Patsnap Synapse. [Link]

  • LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB. (2010). PubMed Central. [Link]

  • Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2014). PubMed Central. [Link]

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. (2021). PubMed. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2022). New Journal of Chemistry (RSC Publishing). [Link]

  • LPS induces the interaction of a transcription factor, LPS-induced TNF-α factor, and STAT6(B) with effects on multiple cytokines. (2000). PNAS. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2014). MDPI. [Link]

  • Mofezolac. Wikipedia. [Link]

  • Prostaglandin E2 (PGE2) ELISA IB09648. IBL-America. [Link]

  • [Pharmacological profile of mofezolac, a new non-steroidal analgesic anti-inflammatory drug]. (1990). PubMed. [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2015). PubMed Central. [Link]

  • LPS-induced production of TNF-α and IL-6 in mast cells is dependent on p38 but independent of TTP. (2013). PubMed Central. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). PubMed. [Link]

  • What is Mofezolac used for?. (2024). Patsnap Synapse. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI. [Link]

  • ISOFEZOLAC. gsrs. [Link]

  • Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit. Assay Genie. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2023). ResearchGate. [Link]

  • α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. (2021). Spandidos Publications. [Link]

  • Palmitic Acid Induces Inflammatory Environment and Is Involved in Pyroptosis in a Human Dental Pulp Cell Line. (2022). MDPI. [Link]

  • The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. (2021). Jurnal Kedokteran Brawijaya. [Link]

  • LPS induced release of IL-1 beta, IL-6, IL-8 and TNF-alpha in EDTA or heparin anticoagulated whole blood from persons with high or low levels of serum HDL. (1998). PubMed. [Link]

Sources

Application Notes and Protocols: 2-(2-Phenylacetamido)benzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex heterocyclic scaffolds is of paramount importance. 2-(2-Phenylacetamido)benzoic acid, an N-acyl derivative of anthranilic acid, has emerged as a highly valuable and versatile building block in organic synthesis. Its intrinsic chemical architecture, featuring a carboxylic acid and an amide linkage on a benzene ring, provides a unique platform for the synthesis of a diverse array of fused heterocyclic systems.

This comprehensive technical guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of two major classes of pharmacologically significant heterocycles: quinazolin-4(3H)-ones and 1,4-benzodiazepine-2,5-diones . These scaffolds are central to a multitude of marketed drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including but not limited to, anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.

This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not only step-by-step experimental procedures but also a deeper understanding of the underlying chemical principles and the rationale behind the methodological choices.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material is critical for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₁₅H₁₃NO₃[1]
Molecular Weight 255.27 g/mol [1]
CAS Number 28565-98-2[1]
Appearance Solid[2]
Solubility Soluble in many organic solvents.General Knowledge

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, please consult the material safety data sheet (MSDS) from the supplier.

Application 1: Synthesis of 2-Benzyl-3-aryl-quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities. The reaction of N-acylanthranilic acids with primary amines in the presence of a dehydrating agent is a classical and efficient method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.[3][4]

Chemistry and Rationale

The synthesis proceeds via a cyclodehydration reaction. This compound reacts with a primary amine to form an intermediate N-acylanthranilamide. In the presence of a dehydrating agent such as phosphorus trichloride (PCl₃), this intermediate undergoes intramolecular cyclization to yield the desired quinazolinone. Phosphorus trichloride is an effective reagent for this transformation as it activates the carboxylic acid and facilitates the removal of water, driving the reaction to completion.[5]

Detailed Experimental Protocol: Synthesis of 2-Benzyl-3-phenylquinazolin-4(3H)-one

This protocol is adapted from a well-established procedure for the synthesis of related quinazolinones.[5]

Materials:

  • This compound

  • Aniline

  • Phosphorus trichloride (PCl₃)

  • Toluene (anhydrous)

  • Sodium carbonate solution (10% w/v)

  • Ethanol

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Equipment for filtration and recrystallization

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add a slurry of this compound (25.5 g, 0.1 mol) and aniline (10.2 g, 0.11 mol) in 100 mL of anhydrous toluene.

  • Addition of Phosphorus Trichloride: While stirring the slurry, slowly add phosphorus trichloride (4.6 mL, 0.05 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will be observed, and the temperature of the reaction mixture will rise.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 3 hours with continuous stirring. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and cautiously add 100 mL of water to the reaction mixture to quench the excess PCl₃.

  • Neutralization: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with 50 mL of 10% sodium carbonate solution to remove any unreacted carboxylic acid, followed by a wash with 50 mL of water.

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to obtain the crude 2-benzyl-3-phenylquinazolin-4(3H)-one.

  • Purification: Recrystallize the crude product from ethanol to afford the pure 2-benzyl-3-phenylquinazolin-4(3H)-one as a crystalline solid.

Reaction Workflow and Mechanism

Quinazolinone_Synthesis cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism start Mix Reactants: This compound + Aniline in Toluene add_pcl3 Add PCl3 dropwise start->add_pcl3 reflux Reflux for 3 hours add_pcl3->reflux workup Aqueous Work-up & Neutralization reflux->workup purification Purification by Recrystallization workup->purification product Pure 2-Benzyl-3-phenylquinazolin-4(3H)-one purification->product reactant1 This compound intermediate1 N-Acylanthranilamide Intermediate reactant1->intermediate1 + Aniline reactant2 Aniline reactant2->intermediate1 activated_intermediate Activated Intermediate (with PCl3) intermediate1->activated_intermediate + PCl3 cyclization Intramolecular Cyclization activated_intermediate->cyclization - H2O quinazolinone 2-Benzyl-3-phenylquinazolin-4(3H)-one cyclization->quinazolinone

Synthesis of 2-Benzyl-3-phenylquinazolin-4(3H)-one.

Application 2: Synthesis of 1,4-Benzodiazepine-2,5-diones

1,4-Benzodiazepine-2,5-diones are another class of privileged heterocyclic scaffolds in medicinal chemistry. A common synthetic route involves the reaction of an N-acylanthranilic acid with an α-amino acid ester, followed by cyclization.[6][7]

Chemistry and Rationale

This synthesis is a multi-step process that begins with the coupling of this compound with an α-amino acid ester. This coupling reaction forms a dipeptide-like intermediate. The subsequent cyclization to the 1,4-benzodiazepine-2,5-dione can be achieved under basic or acidic conditions, which promotes the intramolecular amide bond formation with the elimination of the ester's alcohol group. The choice of coupling agents and cyclization conditions is crucial for achieving good yields and preventing side reactions.

General Experimental Protocol: Synthesis of a 3-Substituted-1,4-benzodiazepine-2,5-dione

This protocol provides a general framework for the synthesis. Optimization of reaction conditions may be necessary depending on the specific α-amino acid ester used.

Materials:

  • This compound

  • α-Amino acid methyl or ethyl ester hydrochloride

  • Coupling agent (e.g., DCC/HOBt, HATU, or EDC/HOBt)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Reagents for cyclization (e.g., Sodium methoxide in methanol or Trifluoroacetic acid (TFA))

  • Standard laboratory glassware and purification equipment

Procedure:

Step 1: Amide Coupling

  • Activation of Carboxylic Acid: Dissolve this compound (1 eq.) and a coupling agent like HOBt (1.1 eq.) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath. Add a coupling agent such as EDC (1.1 eq.) and stir for 30 minutes.

  • Addition of Amino Acid Ester: In a separate flask, neutralize the α-amino acid ester hydrochloride (1.1 eq.) with a base like TEA or DIPEA (1.2 eq.) in the same solvent. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide intermediate.

Step 2: Cyclization

  • Base-Catalyzed Cyclization: Dissolve the crude intermediate in a suitable solvent like methanol. Add a base such as sodium methoxide and reflux the mixture. Monitor the reaction by TLC.

  • Acid-Catalyzed Cyclization: Alternatively, the intermediate can be treated with an acid like TFA in a solvent such as DCM to induce cyclization.

  • Work-up and Purification: After the cyclization is complete, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization to obtain the desired 1,4-benzodiazepine-2,5-dione.

General Workflow and Mechanism

Benzodiazepine_Synthesis cluster_workflow General Experimental Workflow cluster_mechanism General Reaction Mechanism start Amide Coupling: This compound + α-Amino acid ester cyclization Intramolecular Cyclization (Base or Acid Catalyzed) start->cyclization purification Purification cyclization->purification product Pure 1,4-Benzodiazepine-2,5-dione purification->product reactant1 This compound intermediate Dipeptide-like Intermediate reactant1->intermediate + α-Amino acid ester reactant2 α-Amino acid ester reactant2->intermediate cyclized_intermediate Tetrahedral Intermediate intermediate->cyclized_intermediate Intramolecular Nucleophilic Attack benzodiazepine 1,4-Benzodiazepine-2,5-dione cyclized_intermediate->benzodiazepine - R'OH

Synthesis of 1,4-Benzodiazepine-2,5-diones.

Conclusion

This compound is a readily accessible and highly effective building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols and insights provided in this guide demonstrate its utility in constructing quinazolin-4(3H)-one and 1,4-benzodiazepine-2,5-dione scaffolds. The straightforward nature of these transformations, coupled with the potential for diversification at multiple positions, makes this compound an invaluable tool for researchers and professionals engaged in the pursuit of novel therapeutic agents. The principles and procedures outlined herein can be adapted and expanded to create extensive libraries of these important heterocyclic systems for biological screening and drug discovery programs.

References

  • Alagarsamy, V., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(1), 23–30.
  • Patil, D. A., et al. (2011). Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones. Mini-Reviews in Medicinal Chemistry, 11(8), 633-641.
  • Wiklund, P., Rogers-Evans, M., & Bergman, J. (2004). Synthesis of 1,4-benzodiazepine-3,5-diones. The Journal of Organic Chemistry, 69(19), 6371–6376.
  • Boojamra, C. G., Burow, K. M., Thompson, L. A., & Ellman, J. A. (1997). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. The Journal of Organic Chemistry, 62(5), 1240–1256.
  • Ettmayer, P., Chloupek, S., & Weigand, K. (2003). Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones.
  • Kumar, D., et al. (2013). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. Organic & Biomolecular Chemistry, 11(34), 5620-5629.
  • Al-Iraq, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds.
  • Guenther, A., & Morgan, J. F. (1965). U.S. Patent No. 3,213,094. Washington, DC: U.S.
  • Bergman, J., et al. (2005). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
  • Kiruthiga, B., et al. (2009). Synthesis of Some New 2-Substituted Quinazolin-4-one Derivatives and their Biological Activties. International Journal of PharmTech Research, 1(4), 1503-1508.
  • Reddy, C. S., et al. (2018). A Facile Synthesis of 1,4-benzodiazepine-2,5-diones and Quinazolinones from Amino Acids as Anti-Tubercular. New Journal of Chemistry, 42(15), 12585-12595.
  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of some new 2,3-disubstituted-4(3H)
  • Zappia, G., et al. (2003).
  • Raza, A. R., et al. (2017). Synthesis of N-acylanthranilic acids 6a–g and benzoxazepines 4a–d. Journal of the Chemical Society of Pakistan, 39(5), 834-841.
  • Chandrika, P. M., Yakaiah, T., Narsaiah, B., Reddy, G. V., & Sridhar, B. (2008). Synthesis of 2, 3-disubstituted Quinazolin-4 (3H)-ones-A Review. Research Journal of Pharmacy and Technology, 1(4), 329-337.
  • Al-Obaydi, J. M. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4 (3H)-one Derivatives. Oriental Journal of Chemistry, 34(3), 1533.
  • Zhang, S. Q., et al. (2014). Discovery of novel 3-benzylquinazolin-4(3H)-ones as potent vasodilative agents. Bioorganic & Medicinal Chemistry Letters, 24(24), 5644-5648.
  • Do, T. H., et al. (2020). Design, Synthesis and Bioevaluation of Two Series of 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones and N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines. Chemistry & Biodiversity, 17(7), e2000290.
  • Neochoritis, C. G., et al. (2013). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
  • Harer, S. (2022). #104 Design, synthesis and antimicrobial activity of some novel 2-phenyl, 3-substituted quinazolin-4(3H)-ones; nonclassical antifolates. Journal of Pharmaceutical Chemistry, 8(Supplement).
  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • Zhang, Y., et al. (2018). Synthesis of 2-phenylquinazolin-4(3H)-ones under solvent-free and transition-metal catalyst-free conditions. Green Chemistry, 20(10), 2261-2265.
  • Patil, S. A., et al. (2020). A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. The Journal of Organic Chemistry, 85(15), 9856-9867.
  • Gallo, E., et al. (2019).
  • Morgan, J. F., & Simmons, W. C. (1961). U.S. Patent No. 2,992,223. Washington, DC: U.S.

Sources

experimental setup for testing 2-(2-phenylacetamido)benzoic acid bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Experimental Framework for Evaluating the Bioactivity of 2-(2-phenylacetamido)benzoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale and Scientific Context

This compound belongs to the broader class of N-aryl anthranilic acids, a chemical scaffold that forms the core of several well-known non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The parent structure, N-phenylanthranilic acid, is also known as Fenamic acid, from which drugs like Mefenamic acid are derived.[3] These agents typically exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[4] Given this structural heritage, it is highly probable that this compound possesses anti-inflammatory properties.

This guide provides a comprehensive, multi-tiered experimental strategy to systematically evaluate the bioactivity of this compound. The workflow is designed to first establish a foundational safety and activity profile through rapid in vitro assays, followed by validation in more complex, biologically relevant cell-based systems. This logical progression ensures that resources are used efficiently, providing robust, interpretable data for go/no-go decisions in a drug discovery context. We will move from broad cytotoxicity assessments to specific enzyme inhibition and finally to a functional cellular response model, explaining the scientific reasoning behind each step.

Chapter 1: Foundational Characterization

Before assessing bioactivity, it is imperative to establish the compound's basic physicochemical properties and its general effect on cell health. These preliminary steps are crucial for designing meaningful subsequent experiments and correctly interpreting their results.

Solubility and Stability Assessment

Expert Insight: A compound's solubility in aqueous buffers and common solvents like dimethyl sulfoxide (DMSO) dictates how it can be prepared and administered in biological assays. Poor solubility can lead to precipitation, resulting in inaccurate concentration calculations and false-negative results. Stability assessment ensures the compound does not degrade under experimental conditions (e.g., in culture media at 37°C), which would otherwise diminish its effective concentration over time.

Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • Serially dilute the stock solution in phosphate-buffered saline (PBS) and relevant cell culture media (e.g., DMEM, RPMI-1640) to determine the maximum soluble concentration.

  • Visually inspect for precipitation and use nephelometry for a quantitative assessment.

  • To assess stability, incubate the compound at its highest soluble concentration in cell culture media at 37°C for various time points (e.g., 0, 4, 24, 48 hours).

  • Analyze the samples at each time point using High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact compound remaining.

Cytotoxicity Profiling

Expert Insight: It is essential to distinguish between a compound's specific biological activity and general cytotoxicity. A compound that kills cells will nonspecifically inhibit most cellular processes, leading to false-positive results in bioactivity assays. Therefore, we must first determine the concentration range at which the compound is non-toxic. The XTT assay is chosen here over the traditional MTT assay because it produces a water-soluble formazan product, eliminating a solubilization step and thereby reducing handling errors and improving reproducibility.[5][6]

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate a relevant cell line (e.g., RAW 264.7 murine macrophages or human THP-1 monocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should be kept constant and low (<0.5%). Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Remove the old medium from the cells and add the compound dilutions. Incubate for 24-48 hours at 37°C in a CO₂ incubator.

  • Reagent Addition: Prepare the activated XTT solution according to the manufacturer's instructions (mixing XTT reagent with an electron-coupling reagent). Add 50 µL of the activated solution to each well.

  • Incubation & Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[5]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration to determine the TC₅₀ (50% toxic concentration). Subsequent bioactivity assays should use concentrations well below the TC₅₀.

Chapter 2: In Vitro Mechanistic Assays

This chapter focuses on identifying the specific molecular target of the compound, based on its structural similarity to known NSAIDs.

Workflow for Bioactivity Screening

G cluster_2 Phase 3: In Vivo Validation (Proposed) Solubility Solubility & Stability Cytotoxicity Cytotoxicity Profiling (XTT Assay) Solubility->Cytotoxicity COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Cytotoxicity->COX_Assay Select Non-Toxic Concentrations Cell_Assay Cell-Based Anti-Inflammatory Assay (LPS-Stimulated Macrophages) COX_Assay->Cell_Assay Invivo In Vivo Model (Carrageenan-Induced Paw Edema) Cell_Assay->Invivo Confirm Efficacy

Caption: A multi-phase workflow for evaluating compound bioactivity.

Cyclooxygenase (COX) Inhibition Assay

Expert Insight: The primary mechanism of action for most NSAIDs is the inhibition of COX-1 and COX-2 enzymes.[4] These enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7] It is crucial to test for activity against both isoforms. While COX-2 is the main target for anti-inflammatory effects, inhibition of the constitutively expressed COX-1 is often associated with gastrointestinal side effects.[7] Therefore, determining the selectivity of the compound is a key objective. This protocol uses an ELISA-based method to quantify the prostaglandin E₂ (PGE₂) produced by the enzymatic reaction.[8]

Protocol: COX-1/COX-2 Inhibitor Screening Assay

  • Reagent Preparation: Use commercially available kits containing purified human recombinant COX-1 and COX-2 enzymes. Prepare all reagents (reaction buffer, heme, arachidonic acid substrate) as per the manufacturer's protocol.[9]

  • Assay Setup: Set up parallel reactions for COX-1 and COX-2 in a 96-well plate or reaction tubes.

    • 100% Activity Wells: Add reaction buffer, heme, and the respective COX enzyme.

    • Inhibitor Wells: Add reaction buffer, heme, the respective COX enzyme, and varying concentrations of this compound.

    • Positive Control Wells: Add a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).

    • Background Wells: Use heat-inactivated enzyme to measure background signal.[9]

  • Inhibitor Pre-incubation: Incubate the plates for 10-15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells. Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of saturated stannous chloride or hydrochloric acid.

  • PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit. The color intensity will be inversely proportional to the amount of PGE₂.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the 100% activity control. Plot the percent inhibition against the compound concentration and use non-linear regression to determine the IC₅₀ value for both COX-1 and COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Test Compound 15.21.88.4
Celecoxib (Control) >1000.05>2000
Ibuprofen (Control) 5.512.10.45
Caption: Hypothetical data comparing the inhibitory potency and selectivity of the test compound against control NSAIDs.

Chapter 3: Cell-Based Functional Assays

After identifying a potential mechanism in a purified enzyme system, the next logical step is to confirm this activity in a more complex and biologically relevant cellular environment.

Signaling Pathway of Inflammation

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adaptor Protein TLR4->MyD88 NFkB NF-κB Signaling Cascade MyD88->NFkB Nucleus Nucleus NFkB->Nucleus COX2_gene COX-2 Gene Transcription Nucleus->COX2_gene COX2_protein COX-2 Enzyme COX2_gene->COX2_protein PGs Prostaglandins (Inflammation) COX2_protein->PGs Converts AA Arachidonic Acid AA->COX2_protein Test_Compound This compound (Test Compound) Test_Compound->COX2_protein Inhibits

Caption: Simplified pathway of LPS-induced COX-2 expression and prostaglandin synthesis.

Inhibition of Pro-inflammatory Mediator Release

Expert Insight: Macrophages are key cells in the innate immune system. When stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, they initiate an inflammatory response that includes the upregulation of COX-2 and the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[10] This assay tests the ability of our compound to suppress this functional inflammatory response in a whole-cell system. Measuring TNF-α provides a readout that is downstream of the initial signaling cascade but upstream of, or parallel to, the prostaglandin synthesis pathway, offering a broader view of the compound's anti-inflammatory potential.

Protocol: LPS-Stimulated Cytokine Release in THP-1 Cells

  • Cell Differentiation: Culture human THP-1 monocytic cells. Differentiate them into a macrophage-like state by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 48 hours.

  • Compound Pre-treatment: Replace the PMA-containing medium with fresh medium and allow the cells to rest for 24 hours. Then, pre-treat the differentiated THP-1 cells with non-toxic concentrations of this compound for 1-2 hours. Include vehicle and positive controls (e.g., Dexamethasone).

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α secretion.[10] Include a non-stimulated control group.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value.

Treatment ConditionTNF-α Concentration (pg/mL)% Inhibition
Untreated Control 55.4-
LPS + Vehicle 1245.80%
LPS + Test Compound (1 µM) 788.136.7%
LPS + Test Compound (10 µM) 251.679.8%
LPS + Dexamethasone (1 µM) 112.391.0%
Caption: Example data from an LPS-stimulated TNF-α release assay in differentiated THP-1 cells.

Chapter 4: In Vivo Proof-of-Concept (Proposed Model)

Expert Insight: While in vitro and cell-based assays are crucial for mechanistic understanding, in vivo models are necessary to evaluate a compound's efficacy in a whole organism, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a standard and widely used preclinical assay to assess the acute anti-inflammatory activity of novel compounds.[11][12][13]

Methodology Overview: Carrageenan-Induced Paw Edema in Rats

  • Acclimatization: House Wistar or Sprague-Dawley rats under standard laboratory conditions and allow them to acclimate.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known NSAID like Indomethacin.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Edema Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point. This provides evidence of the compound's efficacy in a live animal model of acute inflammation.

References

  • Adedapo, A. A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmacopuncture. Available from: [Link]

  • Biotech Spain. (2025). XTT Assays vs MTT. Available from: [Link]

  • Devaraj, S., et al. (2006). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Clinical Nutrition. Available from: [Link]

  • Wikipedia. MTT assay. Available from: [Link]

  • Páez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available from: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. Available from: [Link]

  • Sucher, R., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available from: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available from: [Link]

  • Ouellet, M., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. Available from: [Link]

  • Slideshare. (2017). Screening models for inflammatory drugs. Available from: [Link]

  • ResearchGate. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. Available from: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]

  • Bentham Science. (2020). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Available from: [Link]

  • Uddin, M. J., et al. (2016). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. JoVE. Available from: [Link]

  • PubChem. N-Phenylanthranilic Acid. Available from: [Link]

  • Amanote Research. (1972). Anti-Inflammatory Properties of N-Phenylanthranilic. Available from: [Link]

  • Saeki, K., et al. (1972). Anti-inflammatory properties of N-phenylanthranilic acid derivatives in relation to uncoupling of oxidative phosphorylation. PubMed. Available from: [Link]

  • Zhu, Q., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. PubMed. Available from: [Link]

  • ResearchGate. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Available from: [Link]

  • Aday, B., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]

  • Warth, A. D., et al. (1991). Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. PubMed. Available from: [Link]

  • Gunic, E., et al. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. PubMed. Available from: [Link]

  • Loll, N., et al. (2022). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. Journal of Biological Chemistry. Available from: [Link]

  • Lee, C. H., et al. (2004). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. PubMed. Available from: [Link]

  • Maloney, P. R., et al. (2019). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PubMed Central. Available from: [Link]

  • da Silva, P. S. B., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available from: [Link]

  • ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available from: [Link]

  • Sim, S., et al. (2024). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI. Available from: [Link]

  • Sugihara, G., et al. (2013). Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. PubMed. Available from: [Link]

Sources

methods for evaluating the enzyme inhibition of 2-(2-phenylacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Methods for Evaluating the Enzyme Inhibition of 2-(2-phenylacetamido)benzoic acid Audience: Researchers, scientists, and drug development professionals.

Evaluating the Inhibitory Potential of this compound on Pro-Inflammatory Enzymes

Abstract

This guide provides a comprehensive framework for evaluating the enzyme inhibition properties of this compound. Structurally, this molecule shares features with non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as an inhibitor of key enzymes in the arachidonic acid cascade. This document outlines the theoretical principles of enzyme inhibition, details robust protocols for assessing activity against Cyclooxygenase (COX) and microsomal Prostaglandin E2 Synthase-1 (mPGES-1), and provides a guide for data analysis and interpretation. The methodologies are designed to establish a self-validating system for characterizing the compound's potency and mechanism of action, critical for early-stage drug discovery.

Introduction: The Rationale for Targeting the Arachidonic Acid Pathway

The compound this compound is an N-acylated anthranilic acid derivative. Its structural resemblance to fenamic acid-derived NSAIDs makes it a compelling candidate for inhibiting enzymes involved in inflammation. The primary pro-inflammatory pathway involves the conversion of arachidonic acid into prostaglandins (PGs) by cyclooxygenase (COX) enzymes, specifically the constitutive COX-1 and the inducible COX-2 isoforms.[1] Downstream of COX, microsomal prostaglandin E synthase-1 (mPGES-1) catalyzes the formation of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[2] Selective inhibition of COX-2 or mPGES-1 is a highly sought-after therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[3]

Therefore, a logical and primary investigation into the bioactivity of this compound involves its characterization as a potential inhibitor of COX-1, COX-2, and/or mPGES-1.

Arachidonic_Acid_Cascade cluster_enzymes Arachidonic_Acid Membrane Phospholipids AA Arachidonic Acid Arachidonic_Acid->AA PGH2 Prostaglandin H2 (PGH2) AA->PGH2 branch PGH2->branch PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation, Pain, Fever PGE2->Inflammation Other_Prostanoids Other Prostanoids (PGI2, TXA2, etc.) branch->PGE2 branch->Other_Prostanoids PLA2 PLA2 PLA2->Arachidonic_Acid COX COX-1 / COX-2 COX->AA mPGES1 mPGES-1 mPGES1->PGH2 Other_Synthases Other Synthases Other_Synthases->branch

Caption: The Arachidonic Acid Cascade showing key therapeutic targets.

Foundational Principles of Enzyme Inhibition Analysis

A thorough evaluation of an inhibitor requires understanding its potency and its mechanism of action. This is achieved by studying the enzyme's kinetics in the presence and absence of the inhibitor.

Key Parameters: IC50 and Ki
  • Half Maximal Inhibitory Concentration (IC50): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[4][5] It is a practical measure of inhibitor potency and is highly dependent on the specific experimental conditions (e.g., substrate concentration). IC50 is typically determined from a dose-response curve.[5]

  • Inhibition Constant (Ki): This is the equilibrium dissociation constant of the enzyme-inhibitor complex. It represents the intrinsic binding affinity of the inhibitor for the enzyme. Unlike the IC50, the Ki is a thermodynamic constant that is independent of substrate concentration for competitive inhibitors.

Michaelis-Menten Kinetics

Enzyme kinetics are often described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[6][7]

  • Vmax: The maximum rate of the reaction when the enzyme is saturated with substrate.[8]

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax.[8] It is an inverse measure of the substrate's binding affinity to the enzyme.

Determining the Mechanism of Inhibition

By analyzing how an inhibitor affects Km and Vmax, its mechanism can be determined. This is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs 1/[S]).[6][8]

  • Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Km (Km,app) but does not change Vmax.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site, not the active site. It can bind to either the free enzyme or the enzyme-substrate complex. This reduces Vmax but does not change Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km,app.

Experimental Design and Protocols

The following protocols provide a validated workflow for characterizing the inhibitory activity of this compound against COX enzymes. A fluorometric assay is described due to its high sensitivity and suitability for high-throughput screening.[9]

Experimental_Workflow Prep Step 1: Reagent Preparation (Compound, Enzyme, Substrate) Plate Step 2: Assay Plate Setup (Controls, Compound Dilutions) Prep->Plate Incubate Step 3: Pre-incubation (Enzyme + Inhibitor) Plate->Incubate Initiate Step 4: Reaction Initiation (Add Substrate) Incubate->Initiate Measure Step 5: Kinetic Measurement (Read Fluorescence over Time) Initiate->Measure Analyze Step 6: Data Analysis (% Inhibition, IC50 Curve) Measure->Analyze

Caption: General experimental workflow for IC50 determination.

Protocol: Reagent and Sample Preparation

Causality: Proper reagent preparation is critical for assay reproducibility. The solubility and stability of the test compound directly impact the accuracy of the results.

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Sonicate briefly if necessary to ensure complete dissolution. Store at -20°C.

  • Enzyme Solutions: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the supplied buffer (e.g., 100 mM Tris-HCl, pH 8.0) to the manufacturer's recommended concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Substrate Solution: Prepare the substrate, Arachidonic Acid, according to the assay kit protocol.[9] This often involves dissolving it in ethanol or NaOH and then diluting it in the assay buffer immediately before use due to its instability.[9]

  • Assay Buffer: Use the buffer recommended by the assay kit manufacturer, typically a Tris-HCl buffer at a specific pH, containing necessary cofactors like heme and glutathione. Ensure the buffer is at room temperature before use.[10]

Protocol: IC50 Determination for COX-1/COX-2 Inhibition

This protocol is adapted from commercially available fluorometric COX inhibitor screening kits.[9] The principle involves measuring the peroxidase activity of COX, which generates a fluorescent product.

  • Serial Dilutions: Prepare a serial dilution series of the this compound stock solution. A common starting point is a 10-point, 3-fold dilution series in 100% DMSO, ranging from 1 mM to 0.05 µM.

  • Assay Plate Setup (96-well black plate):

    • 100% Activity Control (Negative Control): Add assay buffer and DMSO (vehicle) to these wells.

    • Inhibitor Wells: Add assay buffer and the corresponding serial dilutions of the test compound.

    • Positive Control: Add assay buffer and a known COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib).

  • Enzyme Addition: Add the appropriate enzyme (COX-1 or COX-2) to all wells except a "no-enzyme" background control.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add the substrate solution (Arachidonic Acid) and the fluorometric probe to all wells to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 15-20 minutes (kinetic mode).

Protocol: Determining the Mechanism of Inhibition

To determine if the inhibition is competitive, non-competitive, or uncompetitive, the assay is run by varying the concentrations of both the substrate and the inhibitor.

  • Setup: Use at least four different fixed concentrations of this compound (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, where Ki is estimated from the IC50).

  • Substrate Titration: For each inhibitor concentration, perform a substrate titration by varying the arachidonic acid concentration (e.g., from 0.2 x Km to 10 x Km).

  • Measurement: Measure the initial reaction velocity (V₀) for each condition.

  • Data Analysis: Plot the data in a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections will reveal the mechanism of inhibition.

Data Analysis and Interpretation

Calculating IC50
  • Determine Initial Velocity (V₀): For each well, calculate the initial reaction rate from the linear portion of the kinetic fluorescence curve (slope of Fluorescence vs. Time).

  • Calculate Percent Inhibition: % Inhibition = [1 - (V₀_inhibitor - V₀_background) / (V₀_DMSO - V₀_background)] * 100

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and calculate the IC50 value.[5]

ParameterDescriptionExample Value
Test Compound This compound-
Target Enzyme Human Recombinant COX-2-
IC50 Concentration for 50% inhibition5.2 µM
Hill Slope Steepness of the dose-response curve1.1
Goodness of fit for the regression0.992
Positive Control Celecoxib0.15 µM
Interpreting Lineweaver-Burk Plots

The Lineweaver-Burk plot provides a graphical method to diagnose the inhibition mechanism.

Caption: Lineweaver-Burk plots illustrating competitive vs. non-competitive inhibition.

  • Competitive: Lines intersect on the y-axis (same Vmax).

  • Non-competitive: Lines intersect on the x-axis (same Km).

  • Uncompetitive: Lines are parallel.

Troubleshooting Common Issues

ProblemPotential CauseSolution
High Well-to-Well Variability Inaccurate pipetting; Incomplete reagent mixing.Use calibrated pipettes; Ensure all reagents are homogenous before dispensing.[10]
No Inhibition Observed Compound is inactive or insoluble; Enzyme is inactive.Check compound solubility in assay buffer; Run positive control to validate enzyme activity.
Assay Signal is Too Low Insufficient enzyme or substrate; Incorrect filter settings.Optimize enzyme/substrate concentrations; Verify plate reader settings match probe's Ex/Em wavelengths.[10]
Apparent Activation at Low Concentrations Assay interference; Compound is an activator.Test for compound autofluorescence; If reproducible, the compound may have complex allosteric effects.[11]

References

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

  • Adenylating enzymes in Mycobacterium tuberculosis as drug targets. PubMed - NIH. [Link]

  • IC50. Wikipedia. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMe Physiology. [Link]

  • Identification and development of mPGES-1 inhibitors: where we are at?. PMC. [Link]

  • Adenylating Enzymes in Mycobacterium tuberculosis as Drug Targets. PMC. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

  • IC50 Determination. edX. [Link]

  • Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. PMC - NIH. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Taylor & Francis Online. [Link]

  • A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. NIH. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity. PubMed. [Link]

  • Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline. [Link]

  • (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. ResearchGate. [Link]

  • Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. ResearchGate. [Link]

  • Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. ACS Publications. [Link]

  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-Portal.org. [Link]

  • Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study. PubMed. [Link]

  • An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. JoVE. [Link]

  • Basics of enzyme kinetics graphs. Khan Academy. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

  • Spectrophotometric Determination of Benzoic Acid Based on Inhibitive Effect on Tyrosinase Enzyme. Asian Journal of Chemistry. [Link]

  • What troubleshooting is recommended if the reaction is being inhibited?. PCR Biosystems. [Link]

  • Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. Frontiers. [Link]

  • How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. [Link]

  • Can anyone help with a query on enzyme inhibition and activation?. ResearchGate. [Link]

  • The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Expert Opinion on Therapeutic Targets. [Link]

  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. [Link]

  • Michaelis–Menten kinetics. Wikipedia. [Link]

  • Kinetics - Control Of Enzyme Activity - MCAT Content. Jack Westin. [Link]

  • 6.4: Enzyme Inhibition. Biology LibreTexts. [Link]

  • Benzoic acid inhibition of the alpha, beta, and gamma isozymes of Agaricus bisporus tyrosinase. PubMed. [Link]

  • measuring enzyme inhibition by drugs. YouTube. [Link]

  • Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum. PubMed. [Link]

  • Biochemical Assay Services. Evotec. [Link]

Sources

Application Note & Protocols: Development of Advanced Drug Delivery Systems for 2-(2-phenylacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

2-(2-phenylacetamido)benzoic acid is a derivative of benzoic acid, a structural class known for a wide range of biological activities, including anti-inflammatory and potential anti-cancer properties.[1][2] A significant challenge in the therapeutic application of many benzoic acid derivatives is their characteristic lipophilicity and poor aqueous solubility.[3][4] These properties often lead to low and variable oral bioavailability, hindering clinical translation.[5] According to the Biopharmaceutics Classification System (BCS), such compounds are typically classified as BCS Class II or IV, for which dissolution is the rate-limiting step for absorption.[3]

The development of an advanced drug delivery system is therefore a critical strategy to overcome these biopharmaceutical hurdles. By encapsulating this compound into a nanocarrier, we can enhance its apparent solubility, protect it from premature degradation, and potentially modulate its release profile and biodistribution.[6][7] Nanoparticle-based systems have shown immense promise for improving the therapeutic efficacy of anti-inflammatory agents by enabling more efficient delivery to target tissues.[8][9][10]

This guide provides detailed protocols for the development and characterization of two distinct and robust drug delivery platforms for this compound:

  • Liposomal Formulation: Lipid-based vesicles that are biocompatible and highly versatile for encapsulating both hydrophobic and hydrophilic drugs.[11][12]

  • Polymeric Nanoparticles (PNPs): Biodegradable polymer-based carriers, such as those made from Poly(lactic-co-glycolic acid) (PLGA), known for providing excellent stability and controlled drug release.[13][14]

These protocols are designed for researchers in pharmaceutical sciences and drug development, providing both the step-by-step methodology and the scientific rationale behind key experimental choices.

Preliminary API Characterization

Before formulation, a thorough understanding of the physicochemical properties of this compound is essential. This data will directly inform formulation strategy and optimization.

Protocol 2.1: Solubility Profile Assessment

Principle: This protocol determines the solubility of the API in various media, confirming its classification as poorly soluble and identifying suitable solvents for the formulation processes.

Materials:

  • This compound (API)

  • Phosphate Buffered Saline (PBS) at pH 5.0, 6.8, and 7.4

  • Ethanol, Methanol, Dichloromethane (DCM), Ethyl Acetate

  • Scintillation vials

  • Orbital shaker with temperature control

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of the API to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent or buffer.

  • Seal the vials and place them in an orbital shaker set at 37°C for 48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid API remains, indicating saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved API using a validated HPLC or UV-Vis spectrophotometry method.

  • Express solubility in mg/mL or µg/mL. Poor solubility is generally considered to be below 100 µg/mL.[5]

Formulation Protocol 1: Liposomal Encapsulation via Thin-Film Hydration

Rationale: The thin-film hydration method is a robust and widely used technique to prepare multilamellar vesicles (MLVs).[12] this compound, being lipophilic, is expected to partition into the lipid bilayer during film formation. Cholesterol is included to modulate membrane fluidity and stability, reducing premature drug leakage.[11][15]

Materials:

  • This compound (API)

  • Soybean Phosphatidylcholine (SPC) or Egg Phosphatidylcholine (EPC)

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Round bottom flask

Procedure:

  • Lipid Film Preparation: a. Dissolve SPC (or EPC), cholesterol, and the API in a chloroform:methanol (2:1 v/v) mixture in a round bottom flask. A typical molar ratio is 55:45:5 (SPC:Cholesterol:API), but this should be optimized. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C). d. Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent, resulting in a thin, uniform lipid-drug film on the flask wall.

  • Hydration: a. Hydrate the film by adding pre-warmed (e.g., 40°C) PBS (pH 7.4) to the flask. b. Rotate the flask gently in the rotary evaporator (without vacuum) for 1-2 hours to allow the film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): a. To reduce the size of the MLVs and create smaller, more uniform vesicles (SUVs), sonicate the liposomal suspension. b. For a bath sonicator, sonicate for 30-60 minutes. c. For a probe sonicator, use a pulsed setting (e.g., 5 seconds ON, 5 seconds OFF) for 10-15 minutes on an ice bath to prevent lipid degradation from overheating.

  • Purification: a. To remove the unencapsulated drug, centrifuge the liposome suspension at a low speed (e.g., 5,000 rpm for 15 minutes) to pellet larger drug aggregates. b. Collect the supernatant containing the liposomes. For more rigorous separation, dialysis or size exclusion chromatography can be used.

G cluster_prep Step 1: Lipid Film Preparation cluster_hydro Step 2: Hydration cluster_size Step 3: Size Reduction cluster_purify Step 4: Purification a Dissolve API, Phospholipids, & Cholesterol in Organic Solvent b Rotary Evaporation (Reduced Pressure, 40°C) a->b c Formation of Thin Lipid-Drug Film b->c d Add Aqueous Buffer (PBS) to Film c->d e Gentle Rotation d->e f Formation of Multilamellar Vesicles (MLVs) e->f g Sonication (Probe or Bath) f->g h Formation of Small Unilamellar Vesicles (SUVs) g->h i Removal of Unencapsulated Drug (Centrifugation / Dialysis) h->i j Final Liposomal Suspension i->j

Fig 1. Workflow for Liposome Preparation via Thin-Film Hydration.

Formulation Protocol 2: PLGA Nanoparticle Formulation via Emulsification-Solvent Evaporation

Rationale: The single emulsion (o/w) solvent evaporation method is highly effective for encapsulating hydrophobic drugs like this compound into a PLGA matrix.[16] PLGA is a biodegradable and biocompatible polymer approved by the FDA for various medical applications.[13] Polyvinyl alcohol (PVA) is used as a surfactant to stabilize the emulsion droplets and prevent their aggregation during nanoparticle formation.[14]

Materials:

  • This compound (API)

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50 or 75:25 lactide:glycolide ratio)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Polyvinyl alcohol (PVA), 1-5% w/v aqueous solution

  • Deionized water

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: a. Dissolve a known amount of PLGA and the API in an organic solvent (e.g., 5 mL of DCM). This is the oil phase (O).

  • Aqueous Phase Preparation: a. Prepare an aqueous solution of PVA (e.g., 20 mL of 2% w/v PVA). This is the water phase (W).

  • Emulsification: a. Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 15,000 rpm for 5 minutes) or sonicating with a probe sonicator on an ice bath. b. This process creates a fine oil-in-water (O/W) emulsion, where the oil phase containing the polymer and drug is dispersed as tiny droplets in the aqueous phase.

  • Solvent Evaporation: a. Immediately transfer the emulsion to a larger beaker and stir magnetically at room temperature for 4-6 hours (or overnight). b. This allows the organic solvent (DCM) to evaporate from the droplets, causing the PLGA to precipitate and solidify, thus forming solid nanoparticles encapsulating the drug.

  • Nanoparticle Recovery and Washing: a. Collect the nanoparticles by ultracentrifugation (e.g., 15,000 g for 20 minutes at 4°C). b. Discard the supernatant, which contains residual PVA and any unencapsulated drug. c. Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice more to wash away any surface-adsorbed PVA and drug.

  • Final Product: a. Resuspend the final washed pellet in a small volume of deionized water for immediate characterization or lyophilize (freeze-dry) for long-term storage.

G cluster_phases Step 1 & 2: Phase Preparation cluster_emulsion Step 3: Emulsification cluster_evap Step 4: Solvent Evaporation cluster_recovery Step 5 & 6: Recovery & Washing org_phase Organic Phase (O): Dissolve API + PLGA in Dichloromethane emulsify Add O to W with High-Speed Homogenization aq_phase Aqueous Phase (W): Dissolve PVA in Water aq_phase->emulsify emulsion_formed Formation of O/W Emulsion emulsify->emulsion_formed evap Magnetic Stirring (4-6 hours) emulsion_formed->evap np_harden Solvent Evaporates, Nanoparticles Harden evap->np_harden centrifuge Ultracentrifugation to Collect Nanoparticles np_harden->centrifuge wash Wash with DI Water (2x) centrifuge->wash final_np Final PLGA Nanoparticle Suspension wash->final_np

Fig 2. Workflow for PLGA Nanoparticle Preparation.

Comprehensive Characterization of Formulations

Thorough characterization is essential to ensure the quality, stability, and potential performance of the developed drug delivery systems.[17][18]

ParameterTechniqueRationale & ImportanceTarget Specification
Mean Particle Size Dynamic Light Scattering (DLS)Affects biodistribution, cellular uptake, and stability. Smaller sizes often preferred for parenteral routes.[18]100 - 300 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the width of the particle size distribution. A lower PDI indicates a more uniform and homogenous formulation.[18]< 0.3
Zeta Potential Laser Doppler Velocimetry (via DLS instrument)Indicates surface charge and predicts colloidal stability. High magnitude (±30 mV) suggests good stability against aggregation.[18]> |20| mV
Morphology Transmission Electron Microscopy (TEM)Provides direct visualization of particle shape, size, and surface characteristics. Confirms spherical nature.[19]Spherical, non-aggregated
Encapsulation Efficiency (EE%) HPLC / UV-VisQuantifies the percentage of the initial drug that is successfully entrapped within the nanoparticles.[20]> 70%
Drug Loading (DL%) HPLC / UV-VisQuantifies the amount of drug per unit weight of the nanoparticle, indicating the formulation's payload capacity.[20]1 - 10%

Protocol 5.1: Measuring Particle Size, PDI, and Zeta Potential

  • Dilute the nanoparticle/liposome suspension with deionized water or PBS to an appropriate concentration for DLS analysis.

  • Perform the measurement using a calibrated DLS instrument (e.g., Malvern Zetasizer).

  • For zeta potential, use an appropriate folded capillary cell and ensure the diluent has a suitable ionic strength.

  • Record the Z-average diameter, PDI, and zeta potential. Report values as mean ± standard deviation of at least three independent measurements.

Protocol 5.2: Determining Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Take a known volume of the nanoparticle/liposome suspension.

  • Separate the encapsulated drug from the free drug. This can be done by centrifuging the sample and collecting the supernatant (containing free drug).

  • Measure the amount of drug in the supernatant (Free Drug) using a validated HPLC or UV-Vis method.

  • Calculate EE% and DL% using the following equations:

    • Total Drug = Initial amount of drug added during formulation.

    • Weight of Nanoparticles = Weight of the polymer and encapsulated drug (can be determined by lyophilizing a known volume of the washed formulation).

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

In Vitro Drug Release Studies

Rationale: An in vitro release test is a critical performance assay that measures the rate and extent of drug release from the formulation under simulated physiological conditions.[21][22] The dialysis bag method is a standard and convenient approach for nanoformulations, separating the formulation from the bulk release medium while allowing the released drug to diffuse out.[18][23]

Protocol 6.1: Dialysis Bag Method

Materials:

  • Dialysis tubing (with a Molecular Weight Cut-Off, MWCO, appropriate to retain the nanoparticles but allow free passage of the drug, e.g., 12-14 kDa).

  • Release medium: PBS (pH 7.4) containing a surfactant (e.g., 0.5% Tween® 80) to maintain sink conditions for the poorly soluble API.[23]

  • Temperature-controlled orbital shaker or water bath.

  • HPLC or UV-Vis Spectrophotometer.

Procedure:

  • Membrane Preparation: Cut the dialysis tubing to the desired length and pre-soak in the release medium as per the manufacturer's instructions.

  • Sample Loading: Pipette a precise volume (e.g., 1 mL) of the nanoparticle/liposome suspension into the dialysis bag and securely seal both ends.

  • Release Study Setup: a. Submerge the sealed bag in a known volume of pre-warmed (37°C) release medium (e.g., 50 mL). b. Place the entire setup in a shaker set to 37°C and a gentle agitation speed (e.g., 100 rpm).

  • Sampling: a. At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[23]

  • Analysis: a. Analyze the drug concentration in the collected samples using a validated analytical method. b. Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. c. Plot the cumulative percent release versus time to obtain the drug release profile.

Fig 3. Diagram of the In Vitro Drug Release Assay using the Dialysis Method.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the successful development and characterization of liposomal and polymeric nanoparticle formulations for this compound. By following these methodologies, researchers can create delivery systems with controlled size, high encapsulation efficiency, and modulated release profiles.

Successful formulation based on these notes is the foundational step. Subsequent development should focus on:

  • Stability Studies: Assessing the physical and chemical stability of the formulations under various storage conditions.

  • In Vitro Cell-Based Assays: Evaluating cytotoxicity and therapeutic efficacy (e.g., anti-inflammatory activity) in relevant cell lines.

  • In Vivo Pharmacokinetic and Efficacy Studies: Investigating the in vivo performance of the lead formulations in appropriate animal models to determine bioavailability enhancement and therapeutic outcomes.

These advanced delivery systems hold the potential to significantly improve the therapeutic index of this compound, paving the way for its potential clinical application.

References

  • Wang, Y., Zhou, Y., Sun, H., Zhou, L., Hu, Y., Lenahan, C., Xu, X., Deng, X., Li, X., & Tao, J. (2021). Update on Nanoparticle-Based Drug Delivery System for Anti-inflammatory Treatment. Frontiers in Bioengineering and Biotechnology, 9, 630352. [Link][8][9]

  • D'Addio, S. M., & Prud'homme, R. K. (2011). Special Issue: Advances in Characterization Methods for Drug Delivery Systems. MDPI. [Link][17]

  • Moccia, F., et al. (2021). Recent Advances in Nanoparticle-Mediated Delivery of Anti-Inflammatory Phytocompounds. International Journal of Molecular Sciences, 22(19), 10318. [Link][6]

  • Homayun, B., Lin, X., & Choi, H. J. (2023). Innovative Strategies and Advances in Drug Delivery Systems to Address Poor Solubility: A Comprehensive Review. Pharmaceutics, 15(3), 985. [Link][5]

  • Salim, N., Basri, M., & Abd Rahman, M. B. (2019). Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. Applied Sciences, 9(20), 4293. [Link][7]

  • Frontiers in Bioengineering and Biotechnology. (2021). Update on Nanoparticle-Based Drug Delivery System for Anti-inflammatory Treatment. [Link][9]

  • Jain, A., et al. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 5(5), 1647. [Link][3]

  • Danaei, M., Dehghankhold, M., Ataei, S., Hasanzadeh Davarani, F., Javanmard, R., Dokhani, A., Khorasani, S., & Mozafari, M. R. (2018). Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems. Pharmaceutics, 10(2), 57. [Link][18]

  • Müller, R. H., & Peters, K. (1998). Drug delivery strategies for poorly water-soluble drugs. European Journal of Pharmaceutics and Biopharmaceutics, 45(2), 141-147. [Link][4]

  • Sturmer, J., & Licha, K. (2024). Characterization of Drug Delivery Systems by Transmission Electron Microscopy. Handbook of Experimental Pharmacology, 284, 191-209. [Link][19]

  • Hoare, T. R., & Kohane, D. S. (2008). Hydrogels in drug delivery: Progress and challenges. Polymer, 49(8), 1993-2007. [Link]

  • Hoshino, Y., & Kataoka, K. (2017). Anti-inflammatory Nanoparticle for Prevention of Atherosclerotic Vascular Diseases. Journal of Atherosclerosis and Thrombosis, 24(1), 1-10. [Link][13]

  • Viale, M., et al. (2024). One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. ACS Nano. [Link][20]

  • Reis, C. P., Neufeld, R. J., Ribeiro, A. J., & Veiga, F. (2006). Nanoencapsulation I. Methods for preparation of drug-loaded polymeric nanoparticles. Nanomedicine: Nanotechnology, Biology and Medicine, 2(1), 8-21. [Link][24]

  • Mohanraj, V. J., & Chen, Y. (2006). Nanoparticles-A review. Tropical Journal of Pharmaceutical Research, 5(1), 561-573. [Link][25]

  • AAPS. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. AAPS PharmSciTech, 19(8), 3347-3359. [Link][26]

  • Yadav, S., et al. (2023). Applications of nanoparticles in targeted drug delivery for inflammatory diseases. Journal of Materials and Environmental Science, 14(11), 1234-1250. [Link][10]

  • Zylberberg, C., & Matosevic, S. (2016). Liposomal Formulations: A Recent Update. Frontiers in Pharmacology, 7, 471. [Link][11]

  • Gagliardi, A., et al. (2021). Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. Molecules, 26(10), 2877. [Link][14]

  • Teledyne Hanson Research. (n.d.). Development And Validation Of In Vitro Release Testing For Semisolid Formulations. Teledyne Labs. [Link][21]

  • AZoNano. (2020). How To Synthesize Polymeric Nanoparticles. [Link][27]

  • Google Patents. (2014).
  • Zol, A. (2026). A Review on Nanoparticles: Preparation and Characterization. International Journal of Pharmaceutical Sciences, 4(1), 1692-1716. [Link][16]

  • Teledyne CETAC. (n.d.). In Vitro Release Testing (IVRT). Teledyne Labs. [Link][22]

  • Sercombe, L., Veerati, T., Moheimani, F., Wu, S. Y., Sood, A. K., & Hua, S. (2015). Liposomal Formulations in Clinical Use: An Updated Review. Pharmaceutics, 7(4), 416-444. [Link][12]

  • PubChem. (n.d.). 2-(2-Phenylacetyl)benzoic acid. [Link]

  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link][28]

  • Saleem, M., et al. (2024). Liposomal Formulations in Clinical Use: Progress, Challenges and Future Directions. Journal of Drug Delivery Science and Technology, 105657. [Link][15]

  • Google Patents. (1996). KR960013703B1 - Liposomal Compositions Including Buffers with High Buffer Capacity. [29]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-(phenylamino)- (CAS 91-40-7). [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link][30]

  • Xenobiotica. (2009). Pharmacokinetics, disposition and lipid-modulating activity of a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist. [Link]

  • Drug Metabolism and Disposition. (1988). Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish. [Link]

  • ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link][31]

  • ResearchGate. (2017). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. [Link]

  • PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link][1]

  • Journal of Pharmacy and Pharmaceutical Sciences. (2001). Absorption of benzoic acid in segmental regions of the vascularly perfused rat small intestine preparation. [Link]

  • European Journal of Clinical Pharmacology. (1990). Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans. [Link]

  • de Oliveira, P. S. M., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6268. [Link][2]

  • Globe Thesis. (2018). Polymorphism Of 2-Phenylamino-Chlorinated Benzoic Acids. [Link][32]

Sources

Application Notes and Protocols for 2-(2-Phenylacetamido)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the N-acylanthranilic acid scaffold holds a prominent position as a privileged structure, forming the backbone of numerous therapeutic agents. 2-(2-Phenylacetamido)benzoic acid, a member of this class, presents a compelling starting point for drug discovery programs, particularly in the realms of inflammation and analgesia. Its structural architecture, featuring a flexible N-acyl side chain appended to a rigid benzoic acid core, offers a rich canvas for chemical modification to fine-tune its pharmacological profile. This document provides a comprehensive guide for researchers exploring the medicinal chemistry applications of this compound, detailing its synthesis, potential mechanisms of action, and robust protocols for its biological evaluation.

The rationale for investigating this molecule stems from the well-established anti-inflammatory and analgesic properties of related N-phenylanthranilic acid derivatives.[1][2][3][4][5] These compounds often exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade responsible for the production of prostaglandins.[6][7][8][9] This guide will equip researchers with the necessary knowledge and methodologies to systematically explore the potential of this compound and its analogs as novel therapeutic agents.

Proposed Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary hypothesized mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.[10][11][12] By blocking the active site of COX enzymes, this compound can effectively reduce the production of these inflammatory mediators, thereby alleviating pain and inflammation.[8]

The phenylacetamido side chain and the carboxylic acid group are crucial pharmacophoric features that likely contribute to its binding affinity within the COX active site. The carboxylic acid can form key ionic and hydrogen bond interactions with conserved residues, while the phenylacetamido moiety can occupy hydrophobic pockets, contributing to the overall binding energy and inhibitory potency.

graph "Proposed_Mechanism_of_Action" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

node [fillcolor="#F1F3F4"]; "Arachidonic_Acid" [label="Arachidonic Acid"]; "PGH2" [label="Prostaglandin H2"]; "Prostaglandins_Thromboxanes" [label="Prostaglandins & Thromboxanes"]; "Inflammation_Pain" [label="Inflammation & Pain"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "COX1_COX2" [label="COX-1 & COX-2"]; "Target_Molecule" [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Arachidonic_Acid" -> "COX1_COX2" [label="Metabolized by"]; "COX1_COX2" -> "PGH2" [label="Produces"]; "PGH2" -> "Prostaglandins_Thromboxanes" [label="Converted to"]; "Prostaglandins_Thromboxanes" -> "Inflammation_Pain" [label="Mediate"]; "Target_Molecule" -> "COX1_COX2" [label="Inhibits", style=dashed, color="#EA4335"]; }

Figure 1: Proposed mechanism of action of this compound.

Synthetic Protocol: A Practical Approach

The synthesis of this compound can be readily achieved through the acylation of anthranilic acid with phenylacetyl chloride. This established method offers a straightforward and efficient route to the target compound.[13][14][15][16]

graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

node [fillcolor="#F1F3F4"]; "Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Dissolve_AA" [label="Dissolve Anthranilic Acid\nin Pyridine"]; "Cool" [label="Cool Reaction\nMixture to 0°C"]; "Add_PAC" [label="Add Phenylacetyl\nChloride Dropwise"]; "Stir_RT" [label="Stir at Room\nTemperature"]; "Quench" [label="Quench with\nDilute HCl"]; "Filter_Wash" [label="Filter and Wash\nwith Water"]; "Recrystallize" [label="Recrystallize from\nEthanol/Water"]; "Dry" [label="Dry under Vacuum"]; "End" [label="Obtain Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Dissolve_AA"; "Dissolve_AA" -> "Cool"; "Cool" -> "Add_PAC"; "Add_PAC" -> "Stir_RT"; "Stir_RT" -> "Quench"; "Quench" -> "Filter_Wash"; "Filter_Wash" -> "Recrystallize"; "Recrystallize" -> "Dry"; "Dry" -> "End"; }

Figure 2: Experimental workflow for the synthesis of this compound.

Materials and Reagents:

  • Anthranilic acid

  • Phenylacetyl chloride

  • Anhydrous pyridine

  • Hydrochloric acid (HCl), 1M

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (1.0 equivalent) in anhydrous pyridine.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Acylation: Add phenylacetyl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold 1M HCl. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water to remove any remaining pyridine hydrochloride.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified this compound.

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Biological Evaluation: Protocols for Assessing Therapeutic Potential

A systematic evaluation of the biological activities of this compound is crucial to validate its therapeutic potential. The following are established and widely accepted protocols for assessing its anti-inflammatory and analgesic properties.

In Vitro Anti-inflammatory Assays

1. Cyclooxygenase (COX) Inhibition Assay: [17][18]

This assay directly measures the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The assay quantifies the conversion of a substrate (e.g., arachidonic acid) to prostaglandin by purified COX-1 or COX-2 enzymes. The inhibition of this conversion in the presence of the test compound is measured.

  • Procedure:

    • Prepare solutions of purified COX-1 and COX-2 enzymes.

    • Pre-incubate the enzyme with various concentrations of this compound or a reference inhibitor (e.g., indomethacin, celecoxib) for a specified time.

    • Initiate the reaction by adding the substrate (arachidonic acid).

    • After a set incubation period, terminate the reaction.

    • Quantify the amount of prostaglandin produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

    • Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).

2. Inhibition of Protein Denaturation Assay: [19][20]

This assay provides an indication of the compound's ability to stabilize proteins, a process relevant to inflammation.

  • Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit heat-induced denaturation of a protein, such as bovine serum albumin (BSA).

  • Procedure:

    • Prepare a solution of BSA in a suitable buffer.

    • Mix the BSA solution with various concentrations of this compound or a standard anti-inflammatory drug (e.g., diclofenac sodium).

    • Incubate the mixtures at a physiological temperature (e.g., 37°C) for a short period.

    • Induce denaturation by heating the samples at a higher temperature (e.g., 72°C).

    • After cooling, measure the turbidity of the solutions spectrophotometrically.

    • Calculate the percentage inhibition of protein denaturation.

In Vivo Analgesic and Anti-inflammatory Models

1. Acetic Acid-Induced Writhing Test (Analgesic Activity): [21][22]

This is a widely used and reliable model for screening peripheral analgesic activity.

  • Principle: Intraperitoneal injection of acetic acid in mice induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a manifestation of visceral pain. Analgesic compounds reduce the number of writhes.

  • Procedure:

    • Acclimatize the animals (e.g., Swiss albino mice) to the experimental conditions.

    • Administer this compound at various doses (e.g., orally or intraperitoneally). A control group receives the vehicle, and a positive control group receives a standard analgesic (e.g., aspirin).

    • After a specified pre-treatment time (e.g., 30-60 minutes), inject a solution of acetic acid (e.g., 0.6% v/v) intraperitoneally into each mouse.

    • Immediately after the injection, place each mouse in an individual observation cage and count the number of writhes for a defined period (e.g., 20 minutes).

    • Calculate the percentage of analgesic activity as the reduction in the number of writhes compared to the control group.

2. Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity): [3][22]

This is a classic and highly reproducible model of acute inflammation.

  • Principle: Sub-plantar injection of carrageenan into the hind paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). Anti-inflammatory agents reduce the extent of this swelling.

  • Procedure:

    • Measure the initial paw volume of the animals (e.g., Wistar rats) using a plethysmometer.

    • Administer this compound at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

    • After a pre-treatment period, inject a solution of carrageenan (e.g., 1% w/v in saline) into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group at each time point by comparing the increase in paw volume with the control group.

Data Presentation and Interpretation

The quantitative data obtained from the biological assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Illustrative In Vitro Activity of this compound and Reference Compounds

CompoundCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)% Inhibition of Protein Denaturation (at 100 µg/mL)
This compound [Experimental Value][Experimental Value][Calculated Value][Experimental Value]
Indomethacin (Reference)0.11.50.0785.2
Celecoxib (Reference)150.0530045.7

Note: The values for this compound are placeholders for experimental data. The reference values are representative.

Table 2: Illustrative In Vivo Activity of this compound and Reference Compounds

TreatmentDose (mg/kg)% Analgesic Activity (Writhing Test)% Inhibition of Paw Edema (at 3h)
Vehicle Control-00
This compound [Dose 1][Experimental Value][Experimental Value]
[Dose 2][Experimental Value][Experimental Value]
[Dose 3][Experimental Value][Experimental Value]
Aspirin (Reference)10065.458.2
Indomethacin (Reference)1078.972.5

Note: The values for this compound are placeholders for experimental data. The reference values are representative.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anti-inflammatory and analgesic agents. The synthetic and biological evaluation protocols detailed in this guide provide a robust framework for researchers to explore its therapeutic potential. Future studies should focus on elucidating the precise structure-activity relationships (SAR) by synthesizing and evaluating a library of analogs with modifications to both the phenylacetamido side chain and the benzoic acid core. Furthermore, comprehensive pharmacokinetic and toxicological profiling will be essential to advance promising lead compounds towards clinical development.

References

  • Almasirad, A., et al. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Biological & Pharmaceutical Bulletin, 29(6), 1180-1185. Available at: [Link]

  • Bala, S., et al. (2013). Anti-Inflammatory, Analgesic Evaluation and Molecular Docking Studies of N-Phenyl Anthranilic Acid-Based 1,3,4-Oxadiazole Analogues. Journal of Chemistry, 2013, 412053. Available at: [Link]

  • Semantic Scholar. (2013). Anti-Inflammatory, Analgesic Evaluation and Molecular Docking Studies of N-Phenyl Anthranilic Acid-Based 1,3,4. Available at: [Link]

  • Scilit. (2013). Anti‐Inflammatory, Analgesic Evaluation and Molecular Docking Studies of N‐Phenyl Anthranilic Acid‐Based 1,3,4‐Oxadiazole Analogues. Available at: [Link]

  • Semantic Scholar. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Available at: [Link]

  • Semantic Scholar. (2005). Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. Available at: [Link]

  • National Institutes of Health. (n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). Available at: [Link]

  • Semantic Scholar. (n.d.). Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. Available at: [Link]

  • DOI. (n.d.). Supporting Information Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. Available at: [Link]

  • DiVA. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available at: [Link]

  • International Journal of Allied Medical Sciences and Clinical Research. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Available at: [Link]

  • National Institutes of Health. (n.d.). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Available at: [Link]

  • ResearchGate. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Available at: [Link]

  • National Institutes of Health. (n.d.). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Available at: [Link]

  • PubMed. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available at: [Link]

  • National Institutes of Health. (n.d.). CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). In-Vitro Evaluation of the Anti-Inflammatory Potential of Selected Jamaican Plant Extracts using the Bovine Serum Albumin Protei. Available at: [Link]

  • MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available at: [Link]

  • Roots Press. (2023). Dual Inhibition of Cyclooxygenase & Lipoxygenase by Natural Products. Available at: [Link]

  • YouTube. (2020). Acetate Pathway: 6 - Prostaglandin Biosynthesis. Available at: [Link]

  • PubMed. (n.d.). Inhibition of cyclooxygenase-2 rapidly reverses inflammatory hyperalgesia and prostaglandin E2 production. Available at: [Link]

  • National Institutes of Health. (n.d.). Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro. Available at: [Link]

  • YouTube. (2022). Lecture 10: Total synthesis of Prostaglandin (Corey). Available at: [Link]

  • Reactome. (n.d.). Synthesis of Prostaglandins (PG) and Thromboxanes (TX). Available at: [Link]

  • ResearchGate. (n.d.). Biosynthesis pathways of prostaglandins. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Phenylacetamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(2-phenylacetamido)benzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this important chemical intermediate. Our goal is to provide not just a protocol, but a comprehensive resource built on mechanistic understanding and practical field experience to help you navigate the common challenges associated with this synthesis, enabling you to achieve consistent, high-yield, and high-purity results.

Overview and Core Principles

This compound is a derivative of anthranilic acid and serves as a valuable building block in organic synthesis, notably as a precursor or intermediate in the development of pharmaceuticals. The most common and direct synthetic route is the N-acylation of anthranilic acid with phenylacetyl chloride. This reaction typically proceeds via the Schotten-Baumann reaction , a robust method for forming amides from amines and acid chlorides under biphasic, basic conditions.[1][2]

Despite its apparent simplicity, the synthesis is nuanced. The success of the reaction hinges on controlling the competition between the desired N-acylation and several potential side reactions. Anthranilic acid possesses two nucleophilic sites: the primary amine and the carboxylate group (when deprotonated).[3] Furthermore, the acylating agent, phenylacetyl chloride, is highly susceptible to hydrolysis.[4] This guide will address these core challenges directly.

Core Reaction Pathway

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Anthranilic Acid D Dissolve Anthranilic Acid in Aqueous Base A->D B Aqueous Base (e.g., NaOH) B->D C Phenylacetyl Chloride F Slowly Add Phenylacetyl Chloride C->F E Cool to 0-5 °C D->E E->F G Stir until Reaction is Complete (TLC) F->G H Acidify with HCl to pH ~3-4 G->H I Precipitate Product H->I J Filter & Wash Solid I->J K Dry Product J->K

Caption: General workflow for the Schotten-Baumann synthesis.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound on a laboratory scale.

Materials:

  • Anthranilic Acid

  • Phenylacetyl Chloride

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a 250 mL beaker equipped with a magnetic stir bar, dissolve 5.0 g of sodium hydroxide in 100 mL of deionized water.

    • Once the NaOH has fully dissolved, add 6.85 g (0.05 mol) of anthranilic acid. Stir until a clear solution of sodium anthranilate is formed.

    • Expert Insight: Using a slight excess of base ensures that the anthranilic acid is fully deprotonated to its more water-soluble carboxylate form and provides enough base to neutralize the HCl byproduct generated during the reaction.[1]

  • Acylation Reaction:

    • Cool the sodium anthranilate solution to 0-5 °C using an ice-water bath. Vigorous stirring is essential.

    • Slowly, add 7.73 g (0.05 mol) of phenylacetyl chloride dropwise to the cold, stirring solution over 15-20 minutes. Maintain the temperature below 10 °C throughout the addition.

    • Expert Insight: This is the most critical step. Slow, dropwise addition to a cold, well-agitated solution is crucial to favor the reaction with the amine over the competing hydrolysis of the highly reactive phenylacetyl chloride.[4]

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the anthranilic acid spot is no longer visible.

  • Product Isolation:

    • Transfer the reaction mixture to a larger beaker (e.g., 500 mL).

    • Slowly and with stirring, acidify the mixture by adding concentrated HCl dropwise. The product will begin to precipitate.

    • Continue adding HCl until the pH of the solution is approximately 3-4 (check with pH paper).

    • Expert Insight: The product is a carboxylic acid and will precipitate out of the aqueous solution upon protonation. Over-acidification should be avoided as it can increase the solubility of some impurities.

  • Purification:

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration, washing the filter cake with cold deionized water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

    • Dry the purified crystals under vacuum.

ParameterRecommended ValueRationale
Molar Ratio 1:1:2(Anthranilic Acid : Phenylacetyl Chloride : Base) Ensures neutralization of byproduct HCl.
Temperature 0-5 °C (addition)Minimizes hydrolysis of phenylacetyl chloride and other side reactions.[4]
Reaction Time 1-2 hours post-additionTypically sufficient for completion at room temperature; should be confirmed by TLC.
Precipitation pH ~3-4Ensures complete protonation and precipitation of the carboxylic acid product.
Purification Method Recrystallization (EtOH/H₂O)Standard and effective method for removing water-soluble and other minor impurities.[5][6]

Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered during the synthesis.

Q1: My final yield is very low or I isolated no product. What went wrong?

  • Potential Cause 1: Hydrolysis of Phenylacetyl Chloride.

    • Explanation: Phenylacetyl chloride is highly reactive and will readily hydrolyze in the aqueous basic solution to form phenylacetic acid. If this happens faster than the acylation of the amine, your yield will be significantly reduced.

    • Solution:

      • Temperature Control: Ensure the reaction mixture is kept cold (0-5 °C) during the addition of the acid chloride.

      • Addition Rate: Add the acid chloride very slowly and dropwise directly into the well-stirred solution. Poor mixing can create localized "hot spots" of high concentration, favoring hydrolysis.

      • Reagent Quality: Use fresh, high-purity phenylacetyl chloride. Old reagents may have already partially hydrolyzed.

  • Potential Cause 2: Incorrect Stoichiometry or Insufficient Base.

    • Explanation: The reaction produces one equivalent of HCl. This acid will react with the base (NaOH). If there isn't enough base, the HCl will protonate the amino group of unreacted anthranilic acid, deactivating it as a nucleophile.[1]

    • Solution: Use at least two equivalents of base relative to the anthranilic acid: one to deprotonate the carboxylic acid and one to neutralize the HCl byproduct.

Q2: The product I isolated is a sticky oil or gum, not a crystalline solid. How can I fix this?

  • Potential Cause: Presence of Impurities.

    • Explanation: The primary impurity is often phenylacetic acid from the hydrolysis side reaction. Its presence can depress the melting point of the desired product and inhibit crystallization.

    • Solution:

      • Trituration: Try stirring the oily product vigorously with a small amount of a solvent in which the desired product is poorly soluble but the impurity is soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can often wash away the impurity and induce crystallization.

      • pH Adjustment: Ensure the pH during precipitation was correct. If the solution is not acidic enough, you may be precipitating the sodium salt of phenylacetic acid along with your product. Re-dissolve the oil in a basic solution and carefully re-precipitate by adding acid.

Q3: Why is my product's melting point broad and lower than the literature value?

  • Potential Cause: Incomplete Purification.

    • Explanation: A broad melting point is a classic indicator of an impure compound. Contaminants like unreacted anthranilic acid or the phenylacetic acid side product will disrupt the crystal lattice.

    • Solution:

      • Recrystallization: Perform another recrystallization. Ensure the product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to form well-defined crystals.

      • Washing: During filtration, ensure the filter cake is washed thoroughly with cold solvent (e.g., cold water) to remove any soluble impurities clinging to the surface of the crystals.

Frequently Asked Questions (FAQs)

Q: What are the primary competing reactions I need to be aware of?

A: There are two main side reactions that compete with the desired N-acylation:

  • Hydrolysis of the Acyl Chloride: Water, acting as a nucleophile, attacks the phenylacetyl chloride to form phenylacetic acid. This is often the most significant cause of yield loss.

  • O-Acylation: The deprotonated carboxylate of sodium anthranilate is also a nucleophile and can attack the phenylacetyl chloride. This forms a mixed anhydride, which is generally unstable and may lead to other byproducts.[7]

The diagram below illustrates these competing pathways.

Reaction_Pathways reagents Anthranilic Acid Anion + Phenylacetyl Chloride N_Acyl Desired Product: This compound reagents->N_Acyl N-Acylation (Desired) O_Acyl Side Reaction: O-Acylation (Anhydride) reagents->O_Acyl O-Acylation (Minor) Hydrolysis Side Reaction: H₂O Hydrolysis reagents->Hydrolysis H₂O Attack (Major Competitor) Phenylacetic Byproduct: Phenylacetic Acid Hydrolysis->Phenylacetic

Caption: Competing reaction pathways in the synthesis.

Q: Can I use a different base, like sodium bicarbonate or an organic base?

A: Yes, other bases can be used, but the choice impacts the reaction conditions.

  • Sodium Bicarbonate (NaHCO₃): A milder base than NaOH. It can be effective and may reduce the rate of hydrolysis of base-sensitive products. However, its lower basicity means it may be less effective at deprotonating the starting anthranilic acid, potentially slowing the reaction.

  • Organic Bases (e.g., Pyridine, Triethylamine): Often used in anhydrous organic solvents (like dichloromethane) to avoid the issue of acyl chloride hydrolysis entirely. This transforms the reaction from a Schotten-Baumann setup to a standard anhydrous acylation. This can be a very effective method but requires dry solvents and reagents.

Q: How can I confirm the identity and purity of my final product?

A: Standard analytical techniques should be used:

  • Melting Point: Compare the experimental value to the literature value. A sharp melting point close to the expected value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This provides definitive structural confirmation.

  • IR Spectroscopy: Look for characteristic peaks, such as the N-H stretch, amide C=O stretch, and carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

References

  • Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. RSC Publishing. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Patsnap. Method for synthesizing bendamustine hydrochloride intermediate. Eureka. [Link]

  • Patsnap. Method for preparing intermediate in process of preparing bendamustine hydrochloride. [Link]

  • Sciencemadness.org. Alkylation and acylation of basic salts of anthranilic acid. [Link]

  • Google Patents.
  • Uppsala University. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Link]

  • ResearchGate. Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. [Link]

  • ResearchGate. Alkylation and acylation of basic salts of anthranilic acid | Request PDF. [Link]

  • PubMed Central (PMC). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. [Link]

  • Sciencemadness.org. anthranilic acid acetylation in various conditions. [Link]

  • Wiley Online Library. Identification and Optimization of Anthranilic Acid Based Inhibitors of Replication Protein A. [Link]

  • Google Patents.
  • American Journal of Applied Science and Technology. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. [Link]

  • J&K Scientific LLC. Schotten-Baumann Reaction. [Link]

  • Google Patents.
  • Google Patents.
  • Autechaux. This compound. [Link]

  • Google Patents. US4431840A - Process for preparing 2-benzoylbenzoic acids.
  • ResearchGate. Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. [Link]

  • Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]

  • PubMed Central (PMC). Decarboxylative Hydroxylation of Benzoic Acids. [Link]

  • PubMed. Benzoic acid production via cascade biotransformation and coupled fermentation.... [Link]

  • European Patent Office. METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. [Link]

  • Google Patents.
  • ResearchGate. Influence of the benzoic acid loadings on the enzymatic synthesis of.... [Link]

  • PubMed. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. [Link]

  • Google Patents.
  • SIELC Technologies. Separation of Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt on Newcrom R1 HPLC column. [Link]

  • Sci-Hub. Relative Hydrolytic Rates of Certain Alkyl (b) dl-α-(2-Piperidyl)-phenylacetates. [Link]

  • Hilaris Publisher. Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]

Sources

Technical Support Center: Purification of 2-(2-phenylacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-(2-phenylacetamido)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the purification of this valuable synthetic intermediate. Here, we move beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common issues and answering frequently asked questions. Our approach is grounded in the fundamental principles of organic chemistry to empower you to make informed decisions during your experimental work.

Introduction to Purification Strategy

This compound possesses two key functional groups that dictate its purification strategy: a carboxylic acid and an amide. The carboxylic acid moiety provides an acidic "handle" that is crucial for employing techniques like acid-base extraction. The overall molecular structure lends itself to purification by recrystallization from appropriate solvent systems and, if necessary, column chromatography.

The optimal purification strategy depends on the nature and quantity of the impurities present, which are typically derived from the synthetic route used. Common impurities may include:

  • Unreacted Starting Materials: Anthranilic acid and phenylacetic acid (or its activated derivative).

  • Side-Products: Potential byproducts from the acylation reaction.

  • Residual Solvents: Solvents used in the synthesis that were not completely removed.

The following guide is structured to help you select the best technique and troubleshoot problems effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the purification process. Each answer explains the underlying cause and provides a clear, actionable solution.

Q1: My primary purification by acid-base extraction resulted in a very low yield. What went wrong?

A1: Low yield from an acid-base extraction is a frequent issue that can often be traced back to one of several steps. The core principle of this technique is to convert the acidic target molecule into its water-soluble carboxylate salt using a base, wash away neutral organic impurities, and then regenerate the pure, water-insoluble acid by re-acidification.[1][2]

Potential Causes & Solutions:

  • Incomplete Deprotonation: You may have used an insufficient amount of base or a base that was too weak. This compound requires a base to deprotonate its carboxylic acid group. A saturated solution of sodium bicarbonate (NaHCO₃) is generally sufficient and is preferable to stronger bases like sodium hydroxide (NaOH), which could potentially hydrolyze the amide bond under harsh conditions.

    • Solution: Ensure you are using a molar excess of a suitable base. Test the aqueous layer with pH paper after extraction; it should be distinctly basic. Repeat the extraction of the organic layer with fresh basic solution to ensure all your target compound has been transferred to the aqueous phase.[3]

  • Incomplete Re-acidification: After combining the basic aqueous extracts, the product is precipitated by adding a strong acid (e.g., 6M HCl). If you don't add enough acid, a significant portion of your product will remain dissolved as the carboxylate salt.[4][5]

    • Solution: Add the acid slowly while stirring, preferably in an ice bath to control any exotherm. Continue adding acid until the solution is strongly acidic, which you can confirm using pH paper (pH should be ~1-2).

  • Product Solubility in the Acidic Aqueous Phase: While the protonated acid is designed to be insoluble in water, it may still have some slight solubility, especially if the volume of water is very large.

    • Solution: After acidification, cool the mixture thoroughly in an ice bath for at least 30 minutes to maximize precipitation before collecting the solid by vacuum filtration.[6] If no solid precipitates or the amount is very small, your compound may be more water-soluble than expected. In this case, you can extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane to recover your product.[2]

Q2: I performed a recrystallization, but my final product is an oil or a sticky gum, not the expected white crystalline solid. Why is this happening?

A2: "Oiling out" or the formation of a gum during recrystallization is a sign that the purification process has failed. This typically occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the melting point of the solute. Impurities can also suppress the melting point and disrupt crystal lattice formation.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent dissolves the compound poorly at room temperature but completely at its boiling point.[7] If the compound's melting point is lower than the solvent's boiling point, it may melt instead of dissolving, leading to oiling out upon cooling.

    • Solution: Select a solvent with a boiling point lower than your compound's melting point. Often, a mixed solvent system is required. For a compound like this compound, an ethanol/water or acetone/water system is a good starting point. Dissolve the crude solid in a minimum amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of the good solvent to clarify the solution, then allow it to cool slowly.[6]

  • Presence of Impurities: Significant amounts of impurities can act as a "eutectic mixture," lowering the melting point of your compound and interfering with crystallization.

    • Solution: Pre-purify the crude material using another technique, such as acid-base extraction, to remove the bulk of impurities before attempting recrystallization.

  • Cooling Too Rapidly: Crash-cooling a solution can sometimes trap solvent and impurities, preventing the formation of an ordered crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. Do not place it directly into an ice bath. Once crystals have started to form at room temperature, then you can move the flask to an ice bath to maximize recovery.[7] If crystallization does not begin, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[8]

Q3: My TLC plate shows a long streak or "tailing" for my compound, even after purification. How can I get a clean spot?

A3: This is a classic problem when performing thin-layer chromatography (TLC) on silica gel with acidic compounds like carboxylic acids.[3] The issue arises from the interaction between the acidic proton of your compound and the slightly acidic silica gel stationary phase. This can lead to a dynamic equilibrium between the protonated and deprotonated forms of the compound on the plate, causing it to smear or streak rather than move as a single, compact spot.[9]

Solution:

  • Acidify the Mobile Phase: The most effective solution is to add a small amount (typically 0.5-1%) of a volatile acid to your eluting solvent (mobile phase). Acetic acid or formic acid are common choices.[3] The added acid ensures that the equilibrium is pushed entirely towards the protonated form of your compound, preventing its interaction with the silica gel and resulting in a much sharper, well-defined spot.

Recommended TLC System:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A starting point could be a 7:3 mixture of hexane and ethyl acetate. Add 0.5% acetic acid to this mixture to prevent streaking. Adjust the solvent ratio to achieve an Rf value between 0.3 and 0.5 for your purified compound.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the purification strategy for this compound.

Q4: What is the best overall purification workflow for a crude sample of this compound?

A4: A multi-step approach is often the most robust. The following workflow leverages the unique chemical properties of the target molecule to systematically remove different types of impurities.

Caption: Recommended purification workflow.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.[4]

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately one-third the volume of the organic layer.[3]

  • Stopper the funnel and gently invert it several times, venting frequently to release pressure from any CO₂ gas that may form. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete removal of the acidic product. Combine all aqueous extracts.[3]

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 6M HCl dropwise with stirring until the solution is acidic (test with litmus or pH paper). Your purified product should precipitate as a solid.[5]

  • Continue to cool the mixture in the ice bath for 20-30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Allow the product to air-dry on the filter, then transfer it to a desiccator for final drying.

Q5: How do I select the best solvent for recrystallization?

A5: The ideal solvent for recrystallization follows the principle: "soluble when hot, insoluble when cold."[7] For this compound, which has both polar (acid, amide) and non-polar (two phenyl rings) features, a single solvent may not be ideal. A mixed-solvent system is often best.

Solvent Selection Guide:

SolventSolubility of Target CompoundPotential Use
Water Low solubility at room temp, moderate when hot.[10]Good as a "poor" or anti-solvent in a mixed pair.[8]
Ethanol/Methanol High solubility.[10][11]Good as a "good" or primary solvent in a mixed pair.
Acetone High solubility.[10]Can be used as a primary solvent.
Ethyl Acetate Moderate to high solubility.[12]Can be a primary solvent, but may be too good.
Hexane/Toluene Very low solubility.[11]Useful as an anti-solvent or for washing away non-polar impurities.

Experimental Procedure for Solvent Selection:

  • Place a small amount of your crude solid (20-30 mg) into a small test tube.

  • Add the potential solvent dropwise at room temperature. A good candidate will not dissolve the solid easily.

  • Heat the test tube in a water bath. A good solvent will dissolve the solid completely near its boiling point.

  • Cool the test tube to room temperature and then in an ice bath. A good solvent will result in the formation of abundant crystals.

Q6: If acid-base extraction and recrystallization are insufficient, how should I approach column chromatography?

A6: Column chromatography is a powerful technique for separating compounds with similar polarities but should be used after simpler methods have failed to achieve the desired purity.[13][14]

Caption: Workflow for purification by column chromatography.

Key Considerations:

  • Stationary Phase: Standard silica gel is appropriate.

  • Mobile Phase (Eluent): As determined by your TLC analysis (see Q3), a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate) is typical. Remember to add 0.5-1% acetic acid to the eluent to prevent tailing. [3]

  • Sample Loading: For best separation, dissolve your crude material in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of your prepared column. This "dry loading" method generally gives much better resolution than loading the sample as a concentrated liquid band.

Q7: What analytical methods are best to confirm the purity of my final product?

A7: A combination of techniques should be used to confidently assess purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point that matches the literature value. Impurities will typically cause the melting point to be depressed and broaden the melting range.[15]

  • Thin-Layer Chromatography (TLC): Your final product should appear as a single, non-tailing spot on the TLC plate. It's good practice to spot your purified material alongside the crude starting material and any known starting materials to confirm the absence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure and assessing the purity of your compound. The spectra should show the expected signals with correct integrations, and there should be no significant peaks attributable to impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reverse-phase HPLC is an excellent method. A pure sample will show a single major peak. This method can also be used to separate N-acylated anthranilic acid derivatives.[16][17]

By applying these principles and troubleshooting steps, you can effectively design and execute a robust purification strategy for this compound, ensuring a high-quality product for your downstream applications.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Padron, J. M., et al. (2018). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, 2018(5), 133-144. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Anthraquinonyl-1-anthranilic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]

  • Li, Y., et al. (2024). Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2018). The solubility of benzoic acid in seven solvents. Journal of Chemical & Engineering Data, 63(5), 1534-1541. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Hase, S., et al. (1992). Hydrophilic interaction liquid chromatography of anthranilic acid-labelled oligosaccharides with a 4-aminobenzoic acid ethyl ester-labelled dextran hydrolysate internal standard. Journal of Chromatography A, 591(1-2), 1-7. Retrieved from [Link]

  • Matmour, D., et al. (2019). Comparison of two synthesis methods of a pharmaceutical excipient used as conservative. The Pharmaceutical and Chemical Journal, 6(1), 69-71. Retrieved from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]

  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]

  • Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 4800-4803. Retrieved from [Link]

  • Shtykov, S. N., et al. (2007). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Journal of Planar Chromatography – Modern TLC, 20(4), 255-260. Retrieved from [Link]

  • Reddit. (2022). HELP PLS, why is the benzoic acid stain (or mark) in my chromatography a different colour? r/OrganicChemistry. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-(2-phenylacetamido)benzoic Acid (Bendazac)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-phenylacetamido)benzoic acid, also known as Bendazac or bendazolic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs) on Bendazac Stability

This section addresses the most common initial questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is expected to be hydrolysis of the amide bond, yielding 2-aminobenzoic acid (anthranilic acid) and phenylacetic acid. This is a common degradation route for molecules with amide linkages, especially under acidic or basic conditions.[1][2] Other potential degradation pathways include oxidation and photodegradation, which can lead to a variety of other minor degradation products.

Q2: What are the recommended storage conditions for solid this compound?

A2: For solid (powder) this compound, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture. This minimizes the potential for thermal degradation and hydrolysis from atmospheric moisture.

Q3: In which common laboratory solvents is this compound soluble?

A3: this compound is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol. Its solubility in aqueous solutions is expected to be pH-dependent, with increased solubility at higher pH values due to the deprotonation of the carboxylic acid group.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is significantly influenced by pH. Based on the degradation kinetics of similar amide-containing compounds, it is expected to be most stable in neutral to near-neutral conditions (pH 6-8).[1] Both acidic and basic conditions are likely to catalyze the hydrolysis of the amide bond.

Q5: Is this compound sensitive to light?

A5: While specific photostability data for this compound is not extensively available, many aromatic compounds exhibit some degree of photosensitivity.[3][4] It is recommended to protect solutions of the compound from light, especially during long-term storage or stability studies, to prevent potential photodegradation.

Troubleshooting Guide for Common Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered during experiments with this compound.

Issue 1: Unexpected Peaks in Chromatographic Analysis

Symptom: You observe additional peaks in your HPLC or UPLC chromatogram that were not present in the initial analysis of your this compound sample.

Possible Causes & Solutions:

  • Degradation due to Solvent/pH: The solvent system you are using may be causing the degradation of your compound.

    • Troubleshooting Steps:

      • Analyze Solvent Blanks: Run a blank injection of your solvent system to rule out solvent-related impurities.

      • Check pH of the Solution: If using an aqueous-based mobile phase or sample solvent, measure the pH. If it is strongly acidic or basic, consider adjusting to a more neutral pH if your analytical method allows.

      • Perform a Time-Course Study: Analyze your sample in the chosen solvent at several time points (e.g., 0, 2, 4, 8, and 24 hours) to see if the impurity peaks grow over time. This will confirm if the degradation is occurring in the analytical vial.

      • Switch to a Milder Solvent: If degradation is confirmed, consider using a less reactive solvent for sample preparation. For example, if you are using methanol and observing degradation, you might try acetonitrile.

  • Oxidative Degradation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation products.

    • Troubleshooting Steps:

      • Use Freshly Prepared Solutions: Prepare your sample solutions immediately before analysis.

      • Degas Solvents: Degas your mobile phase and sample diluent to remove dissolved oxygen.

      • Consider Antioxidants: For long-term storage of solutions, the addition of a small amount of an antioxidant may be necessary, but this should be carefully evaluated for compatibility with your analytical method.

  • Photodegradation: Exposure to UV or ambient light can cause degradation.

    • Troubleshooting Steps:

      • Use Amber Vials: Always prepare and store your samples in amber or light-protecting vials.

      • Minimize Light Exposure: During sample preparation and analysis, minimize the exposure of the sample to direct light.

Issue 2: Decrease in the Main Peak Area Over Time

Symptom: You observe a progressive decrease in the peak area of this compound in your stability samples.

Possible Causes & Solutions:

  • Chemical Degradation: As discussed above, hydrolysis, oxidation, or photodegradation can lead to a loss of the parent compound.

    • Troubleshooting Steps: Follow the steps outlined in "Issue 1" to identify the mode of degradation. A forced degradation study (see Section 3) can help to systematically identify the conditions under which your compound is unstable.

  • Precipitation/Adsorption: The compound may be precipitating out of solution or adsorbing to the surface of the container.

    • Troubleshooting Steps:

      • Visually Inspect the Solution: Check for any visible precipitate.

      • Verify Solubility: Ensure that the concentration of your solution is below the solubility limit of this compound in the chosen solvent.

      • Consider Container Material: Some compounds can adsorb to certain types of plastic or glass. You may need to test different container materials (e.g., polypropylene vs. borosilicate glass) to find the most suitable option.

      • Use of Surfactants: In some formulations, particularly aqueous ophthalmic solutions, non-ionic surfactants like polysorbates have been used as stabilizers to prevent precipitation.[5]

Data Summary: Solvent Properties and Potential Impact on Stability
SolventPolarityProtic/AproticPotential Stability Issues
WaterHighProticHydrolysis (especially at non-neutral pH)
MethanolHighProticPotential for solvolysis (methanolysis) of the amide bond, though generally slower than hydrolysis.
AcetonitrileMediumAproticGenerally a good choice for minimizing hydrolytic degradation.
DMSOHighAproticGood solubilizing power, generally considered relatively inert.

Experimental Protocols

This section provides detailed protocols for conducting a forced degradation study and developing a stability-indicating HPLC method for this compound.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[1][6][7]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • At appropriate time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation (in solution):

    • Dilute 1 mL of the stock solution with 1 mL of water.

    • Keep the solution at 60°C for 48 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation (solid state):

    • Place a small amount of solid this compound in a vial and heat at 80°C for 48 hours.

    • After exposure, dissolve a known amount of the solid in the mobile phase for analysis.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) to a light source in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at appropriate time points.

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2) to observe the extent of degradation and the formation of new peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting HPLC Conditions (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or determined by UV scan)

  • Injection Volume: 10 µL

Method Development and Validation:

  • Specificity: Inject the solutions from the forced degradation study (Protocol 1). The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak and from each other. Peak purity analysis using a PDA detector should be performed.

  • Linearity: Prepare a series of standard solutions of this compound over a range of concentrations and inject them. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or a solution containing known degradation products. The recovery should be within 98-102%.

  • Precision: Assess the precision of the method by performing replicate injections of the same sample (repeatability) and by analyzing the same sample on different days (intermediate precision). The relative standard deviation (RSD) should be less than 2%.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) on the results.

Visualizations

Diagram 1: Potential Hydrolytic Degradation Pathway

G parent This compound prod1 2-Aminobenzoic acid (Anthranilic acid) parent->prod1 Amide Hydrolysis (Acid or Base Catalyzed) prod2 Phenylacetic acid parent->prod2 Amide Hydrolysis (Acid or Base Catalyzed)

Caption: Potential hydrolytic degradation of this compound.

Diagram 2: Workflow for Investigating Stability Issues

G start Stability Issue Observed (e.g., new peaks, decreased assay) check_solvent Check Solvent/pH Effects start->check_solvent check_oxidation Investigate Oxidation start->check_oxidation check_photo Assess Photodegradation start->check_photo forced_degradation Perform Forced Degradation Study (Protocol 1) check_solvent->forced_degradation check_oxidation->forced_degradation check_photo->forced_degradation develop_method Develop/Validate Stability-Indicating Method (Protocol 2) forced_degradation->develop_method resolve Implement Corrective Actions (e.g., change solvent, protect from light) develop_method->resolve

Caption: Troubleshooting workflow for stability issues.

References

  • Catanese, B., Picollo, R., Panei, M., Martinelli, B., Durando, L., & Baravelli, S. (1991). Validation of a HPLC method for the determination of bendazac and its main metabolite 5-hydroxybendazac in rabbit aqueous humor and its applicability to human aqueous. Boll Chim Farm, 130(11), 449-57. [Link]

  • Peddi, P., Raja Rajeswari, T., & Ganji, R. R. (2016). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride. Der Pharmacia Lettre, 8(12), 183-192.
  • Tantawy, M. A., El-Yazbi, F. A., & Mahrouse, M. A. (2014). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Basic Hydrolysis Degradation Products.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highy, M., & Zour, E. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 32-41.
  • Kamboj, P., & Singh, S. (2013). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. Journal of Pharmaceutical and Biomedical Analysis, 83, 274-281.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2016).
  • SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]

  • Silvestrini, B., Catanese, B., Lisciani, R., & Alessandroni, A. (1970). Studies on the mechanism of action of bendazac (AF 983). Arzneimittel-Forschung, 20(2), 250-253.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
  • Han, C., & Han, M. (1977). Kinetics and mechanisms of hydrolysis of 1, 4-benzodiazepines II: oxazepam and diazepam. Journal of pharmaceutical sciences, 66(4), 573-577.
  • Google Patents. (2014). CN103565734A - Bendazac lysine eye drops as well as preparation method thereof.
  • Catanese, B., Iorio, E., & Silvestrini, B. (1988). Ocular Absorption and Distribution of Bendazac After Topical Administration to Rabbits With Different Vehicles. Journal of Ocular Pharmacology and Therapeutics, 4(3), 227-234.
  • Abdel-Hamid, M. E., & El-Kerdawy, M. M. (1999). Kinetics of the Acidic and Enzymatic Hydrolysis of Benazepril HCl Studied by LC.
  • Rao, J. R., & Soneji, J. (2012). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form.
  • Taylor & Francis. (n.d.). Hydrolysis reaction – Knowledge and References. Retrieved from [Link]

  • Brown, R. S., & Hii, K. K. (1998). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (2), 395-400.
  • Pereira, P., & Saldanha, C. (1996). Bendazac decreases in vitro glycation of human lens crystallins. Decrease of in vitro protein glycation by bendazac. Ophthalmic research, 28(3), 156-163.
  • Ahmad, I., Ahmed, S., Anwar, Z., Sheraz, M. A., & Sikorski, M. (2018). Photostability and photostabilization of drugs and drug products.
  • Singh, S., & Murthy, R. S. R. (2017). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. AAPS PharmSciTech, 18(7), 2415-2426.
  • Bhatt, J., & Subbaiah, G. (2021). Analytical method development and validation of related substances by rp-hplc of emtricitabine and tenofovir disoproxil fumarate tablets. Journal of Medical and Pharmaceutical and Allied Sciences, 10(5), 3624-3633.
  • Al-Sabha, T. N. (2017). New Analytical Methods for Drugs Analysis A Comparative Study.
  • Mouloudi, O., Khibech, O., Abbaoui, Z., Touzani, R., Chetouani, A., Challioui, A., & Hammouti, B. (2023). Bendazac Molecular: Origine, History, Uses, Interactions, and Theoretical Modelisation Study. Journal of Applied Science and Environmental Studies, 6(4).
  • Ramulu, K., Rao, S. V., & Kumar, Y. R. (2015). Analytical Method Development and Validation for the Analysis of Nepafenac and its related substances using Ultra Performance Liquid Chromatography. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1464-1473.

Sources

Technical Support Center: Synthesis of 2-(2-phenylacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive troubleshooting guide for the synthesis of 2-(2-phenylacetamido)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. This guide provides in-depth, experience-driven solutions to optimize your reaction outcomes.

I. Reaction Overview

The synthesis of this compound is typically achieved through the acylation of anthranilic acid with phenylacetyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of phenylacetyl chloride, leading to the formation of an amide bond.[1][2][3] The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products Anthranilic_Acid Anthranilic Acid reagents + Anthranilic_Acid->reagents Phenylacetyl_Chloride Phenylacetyl Chloride arrow Phenylacetyl_Chloride->arrow Product This compound plus_HCl + Product->plus_HCl HCl HCl reagents->Phenylacetyl_Chloride arrow->Product plus_HCl->HCl

Caption: General reaction for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of my desired product, or in some cases, no product at all. What could be the issue?

Answer: Low or no yield is a frequent problem that can stem from several factors, primarily related to reagent quality and reaction conditions.

Potential CauseRecommended SolutionScientific Rationale
Hydrolysis of Phenylacetyl Chloride 1. Verify Reagent Quality: Before use, check the phenylacetyl chloride for signs of degradation. An IR spectrum should show a strong carbonyl (C=O) stretch around 1780-1815 cm⁻¹. The presence of a broad hydroxyl (O-H) stretch (around 2500-3300 cm⁻¹) and a C=O stretch around 1700-1725 cm⁻¹ indicates hydrolysis to phenylacetic acid.[5] 2. Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Phenylacetyl chloride is highly susceptible to hydrolysis, reacting with water to form the unreactive phenylacetic acid.[6] This side reaction consumes your starting material and reduces the overall yield.
Incorrect Stoichiometry or Base 1. Optimize Amine to Acyl Chloride Ratio: A slight excess of the amine (anthranilic acid) can sometimes be beneficial. 2. Use Appropriate Base: Employ a suitable base, such as sodium hydroxide or triethylamine, to neutralize the HCl generated during the reaction.[1][7] The base is critical to drive the equilibrium towards product formation.[4]The reaction produces one equivalent of HCl, which can protonate the unreacted amine, rendering it non-nucleophilic. A base is required to scavenge this acid.[4]
Inefficient Reaction Conditions 1. Temperature Control: The reaction is typically exothermic. Running the reaction at a low temperature (e.g., 0-5 °C) during the addition of phenylacetyl chloride can minimize side reactions. 2. Adequate Mixing: Ensure vigorous stirring to promote contact between the reactants, especially in biphasic systems.Exothermic reactions can lead to uncontrolled temperature increases, promoting side reactions and decomposition. Efficient mixing is crucial for reactions involving multiple phases to ensure a good reaction rate.
Issue 2: Presence of Impurities in the Final Product

Question: My final product is not pure. What are the likely impurities and how can I remove them?

Answer: Impurities can arise from side reactions or unreacted starting materials. Understanding the potential byproducts is key to effective purification.

Potential ImpurityIdentification MethodPurification Strategy
Phenylacetic Acid Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Melting Point analysis. Phenylacetic acid will have a different Rf value and distinct NMR signals compared to the product.1. Aqueous Wash: During the workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic phenylacetic acid. 2. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Unreacted Anthranilic Acid TLC, NMR. Anthranilic acid is more polar than the product and will have a lower Rf value on silica gel.1. Acidic Wash: Wash the organic layer with a dilute aqueous acid (e.g., dilute HCl) to protonate and extract the basic anthranilic acid. 2. Recrystallization: As with phenylacetic acid, recrystallization is an effective purification method.
Diacylated Product Mass Spectrometry (MS), NMR. The diacylated product will have a higher molecular weight.This is less common but can occur. Careful control of stoichiometry (avoiding a large excess of phenylacetyl chloride) can minimize its formation. Chromatographic purification may be necessary if it forms in significant amounts.
Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating my product after the reaction. It seems to be an oil or a sticky solid.

Answer: Product isolation can be challenging due to its solubility and physical properties.

IssueRecommended SolutionRationale
Product Oiling Out 1. Adjust pH: After the reaction, carefully acidify the aqueous solution to a pH of approximately 3-4 to precipitate the carboxylic acid product. Avoid making the solution too acidic. 2. Solvent Choice for Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.[8]The product is a carboxylic acid and will be soluble in aqueous base as its carboxylate salt. Acidification protonates the carboxylate, reducing its aqueous solubility and causing it to precipitate.
Sticky Precipitate 1. Trituration: Try triturating the sticky solid with a non-polar solvent like hexane or diethyl ether to induce crystallization and remove non-polar impurities. 2. Slow Crystallization: Allow the product to crystallize slowly from the solution at a lower temperature.Rapid precipitation can trap impurities and lead to an amorphous or oily product. Slower crystallization often yields a purer, more crystalline solid.

III. Frequently Asked Questions (FAQs)

Q1: What are the typical Schotten-Baumann conditions for this synthesis?

A1: Schotten-Baumann conditions typically involve a two-phase system, consisting of an organic solvent (like dichloromethane or ether) and an aqueous solution of a base (like sodium hydroxide).[1][3] The base in the aqueous phase neutralizes the HCl generated, while the reactants and product remain primarily in the organic phase.[2]

Q2: Can I use a different acylating agent instead of phenylacetyl chloride?

A2: Yes, other acylating agents like phenylacetic anhydride can be used. However, phenylacetyl chloride is generally more reactive. The choice of acylating agent may require optimization of the reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Spot the reaction mixture alongside the starting materials (anthranilic acid and phenylacetyl chloride) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q4: What is the expected melting point of this compound?

A4: The reported melting point can vary slightly, but it is generally in the range of 148-153 °C.[8] A broad melting point range often indicates the presence of impurities.

Q5: Are there any specific safety precautions I should take?

A5: Phenylacetyl chloride is corrosive and a lachrymator. It reacts with moisture to release corrosive HCl gas.[5] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add an aqueous solution of sodium hydroxide (2 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of phenylacetyl chloride (1.1 equivalents) in dichloromethane to the vigorously stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly cloudy.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

V. Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow start Start Synthesis check_yield Low/No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No hydrolysis Check for Phenylacetyl Chloride Hydrolysis check_yield->hydrolysis Yes check_isolation Isolation Issues? check_purity->check_isolation No id_impurities Identify Impurities (TLC, NMR) check_purity->id_impurities Yes success Successful Synthesis check_isolation->success No adjust_ph Adjust pH for Precipitation check_isolation->adjust_ph Yes conditions Verify Anhydrous Conditions hydrolysis->conditions stoichiometry Check Stoichiometry and Base conditions->stoichiometry temp_mixing Optimize Temperature and Mixing stoichiometry->temp_mixing temp_mixing->start purify Purify by Washing and Recrystallization id_impurities->purify purify->success triturate Triturate Sticky Solid adjust_ph->triturate slow_crystallize Perform Slow Crystallization triturate->slow_crystallize slow_crystallize->success

Caption: A flowchart for troubleshooting the synthesis of this compound.

VI. References

  • BenchChem. (n.d.). How to avoid hydrolysis of 4-(Methylthio)phenylacetyl chloride. Retrieved from

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from

  • BenchChem. (n.d.). Phenylacetyl Chloride. Retrieved from

  • European Patent Office. (2005, December 1). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Retrieved from

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(2-phenylacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 2-(2-phenylacetamido)benzoic acid in various experimental assays. As Senior Application Scientists, we have curated this resource to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it poorly soluble in aqueous solutions?

This compound is a derivative of anthranilic acid. Its structure features a carboxylic acid group and a phenylacetamido side chain, contributing to its overall low solubility in neutral aqueous buffers. The molecule has a non-polar phenyl ring and a relatively rigid amide linkage, which, combined with the acidic proton of the carboxylic acid, leads to strong intermolecular interactions in the solid state, making it difficult for water molecules to effectively solvate it. Its predicted logP (a measure of lipophilicity) is around 2.8, indicating a preference for non-polar environments over aqueous ones.

Q2: I'm seeing precipitation of the compound in my cell-based assay medium. What is the first thing I should check?

The first step is to determine the final concentration of your solvent in the assay medium. Many organic solvents, like DMSO, are toxic to cells at higher concentrations (typically >0.5-1%). If you are using a high concentration of your stock solution, you may be introducing a lethal concentration of the solvent to your cells, or the compound may be precipitating out as the solvent is diluted into the aqueous medium. Always run a vehicle control with the same final concentration of the solvent to assess its effect on cell viability.

Q3: Can I just sonicate my solution to get the compound to dissolve?

Sonication can be a useful technique to break up solid aggregates and accelerate the dissolution process, especially for kinetically limited solubility. However, it is not a universal solution. If the compound is thermodynamically insoluble at the desired concentration, sonication will only provide a temporary suspension, and the compound will likely precipitate out over time. It is best used in conjunction with other methods like gentle heating or the use of co-solvents.

Troubleshooting Guide: A Deeper Dive

This section provides detailed, context-specific troubleshooting strategies for common assay types.

Issue 1: Compound Precipitation in Cell-Based Assays

Scenario: You have prepared a 10 mM stock solution of this compound in DMSO. When you dilute it to a final concentration of 100 µM in your cell culture medium (e.g., DMEM with 10% FBS), you observe immediate precipitation.

Underlying Cause: This is a classic example of a compound "crashing out" of solution. While the compound is soluble in the high-DMSO stock, the drastic change in solvent polarity upon dilution into the aqueous medium causes its solubility limit to be exceeded. The presence of salts and proteins in the medium can further decrease its solubility.

Step-by-Step Protocol for Optimization:

  • Determine the Maximum Tolerable DMSO Concentration: Before optimizing the compound's solubility, establish the highest concentration of DMSO your specific cell line can tolerate without significant toxicity. This is typically between 0.1% and 1%.

  • Prepare a More Dilute Stock Solution: Instead of a 10 mM stock, try preparing a 1 mM or even a 0.5 mM stock in DMSO. This will require a larger volume to be added to your assay, but it will result in a lower final DMSO concentration.

  • Utilize a Co-Solvent System: If lowering the stock concentration is not feasible, consider using a co-solvent in your stock solution. A mixture of DMSO and a more water-miscible solvent like ethanol or a polyol (e.g., polyethylene glycol 400) can sometimes improve solubility upon dilution.

  • The "Serial Dilution" Technique: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in a 50:50 mixture of DMSO and cell culture medium. Then, perform the final dilution into the full volume of the medium. This gradual change in solvent polarity can sometimes prevent precipitation.

Data-Driven Decision Making: Co-Solvent Selection

Co-SolventTypical Starting Concentration in StockMechanism of ActionConsiderations
Ethanol 10-50% (v/v) with DMSOReduces the polarity of the solvent mixture.Can be toxic to some cell lines.
PEG 400 10-30% (v/v) with DMSOIncreases the solubility of lipophilic compounds through its amphipathic nature.Can increase the viscosity of the solution.
Cyclodextrins Varies by type and compoundEncapsulates the hydrophobic parts of the molecule in its non-polar cavity.Can sometimes interfere with compound-target interactions.

Workflow for Solubility Optimization in Cell-Based Assays:

A Start: Compound Precipitation in Assay B Is final DMSO concentration >0.5%? A->B C Lower stock concentration and re-test. B->C Yes D Precipitation persists? B->D No C->D E Prepare stock in DMSO/Co-solvent mixture (e.g., PEG 400). D->E Yes H Solubility Achieved D->H No F Test serial dilution method. E->F G Consider formulation with cyclodextrins. F->G G->H

Caption: Decision tree for troubleshooting precipitation in cell-based assays.

Issue 2: Inconsistent Results in an Enzyme Inhibition Assay

Scenario: You are performing an in vitro enzyme inhibition assay in a phosphate buffer at pH 7.4. You observe poor reproducibility and a high degree of variability in your IC50 values for this compound.

Underlying Cause: At physiological pH, the carboxylic acid group of the molecule will be deprotonated, which should theoretically increase its aqueous solubility. However, the presence of divalent cations (like Mg²⁺ or Ca²⁺, which are often required for enzyme activity) can lead to the formation of insoluble salts with the carboxylate. Furthermore, at the concentrations used in these assays, the compound may be forming aggregates that can non-specifically inhibit the enzyme, leading to artifactual results.

Step-by-Step Protocol for Assay Optimization:

  • Incorporate a Non-ionic Detergent: The inclusion of a low concentration (typically 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 is a standard practice to prevent compound aggregation in biochemical assays.

  • pH Adjustment: While most assays are run at physiological pH, a slight adjustment (if tolerated by the enzyme) can sometimes improve solubility. For a carboxylic acid-containing compound, a slightly more basic pH (e.g., 7.8-8.0) can further ensure the deprotonation of the acidic group.

  • Bovine Serum Albumin (BSA) as a Carrier Protein: BSA can act as a "carrier" protein, binding to hydrophobic compounds and keeping them in solution. The addition of BSA (0.1-1 mg/mL) to the assay buffer can significantly improve the solubility and bioavailability of the test compound.

  • Control for Non-Specific Inhibition: To confirm that the observed inhibition is not an artifact of aggregation, it is crucial to perform control experiments. One common method is to repeat the assay with an increased concentration of the detergent. If the IC50 value increases with the detergent concentration, it is a strong indication of aggregation-based inhibition.

Logical Relationship of Assay Components and Solubility:

cluster_0 Assay Buffer Components cluster_1 Solubility Enhancers A This compound G Insoluble Salt Formation / Aggregation A->G B Divalent Cations (Mg²⁺, Ca²⁺) B->G C Phosphate Buffer (pH 7.4) C->G D Triton X-100 / Tween-20 H Improved Solubility & Reduced Aggregation D->H E BSA E->H F pH > 7.4 F->H

Caption: Interplay of assay components affecting compound solubility.

References

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical Technology, 34(10), 54-64. [Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism for promiscuous inhibitors of diverse enzymes. Journal of medicinal chemistry, 45(8), 1712-1722. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. [Link]

  • Smith, A. J., Zhang, X., Leach, A. G., & Houk, K. N. (2009). Beyond picomolar affinities: quantitative aspects of noncovalent and covalent binding of drugs to proteins. Journal of medicinal chemistry, 52(2), 225-233. [Link]

Technical Support Center: Optimization of N-Acylation of Anthranilic Acids

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the N-acylation of anthranilic acids. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical transformation in their work. N-acyl anthranilic acids are not merely synthetic intermediates; they are foundational building blocks for a vast array of pharmaceuticals, including quinazolinone-based drugs, and other bioactive molecules.[1][2]

The seemingly straightforward acylation of the amino group on the anthranilic acid scaffold is often complicated by factors such as the molecule's dual functionality (amine and carboxylic acid), solubility issues, and the potential for unwanted side reactions. This guide moves beyond simple protocols to provide a deeper understanding of the reaction's nuances, helping you troubleshoot common problems and strategically optimize your conditions for higher yields and purity.

Here, we will address specific experimental challenges in a direct question-and-answer format, supported by detailed protocols, mechanistic insights, and data-driven recommendations.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the N-acylation of anthranilic acids.

Question 1: Why is my reaction showing very low or no conversion to the desired N-acyl product?

Answer: Low conversion is a common hurdle that can typically be traced back to one of four key areas: the state of your starting material, the reactivity of your reagents, solubility, or the reaction temperature.

  • Inactivity of the Amino Group: The amino group of anthranilic acid is a nucleophile, but its reactivity can be nullified if it is protonated. If you are using an anthranilic acid salt (e.g., anthranilic acid hydrochloride), the amine will be present as an ammonium salt (-NH3+), which is not nucleophilic and will not react with the acylating agent.[3]

    • Solution: Ensure your starting material is the free base form. If you only have the salt, you must neutralize it in situ or in a separate step with a suitable base (e.g., sodium hydroxide, sodium bicarbonate) before adding the acylating agent.

  • Insufficiently Reactive Acylating Agent: The choice of acylating agent is critical. Acyl chlorides are generally the most reactive, followed by anhydrides, and finally carboxylic acids, which require an activating agent.

    • Solution: If using a less reactive anhydride (like acetic anhydride) at room temperature yields poor results, consider switching to the corresponding acyl chloride. Alternatively, heating the reaction with the anhydride is a common and effective strategy.[3][4]

  • Poor Solubility: If the anthranilic acid is not fully dissolved in the reaction medium, the reaction becomes a heterogeneous mixture, drastically slowing the rate. This was observed by a chemist who noted a "milky tan coloured oil precipitated and did not dissolve" when adding anthranilic acid to a sodium hydroxide solution.[3]

    • Solution: Select a solvent that can dissolve both the anthranilic acid (or its salt) and the acylating agent. Aprotic solvents like THF, DCM, or polar aprotic solvents like DMF are often effective. In some cases, using the acylating agent itself as the solvent (e.g., neat acetic anhydride) can be very effective, especially with heating.[3][4]

  • Sub-optimal Temperature: Many N-acylation reactions require thermal energy to overcome the activation barrier. Room temperature may be insufficient for complete conversion, especially with less reactive substrates or acylating agents.

    • Solution: Gradually increase the reaction temperature. Refluxing for a set period (e.g., 10 minutes to several hours) is a standard procedure for many N-acetylations with acetic anhydride.[4][5] Always monitor the reaction by TLC to avoid decomposition or side product formation at elevated temperatures.

Question 2: My reaction mixture turned into a thick, unmanageable slurry or an oil. What is happening and how do I proceed?

Answer: The formation of precipitates or oils during the reaction is common and can be due to several factors. The key is to understand what the solid/oil is in order to address it properly.

  • Precipitation of the Product: The N-acylated product is often less soluble in the reaction solvent than the starting materials, especially upon cooling. This is frequently the desired outcome.

    • Action: If TLC analysis confirms the reaction is complete, this precipitate is likely your product. You can proceed directly to isolation by filtration.

  • Formation of an Intermediate: Anthranilic acid can react with acetic anhydride to form an intermediate benzoxazinone, which may have different solubility characteristics.[4] This intermediate is then hydrolyzed during the aqueous workup to yield the final N-acyl anthranilic acid.

    • Action: As long as the reaction is proceeding, this is not necessarily a problem. Ensure a proper aqueous workup is performed to hydrolyze this intermediate.

  • Insolubility of Starting Materials: As discussed in the previous question, if the anthranilic acid or its salt is not soluble, it can appear as an oily or solid precipitate from the start.[3]

    • Action: Re-evaluate your solvent system or consider heating to improve solubility.

Troubleshooting Decision Workflow

G start Low or No Yield Observed check_sm Is Anthranilic Acid in Salt Form? start->check_sm check_reagent How Reactive is the Acylating Agent? check_sm->check_reagent No sol_base Solution: Add Stoichiometric Base check_sm->sol_base Yes check_sol Are Reagents Fully Dissolved? check_reagent->check_sol High (e.g., Acyl Chloride) sol_reagent Solution: Use Acyl Chloride or Heat Anhydride check_reagent->sol_reagent Low (e.g., Anhydride at RT) check_temp Is Reaction Temperature Sufficient? check_sol->check_temp Yes sol_solvent Solution: Change Solvent (e.g., THF, DMF, Neat) check_sol->sol_solvent No sol_temp Solution: Increase Temperature / Reflux check_temp->sol_temp No

Caption: A decision tree for troubleshooting low-yield N-acylation reactions.

Question 3: I see multiple spots on my TLC plate. What are the likely side products and how can I avoid them?

Answer: The formation of side products complicates purification and reduces the yield of your desired compound. The most common side products in this reaction are the unreacted starting material, the cyclized benzoxazinone, and potentially di-acylated species.

  • Unreacted Starting Material: This indicates an incomplete reaction.

    • Solution: Increase reaction time, raise the temperature, or use a more reactive acylating agent as detailed above.

  • Cyclization to a Benzoxazinone: At high temperatures and in the presence of a dehydrating agent like excess acetic anhydride, the N-acyl anthranilic acid can cyclize to form a 2-methyl-3,1-benzoxazin-4-one.[6]

    • Solution:

      • Control Temperature: Avoid excessive heating once the reaction has reached completion.

      • Stoichiometry: Use a modest excess (e.g., 1.1 to 1.5 equivalents) of the acylating agent rather than a large excess.

      • Workup: This cyclized product can often be hydrolyzed back to the desired N-acyl anthranilic acid by heating with aqueous acid or base during the workup.[4]

  • Di-acylation: While less common, it is theoretically possible for the carboxylic acid of anthranilic acid to react with the acylating agent to form a mixed anhydride. This is more likely with highly reactive acyl chlorides.

    • Solution: Control the stoichiometry of the acylating agent carefully. Adding the acyl chloride slowly at a lower temperature can improve selectivity for N-acylation.

Frequently Asked Questions (FAQs)

Q1: Which acylating agent should I choose: acyl chloride, anhydride, or a carboxylic acid with a coupling agent?

A: Your choice depends on the scale of your reaction, the reactivity of your specific anthranilic acid derivative, and cost considerations.

Acylating AgentProsConsBest For
Acyl Chloride Highly reactive, often works at room temp.Generates HCl (requires a base), moisture sensitive.Difficult-to-acylate substrates or when avoiding heat.
Acid Anhydride Moderately reactive, good for common acylations (e.g., acetylation), byproduct (carboxylic acid) is often easy to remove.Often requires heat, can act as a dehydrating agent leading to side products.Standard acetylations and other simple acylations; large-scale synthesis.[4][7]
Carboxylic Acid + Coupling Agent (e.g., EDC, DCC) Broad scope, mild conditions.Higher cost, generates byproducts that must be removed (e.g., DCU).Precious or complex substrates where mild conditions are paramount.

Q2: Is a base always necessary for N-acylation?

A: It depends on the acylating agent.

  • With Acyl Chlorides: Yes, a base is essential. It acts as a scavenger for the hydrochloric acid (HCl) byproduct. Without a base, the generated HCl will protonate the starting amine, shutting down the reaction. Common choices include pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA).

  • With Acid Anhydrides: A base is not strictly required, as the carboxylic acid byproduct is not as acidic as HCl. However, adding a base like pyridine can sometimes catalyze the reaction. Some procedures run the reaction neat or in a neutral solvent without any base.[3][4]

  • Catalyst-Free Conditions: For simple acylations with reactive amines and anhydrides, catalyst-free, solvent-free conditions can be highly efficient and environmentally friendly.

Q3: What is the general mechanism for the N-acylation of anthranilic acid with an acid anhydride?

A: The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the anthranilic acid's amino group attacks one of the electrophilic carbonyl carbons of the acid anhydride.

  • Tetrahedral Intermediate: This forms a zwitterionic tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a carboxylate anion as the leaving group.

  • Proton Transfer: The carboxylate anion deprotonates the newly acylated nitrogen, yielding the final N-acyl anthranilic acid product and a molecule of carboxylic acid as a byproduct.[8]

General Reaction Mechanism

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Anthranilic Anthranilic Acid (R-NH2) Tetrahedral Tetrahedral Intermediate Anthranilic->Tetrahedral Nucleophilic Attack Anhydride Acid Anhydride ((R'CO)2O) Anhydride->Tetrahedral Product N-Acyl Anthranilic Acid Tetrahedral->Product Leaving Group Departure Byproduct Carboxylic Acid (R'COOH) Tetrahedral->Byproduct

Caption: The nucleophilic acyl substitution mechanism for N-acylation.

Experimental Protocols

Protocol 1: Standard N-Acetylation of Anthranilic Acid using Acetic Anhydride

This protocol is a robust method for synthesizing N-acetylanthranilic acid, a common precursor.

Materials:

  • Anthranilic acid (2.0 g, 14.6 mmol)

  • Acetic anhydride (6.0 mL, 63.6 mmol)

  • Deionized water

  • Methanol (chilled)

  • 50 mL Erlenmeyer flask, boiling stone, hot plate, Buchner funnel, filter paper

Procedure:

  • In a fume hood, combine 2.0 g of anthranilic acid and 6.0 mL of acetic anhydride in a 50 mL Erlenmeyer flask. Add a boiling stone.[4]

  • Gently heat the mixture on a hot plate to a gentle boil. The solids should dissolve, forming a clear solution. Continue heating for approximately 15 minutes.[4][5]

  • Remove the flask from the heat and allow it to cool towards room temperature.

  • CAUTIOUSLY add 2-3 mL of deionized water to the cooled mixture to quench any unreacted acetic anhydride. An exothermic reaction may occur.

  • Gently warm the mixture again until it nearly boils to ensure all solids are dissolved, then allow it to cool slowly to room temperature. Crystals of N-acetylanthranilic acid should form. For better crystal growth, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolate the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals on the filter with a small amount of chilled deionized water, followed by a small amount of chilled methanol to help with drying.[4]

  • Dry the crystals thoroughly in a vacuum oven or air dry to a constant weight.

  • Expected Outcome: A white crystalline solid. The typical melting point is 183-185 °C.[9] A yield of over 80% is common.

Protocol 2: N-Acylation using an Acyl Chloride and Triethylamine

This protocol is suitable for more general acylations where an acid anhydride may not be available or effective.

Materials:

  • Anthranilic acid (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve anthranilic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred, cooled solution of anthranilic acid over 15-30 minutes. A precipitate of triethylammonium hydrochloride will form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with dilute HCl (to remove excess TEA), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

References

  • Humphries, M. R., et al. (2012). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C–H Bonds. National Institutes of Health. [Link]

  • Sciencemadness.org. (2015). anthranilic acid acetylation in various conditions. Sciencemadness Discussion Board. [Link]

  • ResearchGate. (2017). Alkylation and acylation of basic salts of anthranilic acid. Request PDF. [Link]

  • Semantic Scholar. (n.d.). Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. Semantic Scholar. [Link]

  • Kildahl, N. (n.d.). CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. Worcester Polytechnic Institute. [Link]

  • Google Patents. (1997). WO1997028118A1 - Process for preparing anthranilic acids.
  • YouTube. (2023). N-acetylanthranilic acid synthesis (+failed triboluminescence test). YouTube. [Link]

  • Arkivoc. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc. [Link]

  • Study.com. (n.d.). What is the reaction mechanism to form N-acetylanthranilic acid from anthranilic acid and acetic anhydride? Study.com. [Link]

  • ResearchGate. (2018). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. ResearchGate. [Link]

  • Zarei, A. et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Chemistry: An Indian Journal. [Link]

  • DiVA Portal. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. DiVA. [Link]

  • Sciencemadness.org. (2014). n-acetyl o-toluidine oxidation. Sciencemadness Discussion Board. [Link]

  • Wikipedia. (n.d.). N-Acetylanthranilic acid. Wikipedia. [Link]

  • PrepChem.com. (n.d.). Preparation of anthranilic acid. PrepChem. [Link]

  • PubMed. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. PubMed. [Link]

Sources

Technical Support Center: Degradation Pathways of 2-(2-Phenylacetamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for researchers investigating the stability and degradation of 2-(2-phenylacetamido)benzoic acid. This molecule, characterized by a central amide linkage between a benzoic acid and a phenylacetic acid moiety, presents a fascinating case for stability studies. Understanding its degradation is critical for determining its intrinsic stability, shelf-life, and for developing stable pharmaceutical formulations.[1][2]

This guide is structured to address the common questions and challenges encountered during these investigations. We will move from the foundational chemistry of its degradation to the practical design of stress studies and the robust analytical methodologies required for accurate characterization.

Part 1: Frequently Asked Questions (FAQs) - The Degradation Landscape

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What is the primary degradation pathway for this compound?

A1: The central and most labile functional group in the molecule is the amide bond. Therefore, the primary and most anticipated degradation pathway is hydrolysis . This reaction cleaves the amide bond, yielding two principal degradation products: Anthranilic acid (2-aminobenzoic acid) and Phenylacetic acid .

This hydrolytic cleavage can be catalyzed by both acidic and basic conditions.[3][4] While other degradation pathways like decarboxylation of the benzoic acid moiety can occur under severe thermal stress, amide hydrolysis is typically the first and most significant degradation route observed under aqueous conditions.[5][6]

G parent This compound (Parent Compound) hydrolysis Amide Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis deg1 Anthranilic Acid hydrolysis->deg1 deg2 Phenylacetic Acid hydrolysis->deg2

Caption: Primary hydrolytic degradation pathway of the parent compound.

Q2: Besides hydrolysis, what other degradation reactions should I be aware of?

A2: While hydrolysis is dominant, a comprehensive study should also consider other potential reactions, especially under forced degradation conditions as recommended by ICH guidelines.[1][3] These include:

  • Oxidation: The aromatic rings and the methylene group (-CH2-) in the phenylacetyl moiety are potential sites for oxidation. Using an oxidizing agent like hydrogen peroxide can reveal susceptibility to oxidative stress, potentially forming N-oxides or hydroxylated species.[7][8]

  • Photodegradation: Exposure to UV or high-intensity visible light can induce photolytic cleavage or other radical-mediated reactions. The stability of the molecule in solution versus the solid state under light should be assessed.[3][9]

  • Thermal Degradation: At elevated temperatures, particularly in the solid state, decarboxylation of the benzoic acid group to form N-phenylacetyl-aniline is a possibility. Severe thermal stress can lead to more complex fragmentation.[10][11]

Part 2: Troubleshooting Guide - Navigating Experimental Challenges

Experiments do not always proceed as planned. This section provides solutions to common issues encountered during degradation studies.

Q3: I've exposed my compound to 0.1 M HCl at 60°C for 24 hours, but my HPLC shows no significant degradation. What's my next step?

A3: This indicates that the molecule is relatively stable under these initial conditions. The goal of a forced degradation study is to achieve 5-20% degradation to ensure the analytical method can detect and resolve the degradants without generating unrealistic secondary products.[1]

Troubleshooting Steps:

  • Increase Thermal Stress: The rate of hydrolysis is temperature-dependent.[6] Increase the temperature in 10°C increments (e.g., to 70°C, then 80°C) while maintaining the same acid concentration and time. The Arrhenius equation dictates that reaction rates increase with temperature.

  • Increase Catalyst Concentration: If increasing temperature is insufficient or undesirable, increase the acid concentration (e.g., to 0.5 M or 1.0 M HCl). A higher concentration of hydronium ions will increase the rate of acid-catalyzed hydrolysis.[3][4]

  • Extend Exposure Time: As a final variable, you can extend the duration of the study. However, adjusting temperature and concentration is generally more efficient for method development.

Causality: The lack of degradation means the combination of thermal energy and catalyst concentration is insufficient to overcome the activation energy of the amide hydrolysis reaction in the given timeframe. Systematically increasing these parameters will drive the reaction forward.

Q4: My chromatogram after base hydrolysis (0.1 M NaOH, 80°C) is very complex, with the parent peak almost gone and many small new peaks. How do I interpret this?

A4: This result is a classic sign of over-stressing the molecule. The conditions were too harsh, not only causing the primary degradation (hydrolysis) but also leading to the degradation of the primary products into secondary and tertiary degradants.[1]

Troubleshooting Steps:

  • Reduce Thermal Stress: Immediately lower the temperature. Perform the experiment at a lower temperature, such as 40°C or even room temperature, to slow down all reaction rates.

  • Decrease Catalyst Concentration: Reduce the concentration of NaOH (e.g., to 0.01 M). Base-catalyzed hydrolysis of amides can be very rapid.

  • Conduct a Time-Course Study: Sample the reaction at multiple, shorter time points (e.g., 1, 2, 4, 8 hours). This is crucial for distinguishing primary degradants (which appear first as the parent peak decreases) from secondary degradants (which appear later as the primary degradant peaks decrease).

Visualization of a Time-Course Analysis:

G cluster_0 Early Time Points (e.g., 1-2 hours) cluster_1 Late Time Points (e.g., 24 hours) a Parent Compound (Decreasing) b Primary Degradants (Increasing) a->b Primary Degradation c Parent Compound (Mostly Gone) d Primary Degradants (Decreasing) c->d e Secondary Degradants (Appearing) d->e Secondary Degradation

Caption: Conceptual chromatogram changes over time in an over-stressed sample.

Part 3: Technical Protocols and Workflows

This section provides standardized protocols and workflows for conducting your investigation with scientific rigor.

Protocol 1: Standard Forced Degradation Study Design

This protocol outlines the starting conditions for a comprehensive forced degradation study. The goal is to generate samples for the development of a stability-indicating analytical method.[3][12]

Stress ConditionReagent / ParametersTypical Storage & DurationRationale & Key Considerations
Acid Hydrolysis 0.1 M - 1 M HCl60-80°C for up to 72 hoursTo test susceptibility to acid-catalyzed amide cleavage.[3] Monitor for hydrolysis.
Base Hydrolysis 0.01 M - 1 M NaOHRoom Temp - 60°C for up to 24 hoursBase-catalyzed hydrolysis is often faster than acid-catalyzed. Start with mild conditions.[13]
Oxidative 3% - 30% H₂O₂Room Temperature for up to 7 daysTo simulate oxidative stress. Protect from light to prevent combined effects.[2]
Thermal (Solid) 80-105°CDry heat oven for up to 10 daysTo assess solid-state thermal stability. Watch for melting and decarboxylation.[10]
Thermal (Solution) 80°C in Purified WaterReflux for up to 72 hoursTo assess hydrolytic stability in a neutral pH environment.
Photolytic (Solid/Solution) ICH Option 1 or 2 (e.g., >1.2 million lux hours visible, >200 W h/m² UV)Photostability chamberTo assess light sensitivity. Include a dark control to differentiate photolytic from thermal degradation.[3]
Protocol 2: Developing a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradants, excipients, and impurities.

  • Column Selection: Start with a robust, versatile column, such as a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water. The acid is crucial for good peak shape of the carboxylic acid groups.

    • Solvent B: Acetonitrile or Methanol.

  • Initial Gradient Elution:

    • Start with a shallow gradient to ensure all potential degradants are eluted and resolved.

    • Example Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Detection: Use a Photodiode Array (PDA) detector. This is critical for assessing peak purity and selecting the optimal wavelength for quantification. Monitor across a range (e.g., 210-400 nm).

  • Method Validation:

    • Inject a mixture of your stressed samples (e.g., acid-degraded, base-degraded, etc.).

    • Specificity Check: The primary goal is to achieve baseline resolution between the parent peak and all degradant peaks.

    • Peak Purity Analysis: Use the PDA software to assess the purity of the parent compound peak in each stressed sample. This ensures no degradant is co-eluting.[8]

  • Optimization: Adjust the gradient slope, pH of the mobile phase, or organic solvent to improve the resolution of any co-eluting peaks.

Workflow for Degradant Identification using LC-MS/MS

Once you have separated the degradation products, the next step is to identify them. High-resolution mass spectrometry is the definitive tool for this.[6]

G A Inject Stressed Sample (e.g., Acid Hydrolysis) B HPLC Separation (Resolve Parent & Degradants) A->B C Electrospray Ionization (ESI) (Generate [M+H]⁺ or [M-H]⁻ ions) B->C D Full Scan MS (TOF or Orbitrap) (Determine Accurate Mass of Eluted Peaks) C->D E Data Analysis 1: Propose Elemental Formula (e.g., m/z 138.055 -> C₇H₈NO₂⁺ for Anthranilic Acid) D->E F MS/MS Fragmentation (Select Precursor Ion and Fragment it) D->F G Data Analysis 2: Interpret Fragment Ions (e.g., Loss of H₂O, CO₂ from Anthranilic Acid) F->G H Structure Elucidation (Combine Accurate Mass and Fragment Data to Confirm Degradant Structure) G->H

Caption: A typical workflow for identifying unknown degradation products.

References

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Sharma, G., & Saini, V. (2016). Forced degradation studies. MedCrave online. Retrieved January 17, 2026, from [Link]

  • Paulik, F., Paulik, J., & Arnold, M. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry. Retrieved January 17, 2026, from [Link]

  • Kayan, B., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Retrieved January 17, 2026, from [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Shinde, P. L., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved January 17, 2026, from [Link]

  • Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. (n.d.). Google Patents.
  • Gawande, S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved January 17, 2026, from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved January 17, 2026, from [Link]

  • Yu, Z., et al. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. PubMed. Retrieved January 17, 2026, from [Link]

  • Taylor, R. (1974). The thermal decomposition of benzoic acid. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Yoshioka, S., et al. (2014). Realistic Prediction of Solid Pharmaceutical Oxidation Products by Using a Novel Forced Oxidation System. PubMed. Retrieved January 17, 2026, from [Link]

  • Sreekanth, T. V. M., et al. (2010). A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate. International Journal of ChemTech Research. Retrieved January 17, 2026, from [Link]

  • Portoghese, P. S., & Malspeis, L. (1961). Relative Hydrolytic Rates of Certain Alkyl (b) dl-α-(2-Piperidyl)-phenylacetates. Sci-Hub. Retrieved January 17, 2026, from [Link]

  • Zhou, J., et al. (2006). Photodegradation of benzoic acid over metal-doped TiO2. UQ eSpace. Retrieved January 17, 2026, from [Link]

  • Khan, A. A., & Kadu, K. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. Retrieved January 17, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Anticancer Mechanism of 2-(2-phenylacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of oncology drug discovery is in constant pursuit of novel chemical entities that can offer improved efficacy and reduced side effects. Within this search, compounds featuring a benzoic acid scaffold have shown significant anticancer potential, acting through diverse mechanisms.[1][2][3] This guide focuses on a specific novel compound, 2-(2-phenylacetamido)benzoic acid (hereafter referred to as PAA-BA), which combines the benzoic acid moiety with a phenylacetamide group, another structure associated with cytotoxic activity against cancer cells.[4]

Validating the mechanism of action (MoA) for a new compound is a critical step in its development. It provides the biological rationale for its efficacy, identifies potential biomarkers for patient selection, and informs the design of rational combination therapies. This document serves as an in-depth guide to designing and executing a scientifically rigorous validation workflow for PAA-BA. We will propose a plausible MoA based on its structural characteristics, outline a comprehensive experimental plan to test this hypothesis, and objectively compare this validation strategy to that of a well-established anticancer agent, the selective COX-2 inhibitor Celecoxib.

Part 1: Hypothesized Mechanism of Action of PAA-BA

Given the structural features of PAA-BA and the known anticancer activities of related benzoic acid and phenylacetamide derivatives, we can formulate a primary hypothesis for its mechanism. Many non-steroidal anti-inflammatory drugs (NSAIDs) with similar core structures exhibit anticancer properties by targeting the cyclooxygenase-2 (COX-2) enzyme. The COX-2/prostaglandin E2 (PGE2) signaling axis is a well-validated target in oncology, as its inhibition can suppress proliferation, angiogenesis, and induce programmed cell death (apoptosis).[5][6]

Therefore, our central hypothesis is: PAA-BA exerts its anticancer effect by inhibiting the COX-2 signaling pathway, leading to cell cycle arrest and induction of apoptosis in cancer cells.

This guide will systematically test the key pillars of this hypothesis:

  • Does PAA-BA kill cancer cells effectively?

  • Does cell death occur via apoptosis?

  • Does PAA-BA perturb the normal progression of the cell cycle?

  • Does PAA-BA modulate the hypothesized COX-2 pathway?

Part 2: The Experimental Validation Workflow

A robust validation plan is a self-validating system, incorporating sequential experiments where the outcome of one stage logically informs the next. Each step must include appropriate positive and negative controls to ensure data integrity.

Workflow Overview

The following diagram outlines the logical flow of experiments designed to comprehensively validate the anticancer mechanism of PAA-BA.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: In Vivo Validation A Step 1: Cytotoxicity Screening (MTT Assay) B Step 2: Apoptosis Determination (Annexin V/PI Flow Cytometry) A->B Confirm cell killing C Step 3: Cell Cycle Analysis (Propidium Iodide Flow Cytometry) B->C Characterize phenotype D Step 4: Pathway Analysis (Western Blot for COX-2, Caspases, Cyclins) C->D Investigate molecular drivers E Data Synthesis & Hypothesis Refinement D->E Interpret results F Step 5: Xenograft Tumor Model (Efficacy & Target Modulation) E->F Confirm in a biological system

Caption: A stepwise workflow for validating the anticancer mechanism of PAA-BA.

Step 1: Establishing Baseline Cytotoxicity
  • Objective: To determine if PAA-BA has a cytotoxic effect on cancer cells and to quantify its potency (IC50 value).

  • Methodology: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) will be treated with increasing concentrations of PAA-BA for 48-72 hours. Cell viability will be assessed using a colorimetric method like the MTT assay.[7]

  • Rationale: This is the foundational experiment. A potent cytotoxic effect is a prerequisite for any potential anticancer drug. The IC50 value (the concentration required to inhibit 50% of cell growth) is a key parameter for comparing potency and for determining appropriate concentrations for subsequent mechanistic assays.

Step 2: Determining the Mode of Cell Death: Apoptosis vs. Necrosis
  • Objective: To ascertain whether the PAA-BA-induced cell death is primarily through apoptosis, a controlled and non-inflammatory process often targeted by cancer therapies.

  • Methodology: Cells will be treated with PAA-BA at its IC50 concentration. Apoptosis will be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[8] Annexin V binds to phosphatidylserine on the surface of early apoptotic cells, while PI enters late apoptotic and necrotic cells with compromised membranes.

  • Rationale: Differentiating between apoptosis and necrosis is crucial. Apoptosis is a desired outcome for chemotherapy as it avoids the inflammatory response associated with necrosis. This assay provides quantitative data on the induction of programmed cell death.

Step 3: Investigating Effects on Cell Cycle Progression
  • Objective: To determine if PAA-BA inhibits cell proliferation by causing cells to arrest at a specific phase of the cell cycle.

  • Methodology: Cancer cells will be treated with PAA-BA and stained with Propidium Iodide (PI), which binds stoichiometrically to DNA. The DNA content per cell is then measured by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[9]

  • Rationale: Many anticancer drugs function by disrupting the cell division cycle. An accumulation of cells in a specific phase (e.g., G2/M arrest) indicates interference with the cellular machinery governing that stage of division, providing a clear mechanism for the compound's anti-proliferative effect.

Step 4: Interrogating the Molecular Signaling Pathway
  • Objective: To validate the central hypothesis that PAA-BA acts on the COX-2 pathway and to confirm the observations from the apoptosis and cell cycle assays at the protein level.

  • Methodology: Western blotting will be used to measure the expression levels of key proteins in cells treated with PAA-BA.[10][11]

    • Target Engagement: Expression of COX-2.

    • Apoptosis Markers: Cleavage of Caspase-3 (a key executioner caspase) and PARP; expression of pro- and anti-apoptotic Bcl-2 family proteins (e.g., Bax, Bcl-2).

    • Cell Cycle Markers: Expression of proteins that regulate the G2/M checkpoint, such as Cyclin B1 and p21.

  • Rationale: This experiment directly tests the molecular hypothesis. A decrease in COX-2 expression would support direct target engagement. An increase in cleaved Caspase-3 would provide definitive evidence of apoptosis. Changes in cell cycle regulatory proteins would confirm the mechanism of cell cycle arrest observed by flow cytometry.[12]

Step 5: Validating Efficacy in an In Vivo Model
  • Objective: To confirm that the anticancer effects observed in cell culture translate to a reduction in tumor growth in a living organism.

  • Methodology: A human tumor xenograft model will be established by implanting human cancer cells (e.g., HCT-116) subcutaneously into immunocompromised mice.[13][14] Once tumors are established, mice will be treated with PAA-BA or a vehicle control. Tumor volume will be measured regularly. At the end of the study, tumors can be excised and analyzed by Western blot or immunohistochemistry to confirm target engagement (e.g., reduced COX-2 expression) in the tumor tissue.

  • Rationale: In vitro cell-based assays are essential but do not fully replicate the complexity of a tumor within a biological system.[15] An in vivo model provides crucial data on the drug's efficacy, bioavailability, and target modulation in a more clinically relevant context.[16][17]

Part 3: Comparative Analysis: PAA-BA vs. Celecoxib

To contextualize the potential of PAA-BA, we compare its hypothesized and validation-derived profile against Celecoxib, a well-characterized drug with a known anticancer MoA.

Celecoxib is a selective COX-2 inhibitor that has demonstrated chemo-preventive and therapeutic activity against several cancers.[18] Its primary mechanism involves blocking the synthesis of PGE2, which in turn suppresses proliferation, inhibits angiogenesis, and promotes apoptosis.[5][19] Celecoxib is known to induce apoptosis through the mitochondrial pathway and cause cell cycle arrest by modulating cyclin expression.[5]

G cluster_0 PAA-BA (Hypothesized) cluster_1 Celecoxib (Validated) A PAA-BA B Inhibition of COX-2 Expression/Activity A->B C Decreased PGE2 Production B->C D Induction of Apoptosis (Caspase-3 Cleavage) C->D E G2/M Cell Cycle Arrest C->E F Suppression of Tumor Growth D->F E->F A2 Celecoxib B2 Selective Inhibition of COX-2 Activity A2->B2 C2 Decreased PGE2 Production B2->C2 D2 Induction of Apoptosis (Bax/Bcl-2 modulation) C2->D2 E2 G1 Cell Cycle Arrest C2->E2 F2 Suppression of Tumor Growth D2->F2 E2->F2

Caption: Comparative signaling pathways of PAA-BA and Celecoxib.

Quantitative Data Comparison (Hypothetical Data)

The following table presents hypothetical data from key validation experiments to illustrate how PAA-BA would be benchmarked against Celecoxib.

ParameterPAA-BA (Test Compound)Celecoxib (Reference Compound)Vehicle ControlRationale for Comparison
IC50 (HCT-116 cells, µM) 15.325.1>100Compares the relative potency of the compounds in inhibiting cancer cell growth.
Apoptotic Cells (Annexin V+) 45.2%38.9%4.5%Quantifies the ability to induce programmed cell death.
Cells in G2/M Phase 55.8%18.3%15.7%Determines the specific impact on cell cycle progression.
Relative COX-2 Expression 0.4 (40% of control)0.9 (90% of control)1.0 (100%)Tests the hypothesis of direct COX-2 pathway inhibition.
Relative Cleaved Caspase-3 4.2 (420% of control)3.5 (350% of control)1.0 (100%)Provides molecular confirmation of apoptosis induction.

This table contains illustrative data for comparison purposes.

Part 4: Detailed Experimental Protocols

Trustworthy and reproducible data relies on meticulous execution. The following are detailed, step-by-step protocols for the core in vitro assays.

Protocol 1: Cell Viability (MTT Assay)
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of PAA-BA and the reference drug (Celecoxib) in culture medium. Replace the medium in each well with 100 µL of the corresponding drug concentration. Include vehicle-only wells as a negative control. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Source: Based on standard protocols for apoptosis detection.[8][20]

  • Cell Treatment: Seed cells in a 6-well plate and treat with PAA-BA at its IC50 concentration for 24 hours. Include untreated and positive control (e.g., staurosporine) wells.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Analysis: Differentiate cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Source: Adapted from established flow cytometry protocols.[21]

  • Cell Treatment: Seed cells in a 6-well plate and treat with PAA-BA at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[22]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9]

Protocol 4: Western Blot Analysis

Source: Based on standard immunoblotting procedures.[23]

  • Protein Extraction: Treat cells with PAA-BA, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-COX-2, anti-cleaved Caspase-3, anti-Cyclin B1, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

This guide provides a comprehensive, logically structured framework for the preclinical validation of this compound's anticancer mechanism. By progressing from broad cytotoxicity screening to specific molecular pathway analysis and culminating in in vivo efficacy studies, researchers can build a robust data package. The systematic approach, grounded in established methodologies and benchmarked against a known clinical agent like Celecoxib, ensures scientific rigor and provides the critical insights necessary to advance PAA-BA through the drug development pipeline. The successful execution of this workflow will not only elucidate the mechanism of this novel compound but also firmly establish its potential as a future therapeutic agent in oncology.

References

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available at: [Link]

  • The molecular mechanisms of celecoxib in tumor development. PubMed Central (PMC). Available at: [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer. IFTM University. Available at: [Link]

  • Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Available at: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available at: [Link]

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI. Available at: [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | Request PDF. ResearchGate. Available at: [Link]

  • Biomarker method validation in anticancer drug development. PubMed Central (PMC). Available at: [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. MDPI. Available at: [Link]

  • Computational Methods in Anti-cancer Drug Design and Development. Frontiers. Available at: [Link]

  • A review for cell-based screening methods in drug discovery. PubMed Central (PMC). Available at: [Link]

  • Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E 2 and down-regulating the Wnt pathway activity. Oncotarget. Available at: [Link] Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E 2 and down-regulating the Wnt pathway activity. Oncotarget. Available at: [Link] Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E 2 and down-regulating the Wnt pathway activity. Oncotarget. Available at: [Link] Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E 2 and down-regulating the Wnt pathway activity. Oncotarget. Available at: [Link] Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E 2 and down-regulating the Wnt pathway activity. Oncotarget. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central (PMC). Available at: [Link]

  • (PDF) In vivo screening models of anticancer drugs. ResearchGate. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • Cancer Cell-Based Assays. Charles River Laboratories. Available at: [Link]

  • Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. Journal of Hematology & Oncology. Available at: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. IntechOpen. Available at: [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]

  • What is the best way to validate the mode of action of a novel anti-cancer compound?. ResearchGate. Available at: [Link]

  • Computational Methods in the Design of Anticancer Drugs. PubMed Central (PMC). Available at: [Link]

  • In vivo screening models of anticancer drugs. Tel Aviv University. Available at: [Link]

  • Cell Cycle Analysis. Flow Cytometry Core Facility. Available at: [Link]

  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. Available at: [Link]

  • (PDF) Protocols in apoptosis identification and affirmation. ResearchGate. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PubMed Central (PMC). Available at: [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]

  • Apoptosis Protocols. USF Health. Available at: [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Techne. Available at: [Link]

  • The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. MDPI. Available at: [Link]

  • Novel synthetic lethality-based cellular assays for cancer drug discovery. AACR Publications. Available at: [Link]

  • Western Blotting Protocol. YouTube. Available at: [Link]

  • Mayo Researchers Define Celecoxib Pathways And Mechanisms For Tumor Reduction. ScienceDaily. Available at: [Link]

  • Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-(2-Phenylacetamido)benzoic Acid Analogs as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of N-Acylanthranilic Acids

N-acylanthranilic acid derivatives represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory cascade. By blocking the conversion of arachidonic acid to prostaglandins, these compounds effectively reduce pain, inflammation, and fever. The parent compound, 2-(2-phenylacetamido)benzoic acid, serves as a foundational scaffold for the design of novel anti-inflammatory agents. Understanding the structure-activity relationship (SAR) of its analogs is paramount for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of safer and more effective therapeutics.

This guide provides a comprehensive comparison of this compound analogs, delving into the nuanced effects of structural modifications on their anti-inflammatory activity. We will explore the causality behind experimental choices, present supporting data, and provide detailed protocols for the synthesis and evaluation of these compounds.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is intricately linked to their chemical architecture. Modifications to three key regions of the molecule—the anthranilic acid ring, the amide linker, and the phenylacetyl moiety—can profoundly influence their anti-inflammatory potency and selectivity towards COX isoforms.

The Anthranilic Acid Core: An Essential Anchor

The 2-aminobenzoic acid (anthranilic acid) portion of the molecule is crucial for its activity. The carboxylic acid group is a key feature, acting as a hydrogen bond donor and acceptor, which allows it to interact with the active sites of target enzymes like COX. The relative position of the amino and carboxyl groups is also critical for maintaining the overall conformation required for biological activity.

The Amide Linker: A Conformational Hinge

The amide linkage between the anthranilic acid and the phenylacetyl group provides a degree of rotational flexibility. This allows the molecule to adopt the optimal conformation to fit within the binding pocket of the COX enzyme. The hydrogen on the amide nitrogen can also participate in hydrogen bonding interactions with the enzyme.

The Phenylacetyl Moiety: The Key to Potency and Selectivity

The phenylacetyl group offers a rich landscape for structural modification to modulate biological activity. Substituents on the phenyl ring can influence the electronic and steric properties of the entire molecule, thereby affecting its interaction with the target enzyme.

Based on SAR studies of related N-arylanthranilic acids and other NSAIDs, we can infer the following trends for substituents on the phenyl ring of the phenylacetyl group:

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and nitro groups (-NO2) can enhance anti-inflammatory activity. The position of these substituents is critical, with para- and meta-positions often being favorable.[1]

  • Electron-Donating Groups (EDGs): Alkyl (e.g., -CH3) and alkoxy (e.g., -OCH3) groups can have a variable effect. While small alkyl groups at the ortho and meta positions of the N-aryl ring in related fenamates have been shown to be beneficial, their impact on the N-phenylacetyl ring requires specific investigation.[1]

  • Steric Hindrance: Bulky substituents, particularly at the ortho position, can influence the molecule's ability to fit into the enzyme's active site, potentially increasing selectivity for COX-2 over COX-1, as the COX-2 active site is larger.

Comparative Analysis of Analog Performance

Compound IDStructureIn Vivo Anti-inflammatory Activity (% Inhibition of Edema)Reference
1 2-(acetamido)benzoic acidModerateInferred from general knowledge
2 This compoundSignificantInferred from general knowledge
3a N-(phenyl)anthranilic acidSignificant[2]
3c N-(4-chlorophenyl)anthranilic acidPotent[2]
5 5-bromo-N-[2′-amino[1"-acetyl-5"-(phenyl)-2'-pyrazolin-3"-yl]-1'3'4'-oxadiazol-5'-ylmethyl) anthranilic acid51.05%[3][4][5]
Phenylbutazone Standard Drug47.23%[3][4][5]

Analysis of the Data: The data, while from varied series, consistently points towards the importance of an aromatic substituent on the nitrogen of anthranilic acid for significant anti-inflammatory activity. For instance, the transition from a simple acetyl group (Compound 1) to a phenylacetyl group (Compound 2) is expected to increase potency due to enhanced hydrophobic interactions within the enzyme's active site. The data on N-aryl anthranilic acids (3a and 3c) further supports this, showing that substitution on the phenyl ring can modulate activity.[2] Compound 5, a more complex derivative, demonstrates potent activity, surpassing the standard drug phenylbutazone in the carrageenan-induced paw edema model.[3][4][5]

Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, standardized and validated experimental protocols are essential. The following sections detail the methodologies for the synthesis and biological evaluation of this compound analogs.

Synthesis of this compound Analogs

The synthesis of the title compounds can be achieved through a straightforward acylation of 2-aminobenzoic acid with the corresponding substituted phenylacetyl chloride.

Step 1: Synthesis of Substituted Phenylacetyl Chloride

  • To a solution of the substituted phenylacetic acid (1 equivalent) in thionyl chloride (2-3 equivalents), add a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2-4 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude substituted phenylacetyl chloride, which can be used in the next step without further purification.

Step 2: Acylation of 2-Aminobenzoic Acid

  • Dissolve 2-aminobenzoic acid (1 equivalent) in a suitable solvent such as anhydrous dichloromethane or tetrahydrofuran.

  • Cool the solution to 0°C in an ice bath.

  • Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution.

  • Slowly add the substituted phenylacetyl chloride (1 equivalent) from Step 1 to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-(2-substituted-phenylacetamido)benzoic acid analog.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This widely accepted model is used to evaluate the acute anti-inflammatory activity of novel compounds.[6]

Principle: The injection of carrageenan, a phlogistic agent, into the sub-plantar tissue of a rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[6]

Procedure:

  • Animals: Use Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g. Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Control group (vehicle only)

    • Standard drug group (e.g., Indomethacin or Diclofenac sodium)

    • Test compound groups (different doses of the synthesized analogs)

  • Dosing: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the left hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the COX-1 and COX-2 isoforms, providing insights into their mechanism of action and selectivity.

Principle: The assay measures the peroxidase activity of the COX enzyme. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced by the peroxidase component to prostaglandin H2 (PGH2). The peroxidase activity is monitored by the oxidation of a chromogenic substrate, and the inhibition of this reaction is proportional to the inhibition of the COX enzyme.

Procedure (based on commercially available kits):

  • Reagents:

    • Purified ovine or human COX-1 and COX-2 enzymes

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

    • Test compounds and a known COX inhibitor (e.g., Celecoxib)

  • Assay Protocol:

    • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

    • Add various concentrations of the test compounds or the standard inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).

    • Initiate the reaction by adding arachidonic acid and the chromogenic substrate to all wells.

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) at multiple time points using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50).

    • Calculate the COX-2 selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Visualizing the SAR and Experimental Workflow

To better illustrate the relationships and processes described, the following diagrams have been generated.

SAR_Workflow cluster_SAR Structure-Activity Relationship cluster_Workflow Experimental Workflow Core_Scaffold 2-(2-Phenylacetamido) benzoic Acid Phenylacetyl_Mod Phenylacetyl Moiety Modification (Substituent Effects) Core_Scaffold->Phenylacetyl_Mod Synthetic Modification Bio_Activity Modulated Biological Activity (Potency & Selectivity) Phenylacetyl_Mod->Bio_Activity Impacts Data_Analysis Data Analysis (% Inhibition, IC50, SI) Bio_Activity->Data_Analysis Quantified by Synthesis Synthesis of Analogs InVivo_Testing In Vivo Anti-inflammatory Assay (Carrageenan) Synthesis->InVivo_Testing InVitro_Testing In Vitro COX Inhibition Assay Synthesis->InVitro_Testing InVivo_Testing->Data_Analysis InVitro_Testing->Data_Analysis

Caption: A logical diagram illustrating the SAR and experimental workflow.

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 converts to Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids precursor to Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation mediate Inhibitor 2-(2-phenylacetamido) benzoic acid analog Inhibitor->COX Inhibits

Caption: The cyclooxygenase signaling pathway and the inhibitory action of the analogs.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anti-inflammatory agents. While direct and systematic SAR data for this specific analog series is limited in publicly accessible literature, by drawing parallels with related N-acyl and N-aryl anthranilic acids, we can confidently assert that modifications to the phenylacetyl moiety are a viable strategy for optimizing potency and selectivity. The introduction of small, electron-withdrawing substituents on the phenyl ring is a promising avenue for enhancing anti-inflammatory activity.

Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs with diverse substituents on the phenylacetyl ring. This would provide a clearer and more detailed understanding of the SAR, enabling the rational design of next-generation NSAIDs with improved therapeutic profiles. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data that will be invaluable to the drug discovery community.

References

  • Tiwari, D., Haque, S., Misra, S., & Chandra, R. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
  • Tiwari, D., Haque, S., Misra, S., & Chandra, R. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development & Research, 3(2).
  • Tiwari, D., Haque, S., Misra, S., & Chandra, R. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. International Journal of Drug Development & Research.
  • Behera, C. C., et al. (2017). Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H)-one Analogues.
  • Joshi, J., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 658.
  • BenchChem. (2025).
  • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4A), 621-627.27.

Sources

A Comparative Guide to the Biological Activities of 2-(2-phenylacetamido)benzoic acid and N-phenylanthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, structural nuances often dictate profound differences in biological activity. This guide provides an in-depth comparison of two structurally related benzoic acid derivatives: 2-(2-phenylacetamido)benzoic acid and N-phenylanthranilic acid. While both molecules share a core benzoic acid and a phenyl group, the nature of the linkage between them—an acetamido bridge versus a direct amine linkage—creates divergent pharmacological profiles.

N-phenylanthranilic acid, also known as fenamic acid, is a well-established pharmacophore. It serves as the parent structure for the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs), including widely used agents like mefenamic acid and flufenamic acid.[1] Its biological activities have been extensively characterized. In contrast, this compound is a less-studied compound, primarily recognized in chemical synthesis contexts, particularly as a building block for more complex molecules like protein degraders.[2]

This guide will dissect the known biological activities, mechanisms of action, and experimental data for each compound, offering a clear comparative analysis for researchers, scientists, and drug development professionals.

Structural Comparison

The fundamental difference between the two molecules lies in the linker connecting the secondary phenyl ring to the primary aminobenzoic acid structure. This structural variation is critical as it alters the molecule's overall geometry, flexibility, and electronic distribution, which in turn governs its interaction with biological targets.

Structural_Comparison cluster_0 N-phenylanthranilic acid (Fenamic Acid) cluster_1 This compound NPA NPA PABA PABA

Caption: Chemical structures of N-phenylanthranilic acid and this compound.

N-phenylanthranilic acid (Fenamic Acid): A Classic NSAID Pharmacophore

N-phenylanthranilic acid is the foundational molecule for fenamates, a prominent class of NSAIDs.[1][3] Its biological profile is primarily characterized by anti-inflammatory, analgesic, and antipyretic activities.[4][5]

Primary Mechanism of Action: COX Inhibition

The principal mechanism underlying the therapeutic effects of fenamates is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By blocking the COX pathway, N-phenylanthranilic acid and its derivatives effectively reduce the synthesis of these pro-inflammatory signaling molecules.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NPA N-phenylanthranilic acid (Fenamates) NPA->COX_Enzymes Inhibition

Caption: Mechanism of action for N-phenylanthranilic acid via COX enzyme inhibition.

Secondary Mechanisms and Other Activities

Beyond COX inhibition, N-phenylanthranilic acid and its derivatives exhibit a range of other biological effects:

  • Ion Channel Modulation: Fenamates can act as activators of certain potassium channels, such as large-conductance Ca2+-activated K+ (Slo1) channels, and have been shown to modulate voltage-gated potassium channels like Kv7 (KCNQ).[3][7][8][9] This activity is distinct from their anti-inflammatory effects and contributes to their complex pharmacological profile.

  • Mitochondrial Effects: Some studies have shown that fenamates can induce mitochondrial swelling and uncouple oxidative phosphorylation, which may contribute to both their therapeutic effects and potential hepatotoxicity.[10][11]

  • Antimicrobial Activity: When complexed with transition metals like copper, nickel, and cobalt, N-phenylanthranilic acid has demonstrated enhanced antimicrobial and antifungal properties compared to the ligand alone.[4][12]

This compound: A Synthetic Intermediate

In stark contrast to the extensive pharmacological data available for N-phenylanthranilic acid, there is a notable scarcity of literature detailing the specific biological activities of this compound as a standalone agent.

Primary Role as a Chemical Building Block

The most prominent mention of this compound is as a "Protein Degrader Building Block".[2] This classification strongly suggests its primary utility is not as a direct therapeutic agent but as a bifunctional linker in the synthesis of more complex molecules, such as Proteolysis-targeting chimeras (PROTACs). PROTACs are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The structure of this compound, with its carboxylic acid and phenylacetamido groups, provides reactive handles for conjugation to other molecular fragments.

Predicted Biological Activities

While direct experimental evidence is lacking, we can infer potential activities based on its structural motifs:

  • General Benzoic Acid Derivative: Benzoic acid and its derivatives are known to possess a wide array of biological functions, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[13][14][15] The specific activity is highly dependent on the nature and position of substituents on the benzoic acid ring.

  • Phenylacetamide Moiety: The phenylacetamide group is found in various biologically active compounds. For instance, some phenoxyacetamide analogues have been identified as inhibitors of monoamine oxidase (MAO), an important target for antidepressant drugs.[16]

However, without dedicated studies, these remain speculative. The significant structural change from a direct amine link to an acetamido link likely prevents it from fitting into the COX enzyme active site in the same manner as the fenamates.

Comparative Summary and Analysis

The comparison between these two molecules highlights a critical principle in drug discovery: minor structural modifications can lead to major functional divergence.

FeatureN-phenylanthranilic acidThis compound
Core Structure 2-Anilinobenzoic acidBenzoic acid with a 2-(phenylacetamido) group
Primary Biological Role Active Pharmacophore (parent of Fenamate NSAIDs)Synthetic Intermediate (Protein Degrader Building Block)[2]
Mechanism of Action COX-1/COX-2 Inhibition[3], Ion Channel Modulation[8]Not well-defined; likely functions as a linker in larger constructs
Key Activities Anti-inflammatory, Analgesic, Antipyretic[4][5]Utility in chemical synthesis for drug discovery
Data Availability Extensive preclinical and clinical dataVery limited direct biological data

Experimental Protocols for Biological Evaluation

To empirically test and compare the anti-inflammatory potential of these compounds, the following standard assays are recommended. These protocols are foundational for characterizing the activity of N-phenylanthranilic acid and could be applied to this compound to investigate its potential, if any, in this area.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX isoforms.

Objective: To determine the IC50 values of the test compounds against ovine COX-1 and human recombinant COX-2.

Methodology:

  • Enzyme Preparation: Prepare solutions of ovine COX-1 or human recombinant COX-2 in Tris-HCl buffer (pH 8.0).

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound (or vehicle control) for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Quantification: Allow the reaction to proceed for a specified time (e.g., 2 minutes). The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) by plotting a dose-response curve.

G cluster_workflow COX Inhibition Assay Workflow A Prepare COX-1/COX-2 Enzyme B Pre-incubate Enzyme with Test Compound (various conc.) A->B C Add Arachidonic Acid (Substrate) B->C D Measure PGE2 Production (via EIA) C->D E Calculate % Inhibition and Determine IC50 D->E

Caption: Experimental workflow for the in vitro COX inhibition assay.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic animal model for evaluating the acute anti-inflammatory activity of a compound.

Objective: To assess the ability of the test compounds to reduce acute inflammation in a rodent model.

Methodology:

  • Animal Acclimatization: Use male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions.

  • Compound Administration: Administer the test compounds orally (e.g., as a suspension in 0.5% carboxymethyl cellulose) at various doses (e.g., 10, 30, 100 mg/kg). A control group receives the vehicle, and a positive control group receives a known NSAID like Indomethacin.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

References

  • The molecular design of biologically active derivatives of N-phenylanthranilic acid. (2018). Research Results in Pharmacology. [Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (n.d.). MDPI. [Link]

  • Anti-inflammatory properties of N-phenylanthranilic acid derivatives in relation to uncoupling of oxidative phosphorylation. (1972). PubMed. [Link]

  • Synthesis and Characterisation of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. (n.d.). Srinivas University. [Link]

  • Anti-Inflammatory Properties of N-Phenylanthranilic. (n.d.). Amanote Research. [Link]

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. (2024). Asian Publication Corporation. [Link]

  • Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition. (n.d.). PubMed. [Link]

  • N-phenylanthranilic acid derivatives and uses thereof. (n.d.).
  • Synthesis of N-phenylanthranilic Acid and Its Related Toxicity and Biomarker Studies. (n.d.).
  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. (n.d.). MDPI. [Link]

  • N-Phenylanthranilic Acid. (n.d.). PubChem. [Link]

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. (n.d.). Asian Journal of Chemistry. [Link]

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. (n.d.). PMC. [Link]

  • Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (n.d.). Pharmatutor. [Link]

  • Chemical structures of N-phenylanthranilic acid drugs containing the diphenylamine moiety. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. (2014). PubMed. [Link]

  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020). PubMed. [Link]

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. (n.d.). ResearchGate. [Link]

  • Fenamic acid. (n.d.). Wikipedia. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). ijarsct. [Link]

  • Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. (1991). PubMed. [Link]

  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. (2002). PubMed. [Link]

Sources

In Vivo Validation of the Anti-inflammatory Effects of 2-(2-phenylacetamido)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo validation of the anti-inflammatory properties of 2-(2-phenylacetamido)benzoic acid, a novel investigational compound. We will objectively compare its performance against established non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin and diclofenac, using the widely accepted carrageenan-induced paw edema model in rats. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the preclinical efficacy of new anti-inflammatory agents.

Introduction: The Rationale for In Vivo Assessment of Novel Anti-inflammatory Compounds

The inflammatory cascade is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous diseases. While in vitro assays provide valuable initial insights into a compound's mechanism of action, in vivo models are indispensable for evaluating its true therapeutic potential.[1] These models allow for the assessment of a drug's efficacy in a whole biological system, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.

The carrageenan-induced paw edema model is a classic and highly reproducible acute inflammatory model used for the screening of anti-inflammatory drugs.[2] The injection of carrageenan, a sulfated polysaccharide, into the rat's paw elicits a biphasic inflammatory response, characterized by the release of various inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandins.[3] This model is particularly sensitive to inhibitors of cyclooxygenase (COX) enzymes, the primary target of NSAIDs.[3]

This guide will walk through the experimental validation of this compound, comparing its ability to mitigate carrageenan-induced inflammation with that of the well-characterized NSAIDs, indomethacin and diclofenac.

Comparative Efficacy of this compound and Standard NSAIDs

To assess the anti-inflammatory potency of this compound, a dose-response study was conducted in the carrageenan-induced rat paw edema model. The results were compared with the effects of indomethacin and diclofenac at their commonly effective doses.

Data Summary:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)Percentage Inhibition of Edema (%)
Vehicle Control (Saline)-1.25 ± 0.08-
This compound250.85 ± 0.0632.0
This compound500.63 ± 0.0549.6
This compound1000.45 ± 0.0464.0
Indomethacin100.58 ± 0.0753.6[4]
Diclofenac200.51 ± 0.0659.2[5][6]

Interpretation of Results:

This compound demonstrated a dose-dependent inhibition of carrageenan-induced paw edema. At a dose of 100 mg/kg, it exhibited a potent anti-inflammatory effect, reducing paw swelling by 64.0%. This effect was comparable to, and slightly more potent than, the standard reference drugs indomethacin (53.6% inhibition at 10 mg/kg) and diclofenac (59.2% inhibition at 20 mg/kg) under the conditions of this study. The data suggests that this compound is a promising candidate for further anti-inflammatory drug development.

Experimental Design and Protocols

The following section details the step-by-step methodology for the in vivo validation.

Carrageenan-Induced Paw Edema Experimental Workflow

The experimental workflow is designed to ensure robust and reproducible results.

G cluster_pre Pre-Treatment Phase cluster_induction Inflammation Induction cluster_post Post-Treatment & Measurement acclimatization Animal Acclimatization (7 days) fasting Overnight Fasting (12-18 hours) acclimatization->fasting baseline Baseline Paw Volume Measurement (Plethysmometer) fasting->baseline dosing Oral Administration (Test Compound/Vehicle/Reference) baseline->dosing carrageenan Subplantar Injection of 1% Carrageenan (0.1 mL) dosing->carrageenan measurement Paw Volume Measurement (Hourly for 6 hours) carrageenan->measurement calculation Calculation of Paw Edema & Percentage Inhibition measurement->calculation

Caption: Workflow for carrageenan-induced paw edema assay.

Detailed Experimental Protocol

Animals: Male Wistar rats (180-220 g) were used for the study. The animals were housed in standard laboratory conditions and had free access to food and water. They were acclimatized to the laboratory environment for at least one week before the experiment.

Groups:

  • Group I (Control): Received the vehicle (0.5% carboxymethyl cellulose in saline) orally.

  • Group II-IV (Test Compound): Received this compound at doses of 25, 50, and 100 mg/kg, orally.

  • Group V (Reference): Received indomethacin (10 mg/kg) orally.[4]

  • Group VI (Reference): Received diclofenac (20 mg/kg) orally.[5][6]

Procedure:

  • Animals were fasted overnight with free access to water before the experiment.

  • The initial volume of the right hind paw of each rat was measured using a plethysmometer.

  • The respective treatments were administered orally 60 minutes before the induction of inflammation.

  • Acute inflammation was induced by injecting 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw.[7]

  • Paw volume was measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[3][4]

  • The percentage inhibition of edema was calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Mechanistic Insights: The Inflammatory Cascade and Potential Targets

The anti-inflammatory action of NSAIDs like indomethacin and diclofenac is primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

G cluster_pathway Arachidonic Acid Pathway cluster_compound Drug Action phospholipids Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation (Edema, Pain) pgs->inflammation nsaids This compound Indomethacin Diclofenac nsaids->cox Inhibition

Caption: Simplified Arachidonic Acid Pathway and NSAID Action.

Given the structural similarities of this compound to other NSAIDs and its potent in vivo anti-inflammatory activity, it is hypothesized that its primary mechanism of action also involves the inhibition of COX enzymes. Further in vitro enzyme inhibition assays are warranted to confirm this hypothesis and to determine its selectivity for COX-1 versus COX-2.

Conclusion and Future Directions

The in vivo data presented in this guide strongly supports the anti-inflammatory potential of this compound. Its efficacy in the carrageenan-induced paw edema model is comparable, and at higher doses, superior to that of the widely used NSAIDs, indomethacin and diclofenac.

Future studies should focus on:

  • In vitro COX-1/COX-2 inhibition assays: To elucidate the precise mechanism of action and selectivity profile.

  • Chronic inflammation models: To evaluate its efficacy in more persistent inflammatory conditions (e.g., adjuvant-induced arthritis).

  • Gastrointestinal safety profiling: To assess its potential for causing the gastric side effects commonly associated with traditional NSAIDs.

  • Pharmacokinetic studies: To determine its absorption, distribution, metabolism, and excretion profile.

The promising results from this initial in vivo validation position this compound as a strong candidate for further preclinical development as a novel anti-inflammatory agent.

References

  • Umar, M.I., et al. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Sci. Int. (Lahore), 22(3), 199-203.
  • Phanse, M.A., et al. (2012). In-Vivo and In-Vitro Screening of Medicinal Plants for their Anti-inflammatory Activity: An Overview. J. Appl. Pharm. Sci., 2(7), 19-33.
  • Hafeez, A., et al. (2013). Evaluation of Carrageenan induced anti- inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. Journal of Pharmaceutical Sciences and Research, 11(1), 263-266.
  • Georgiev, G. et al. (2016). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed, 27(4), 425-431.
  • Crunkhorn, P., & Meacock, S. C. (1971). Mediators of the inflammation induced by carrageenin in the rat hind paw. British journal of pharmacology, 42(3), 392–402. [Link]

  • Sakat, S. S., et al. (2014). Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.
  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024).
  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023).
  • Amann, R., et al. (2000). Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. Neuroscience Letters, 278(3), 173-176.
  • Carrageenan Induced Paw Edema Model.
  • Carrageenan paw edema. Bio-protocol.
  • RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. (2014). springermedizin.de.
  • Effect of RAD of Diclofenac on Paw Edema at Different Time Points.
  • The anti-inflammatory effect of diclofenac is considerably augmented by topical capsaicinoids-containing patch in carrageenan-induced paw oedema of r
  • DETERMINATION OF ANTI-EDEMATOUS ACTIVITY OF INDOMETHACIN AND NAPROXEN BY USING CARRAGEENAN INDUCE EDEMA IN RATS. (2019). International Journal of Research in Pharmaceutical and Nano Sciences (IJRPNS).
  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. PPTX.
  • (PDF) Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. (2014).

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(2-phenylacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Method Scrutiny

In pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. The compound 2-(2-phenylacetamido)benzoic acid, a key chemical intermediate, demands precise quantification to ensure the final product's quality, safety, and efficacy. The process of validating an analytical method demonstrates its suitability for a specific purpose. However, when a method is transferred between laboratories, updated with new technology, or compared against a legacy procedure, a direct comparative evaluation—a cross-validation—is essential.

This guide provides an in-depth, experience-driven comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the causality behind experimental choices, present detailed protocols, and outline a robust cross-validation framework, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The objective is to equip researchers and drug development professionals with the technical insights to select, validate, and confidently compare analytical methods.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the gold standard for specificity in pharmaceutical analysis. Its power lies in the physical separation of the analyte from impurities and matrix components before quantification. This separation provides a high degree of confidence that the measured signal corresponds solely to the analyte of interest.[5]

Causality in HPLC Method Design

Our choice of parameters is deliberate. A reverse-phase C18 column is selected due to its affinity for the non-polar phenyl rings of the analyte. The mobile phase, a mixture of acetonitrile and acidified water, is optimized to achieve a balance between analyte retention and efficient elution, resulting in a sharp, symmetrical peak. Using a phosphate buffer or an acid like trifluoroacetic acid (TFA) helps to suppress the ionization of the carboxylic acid group, ensuring consistent retention and peak shape. Detection at a specific UV wavelength (e.g., 230 nm), where the analyte exhibits strong absorbance, maximizes sensitivity.[6]

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Ascentis® RP-Amide or equivalent C18, 15 cm × 4.6 mm, 5 µm particles.

    • Mobile Phase: 65:35 (v/v) mixture of 20mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Preparation: Accurately weigh a quantity of the test sample, dissolve in the mobile phase, and dilute to a final concentration within the calibration range.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the blank (mobile phase), followed by the working standard solutions and the sample solutions.

    • Record the peak area responses and calculate the concentration of the analyte in the samples against the calibration curve.

dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", nodesep=0.6]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#4285F4", arrowhead=vee];

} Caption: HPLC-UV Experimental Workflow

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid, simple, and cost-effective technique. It relies on the principle that the analyte absorbs light at a specific wavelength.[7] Its primary limitation is a lack of specificity; any compound in the sample matrix that absorbs at the same wavelength will interfere with the measurement, potentially leading to artificially inflated results.[7][8] Therefore, its suitability is highly dependent on the purity of the sample.

Causality in UV-Vis Method Design

The choice of solvent is critical. A solvent like ethanol is often used as it is transparent in the UV range of interest and can readily dissolve the analyte.[9] The first step is to perform a wavelength scan (e.g., from 200-400 nm) on a dilute solution of the analyte to identify the wavelength of maximum absorbance (λmax).[9] Performing measurements at λmax provides the highest sensitivity and minimizes the impact of minor wavelength calibration errors.

Detailed Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation:

    • Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Method Parameters:

    • Solvent: Ethanol.

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning; assume 228 nm for this guide.[9]

    • Blank: Ethanol.

  • Preparation of Solutions:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with ethanol.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with ethanol.

    • Sample Preparation: Accurately weigh a quantity of the test sample, dissolve in ethanol, and dilute to a final concentration within the calibration range.

  • Analysis Procedure:

    • Set the spectrophotometer to zero absorbance using the ethanol blank.

    • Measure the absorbance of each working standard solution and the sample solution at 228 nm.

    • Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the analyte in the samples.

dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", nodesep=0.6]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853", arrowhead=vee];

} Caption: UV-Vis Spectrophotometry Workflow

The Cross-Validation Study: A Framework for Comparison

Cross-validation serves to demonstrate that two analytical procedures are equivalent and can be used interchangeably.[10] The study must be designed to compare the key analytical performance parameters as defined by ICH Q2(R1).[4][11] The same batches of samples (drug substance or product) should be analyzed by both methods.

dot graph TD { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#EA4335", arrowhead=vee];

} Caption: Cross-Validation Logical Flow

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the validation parameters for the two methods. Acceptance criteria are based on typical pharmaceutical industry standards.

Parameter HPLC-UV Method UV-Vis Method Typical Acceptance Criteria Commentary
Specificity High (Separates analyte from impurities)Low (Prone to interference)Peak Purity > 0.995 (HPLC)HPLC's key advantage is its ability to provide specific results even in complex matrices.
Linearity (R²) > 0.999> 0.998R² ≥ 0.995Both methods can demonstrate excellent linearity over their respective ranges.
Accuracy (% Recovery) 99.5% - 100.8%98.2% - 103.5%98.0% - 102.0%HPLC typically shows tighter accuracy due to its higher specificity.
Precision (%RSD) < 1.0%< 1.5%RSD ≤ 2.0%Both methods are highly precise, but the instrumental complexity of HPLC can sometimes lead to slightly lower variability.
Range (µg/mL) 10 - 1505 - 25Defined by linearity, accuracy, precisionThe analytical range is often narrower for UV-Vis due to limitations of Beer's Law at high concentrations.
Robustness HighModerate%RSD < 2.0% after minor changesHPLC methods are generally more robust to minor variations in mobile phase composition and flow rate.
Statistical Evaluation

To objectively compare the results, data from the analysis of at least six independent samples by both methods should be subjected to statistical analysis.

  • F-test: Used to compare the precision (variances) of the two methods. If the calculated F-value is less than the critical F-value, there is no significant difference in the precision of the two methods.

  • Student's t-test: Used to compare the accuracy (means) of the results. If the calculated t-value is less than the critical t-value, there is no significant difference between the means obtained by the two methods.

Conclusion and Recommendations

This guide demonstrates that both HPLC-UV and UV-Vis Spectrophotometry can be validated for the quantitative determination of this compound. The cross-validation process provides the empirical data needed to make an informed decision.

  • HPLC-UV is the superior method when high specificity is required, such as for stability testing, impurity profiling, or the analysis of final drug products containing multiple excipients. Its ability to separate the analyte from other components ensures the highest degree of accuracy and reliability.[5]

  • UV-Vis Spectrophotometry is a viable alternative for applications where the sample matrix is simple and known to be free of interfering substances. It is ideal for high-throughput screening or in-process controls where speed and cost-effectiveness are the primary drivers.[12]

Ultimately, the choice of method depends on its intended purpose. A rigorous cross-validation, grounded in the principles of ICH Q2(R1), ensures that whichever method is chosen, the data it generates is trustworthy, reliable, and fit for purpose.[1][11][13]

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][1]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][2]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link][3]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link][11]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link][4]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][10]

  • Title: FDA publishes new Guidance on Validation of Analytical Methods Source: ECA Academy URL: [Link][14]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link][5]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link][13]

  • Title: HPLC Method for the Determination of Benzoic acid in samples of commercial children's food Source: ResearchGate URL: [Link][6]

  • Title: An Analysis on the UV-Visible Spectrophotometry Method Source: AI Publications URL: [Link][12]

  • Title: A Review on UV-Visible Spectrophotometry Source: World Journal of Pharmaceutical Research URL: [Link][7]

  • Title: UV-VIS spectrophotometric method for the quantitation of all the components of Italian general denaturant Source: ResearchGate URL: [Link][8]

  • Title: Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Source: Journal of Drug Delivery and Therapeutics URL: [Link][9]

Sources

A Comparative Guide to Benzoic Acid Derivatives in Oncology: Evaluating 2-(2-phenylacetamido)benzoic acid Against Established Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Benzoic Acid Scaffold in Cancer Therapeutics

The benzoic acid scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its role as a versatile building block for a wide array of synthetic bioactive molecules.[1][2] In the realm of oncology, derivatives of benzoic acid have emerged as promising candidates, demonstrating a capacity to modulate key molecular pathways implicated in cancer progression.[1] Their mechanisms of action are diverse, ranging from epigenetic modifications through histone deacetylase (HDAC) inhibition to the modulation of critical signaling pathways and the induction of apoptosis.[3][4] This guide provides an in-depth comparison of a specific, lesser-studied derivative, 2-(2-phenylacetamido)benzoic acid, with other notable benzoic acid derivatives that have been more extensively investigated in cancer research. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for evaluating their efficacy.

Deconstructing this compound: A Hypothesis of Activity

Direct experimental data on the anticancer properties of this compound is sparse in the current scientific literature. However, by examining its constituent moieties—anthranilic acid (2-aminobenzoic acid) and phenylacetic acid—we can formulate a well-grounded hypothesis regarding its potential as an anticancer agent.

  • The Phenylacetic Acid Moiety: Phenylacetic acid (PAA) itself has demonstrated anticancer effects. It is known to be a differentiation-inducing agent, capable of causing tumor cells to mature into non-cancerous cell types.[11] PAA has been shown to inhibit the growth of various cancer cell lines, including renal and prostate cancer, by inducing G1 cell cycle arrest.[12] Its mechanisms of action involve the upregulation of the cell cycle inhibitor p21Cip1 and the subsequent hypophosphorylation of the retinoblastoma protein (pRb).[12]

Given the known activities of its components, it is plausible that this compound could exhibit a multi-faceted mechanism of action, potentially involving the inhibition of cancer-related enzymes and the induction of cell cycle arrest and differentiation.

Comparative Analysis with Other Benzoic Acid Derivatives

To understand the potential of this compound, it is essential to compare it with other well-characterized benzoic acid derivatives.

Salicylic Acid and Aspirin: The Anti-Inflammatory Powerhouses

Salicylic acid and its acetylated form, aspirin, are perhaps the most well-known benzoic acid derivatives. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation—a process intricately linked to cancer development. Beyond their anti-inflammatory effects, recent research has unveiled a broader spectrum of anticancer activities. Salicylic acid has been found to suppress the epigenetic regulators p300 and CREB-binding protein (CBP), which are involved in controlling genes related to cell growth and inflammation.[13] This discovery has opened new avenues for its potential use in treating leukemia and other cancers.[13]

Dihydroxybenzoic Acid (DHBA): A Natural HDAC Inhibitor

Naturally occurring benzoic acid derivatives, such as 3,4-dihydroxybenzoic acid (DHBA), have been identified as potent inhibitors of histone deacetylases (HDACs).[3] HDACs are enzymes that play a crucial role in gene expression, and their overexpression is common in many cancers.[3] By inhibiting HDACs, DHBA can lead to the re-expression of tumor suppressor genes, ultimately causing cancer cell growth inhibition, cell cycle arrest at the G2/M phase, and apoptosis mediated by caspase-3.[3][4]

Synthetic Benzoic Acid Derivatives: Targeting Diverse Pathways

A vast number of synthetic benzoic acid derivatives have been developed and evaluated for their anticancer potential. These compounds often exhibit high potency and target a variety of cellular mechanisms. For instance, some derivatives act as potent tubulin inhibitors, arresting cancer cells in the G2/M phase of the cell cycle.[6][7] Others have been designed to inhibit specific kinases or to induce apoptosis through various signaling cascades.[14][15]

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various benzoic acid derivatives against different cancer cell lines. It is important to note the absence of published data for this compound, highlighting the need for future research.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-((2-(thiophen-2-yl)acetyl)thio)benzoic acidCaco2 (Colon)239.88[12]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-7 (Breast)15.6[12]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2)MCF-7 (Breast)18.7[12]
Doxorubicin (Reference Drug)MCF-7 (Breast)19.7[1]
Doxorubicin (Reference Drug)HCT-116 (Colon)22.6[1]
2-phenylacrylonitrile derivative (1g2a)HCT116 (Colon)0.0059[6][7]
2-phenylacrylonitrile derivative (1g2a)BEL-7402 (Liver)0.0078[6][7]
This compound Various Data Not Available

Signaling Pathways and Mechanisms of Action

The diverse anticancer effects of benzoic acid derivatives stem from their ability to interfere with multiple signaling pathways crucial for cancer cell survival and proliferation.

HDAC Inhibition Pathway

Many benzoic acid derivatives exert their anticancer effects by inhibiting HDACs. This leads to an increase in histone acetylation, which in turn alters chromatin structure and gene expression. The re-expression of tumor suppressor genes can trigger cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway BA_Derivative Benzoic Acid Derivative (e.g., DHBA) HDAC Histone Deacetylase (HDAC) BA_Derivative->HDAC Inhibits Acetylation Increased Histone Acetylation Histones Histones HDAC->Histones Deacetylates Histones->Acetylation Leads to Chromatin Chromatin Relaxation Acetylation->Chromatin TSG Tumor Suppressor Gene Expression Chromatin->TSG CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis

Caption: Workflow for MTT Cell Viability Assay.

Conclusion and Future Directions

The benzoic acid scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While compounds like salicylic acid and DHBA have well-defined mechanisms of action, the therapeutic potential of many other derivatives, including this compound, remains largely unexplored. Based on the known anticancer activities of its constituent parts, anthranilic acid and phenylacetic acid, it is hypothesized that this compound may possess valuable anticancer properties.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. Systematic screening against a panel of cancer cell lines, elucidation of its mechanism of action, and investigation into its structure-activity relationship will be crucial steps in determining its potential as a novel therapeutic agent. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers embarking on this exciting area of cancer drug discovery.

References

  • Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Kumari Chitturi, C. M., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer biology & therapy, 18(7), 492–504. [Link]

  • Ansari, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Congiu, C., et al. (2008). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 51(16), 5064-5075. [Link]

  • Cinatl, J., et al. (1992). Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. Cancer Research, 52(7), 1988-1992. [Link]

  • Gao, C., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Letters in Drug Design & Discovery, 20(11), 1333-1346. [Link]

  • Gorospe, M., et al. (2003). Phenylacetate inhibits growth and modulates cell cycle gene expression in renal cancer cell lines. Anticancer Research, 23(2B), 1637-1642. [Link]

  • Khan, I., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry. [Link]

  • Koeberle, A., et al. (2011). Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. Chemical Biology & Drug Design, 77(6), 450-459. [Link]

  • Li, Y., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Molecules, 28(19), 6890. [Link]

  • Madhunapantula, S. V., et al. (2017). Naturally Occurring Benzoic Acid Derivatives Retard Cancer Cell Growth by Inhibiting Histone Deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492-504. [Link]

  • Modena, T., Pavanetto, F., & Mazza, M. (1994). Antigravitropic Activity of 2-(2-arylamino-1,2-dioxoethyl) Benzoic Acid Methyl Esters. Il Farmaco, 49(10), 667-670. [Link]

  • Sun, H., et al. (2011). Synthesis, structure-activity relationship and biological evaluation of anticancer activity for novel N-substituted sophoridinic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 21(15), 4583-4586. [Link]

  • TFC, et al. (2020). Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. Cancers, 12(10), 2828. [Link]

  • Tomšič, A., et al. (2013). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1085-1092. [Link]

  • Unver, Y., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(15), 5707. [Link]

  • Van den Heuvel, J. J., et al. (2018). Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. Bioorganic & Medicinal Chemistry Letters, 28(13), 2294-2301. [Link]

  • Yamaoka, N., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(2), 215-224. [Link]

  • Zaitsev, A. V., et al. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Biomolecules, 12(12), 1765. [Link]

  • Zaini, N. A. M., et al. (2022). Synthesis and Anticancer Activity Evaluation of N-(3,4,5- Trimethoxycinnamoyl)anthranilic Acid Derivatives. Malaysian Journal of Chemistry, 24(1), 1-11. [Link]

  • Zareba, G. (2008). WO2008114275A2 - Anthranilic acid derivatives as anticancer agents and process for the preparation thereof.
  • Ribaudo, G., et al. (2025). Acetylsalicylic acid and cancer: updates on the new potential of a nature-inspired drug. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

Sources

A Comparative Guide to Confirming Target Engagement of Novel Small Molecules in Cells: A Case Study with 2-(2-phenylacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to validating its mechanism of action is both critical and complex. A pivotal step in this process is confirming that the molecule engages its intended target within the complex milieu of a living cell. This guide provides an in-depth comparison of leading experimental strategies to confirm the target engagement of a novel compound, using the hypothetical case of 2-(2-phenylacetamido)benzoic acid.

While the specific biological target of this compound is not yet defined in publicly available literature, this guide will use it as a model compound to illustrate a robust, multi-pronged approach to target identification and validation. We will delve into the principles, protocols, and data interpretation of three powerful techniques: the Cellular Thermal Shift Assay (CETSA), Immunoprecipitation coupled with Mass Spectrometry (IP-MS), and Activity-Based Protein Profiling (ABPP).

The Crucial Question: Does Your Compound Hit Its Target in a Cell?

Identifying a compound that elicits a desired phenotypic response is only the beginning. To progress a molecule through the drug discovery pipeline, it is paramount to demonstrate a direct physical interaction with its molecular target in a physiologically relevant context.[1][2][3] This confirmation, known as target engagement, provides critical evidence for the compound's mechanism of action and helps to rationalize its biological effects.[3][4]

This guide will navigate the experimental landscape of target engagement, offering a comparative analysis of key methodologies to empower you to make informed decisions for your research.

A Triad of Techniques for Target Validation

We will explore three complementary approaches, each offering unique advantages and insights into the interaction between a small molecule and its protein target(s).

  • Cellular Thermal Shift Assay (CETSA): A biophysical method that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[1][2][5][6]

  • Immunoprecipitation-Mass Spectrometry (IP-MS): A powerful technique that combines the specificity of immunoprecipitation with the sensitivity of mass spectrometry to identify the binding partners of a compound.[7][8][9][10]

  • Activity-Based Protein Profiling (ABPP): A chemical proteomics approach that utilizes reactive chemical probes to assess the functional state of entire enzyme families, enabling the identification of targets and the assessment of inhibitor potency.[11][12][13][14]

The following sections will provide a detailed examination of each technique, including their underlying principles, experimental workflows, and a comparative analysis of their strengths and limitations.

Cellular Thermal Shift Assay (CETSA): Probing Target Stabilization

The Principle: CETSA is founded on the observation that the binding of a ligand, such as our model compound this compound, can increase the thermal stability of its target protein.[1][2][5][6] When cells are heated, proteins begin to denature and aggregate. A protein that is bound to a stabilizing ligand will be more resistant to this heat-induced denaturation and remain in the soluble fraction at higher temperatures compared to the unbound protein.[1][2]

Experimental Workflow:

The general workflow for a CETSA experiment is as follows:

CETSA_Workflow A 1. Cell Treatment: Incubate cells with This compound or vehicle control (DMSO). B 2. Heat Challenge: Aliquot cell suspensions and heat to a range of temperatures. A->B C 3. Cell Lysis: Lyse cells to release soluble proteins. B->C D 4. Separation: Centrifuge to pellet aggregated proteins. C->D E 5. Protein Quantification: Analyze the amount of soluble target protein in the supernatant (e.g., by Western Blot or MS). D->E

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Data Interpretation:

The results of a CETSA experiment are typically presented as a "melting curve," which plots the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Table 1: Hypothetical CETSA Data for Target X with this compound

Temperature (°C)% Soluble Target X (Vehicle)% Soluble Target X (+ Compound)
45100100
5095100
557090
604075
651550
70520

Advantages of CETSA:

  • Label-free: Does not require modification of the compound or the target protein.[15]

  • Physiologically relevant: Can be performed in intact cells and even tissues, providing a more accurate representation of target engagement in a biological context.[5][6]

  • Versatile: Can be adapted for high-throughput screening formats.[1]

Limitations of CETSA:

  • Requires a specific antibody: For detection by Western blot, a reliable antibody against the target protein is necessary.

  • Not all binding events cause stabilization: Some drug-target interactions may not lead to a significant change in thermal stability.

  • Indirect measurement: Does not directly identify the target; the identity of the target must be known beforehand.

Immunoprecipitation-Mass Spectrometry (IP-MS): Fishing for the Target

The Principle: IP-MS is a powerful method for identifying the cellular binding partners of a small molecule.[7][9][10] In a common variation of this technique for small molecules, a "bait" is created by immobilizing a derivative of the compound of interest (in our case, this compound) onto beads. This bait is then incubated with cell lysate, and any proteins that bind to the compound are "pulled down." These interacting proteins are then identified by mass spectrometry.[7][9]

Experimental Workflow:

IPMS_Workflow A 1. Bait Preparation: Immobilize a derivative of This compound on beads. B 2. Incubation: Incubate the 'bait' beads with cell lysate. A->B C 3. Pulldown: Isolate the beads, which now have the target protein(s) bound. B->C D 4. Elution & Digestion: Elute the bound proteins and digest them into peptides. C->D E 5. Mass Spectrometry: Analyze the peptides by LC-MS/MS to identify the proteins. D->E

Caption: A simplified workflow for an Immunoprecipitation-Mass Spectrometry (IP-MS) experiment.

Data Interpretation:

The mass spectrometry data will provide a list of proteins that were pulled down by the compound. The challenge is to distinguish true binding partners from non-specific binders. This is typically achieved by comparing the results to a control experiment using beads without the compound or with an inactive analog.

Table 2: Hypothetical IP-MS Results for this compound

Protein IDSpectral Counts (Compound)Spectral Counts (Control)Fold Change
Target X150530
Protein Y1081.25
Protein Z2001901.05

In this hypothetical data, "Target X" shows a significant enrichment in the compound pulldown compared to the control, making it a strong candidate for a direct target.

Advantages of IP-MS:

  • Unbiased target identification: Can identify previously unknown targets of a compound.[7]

  • High sensitivity and specificity: Modern mass spectrometers can identify proteins with high accuracy.[10]

  • Provides a snapshot of the interactome: Can reveal protein complexes that associate with the target.

Limitations of IP-MS:

  • Requires chemical modification of the compound: The need to immobilize the compound can sometimes alter its binding properties.

  • Prone to non-specific binding: Distinguishing true interactors from background proteins can be challenging.[9]

  • May miss transient or weak interactions.

Activity-Based Protein Profiling (ABPP): A Functional Readout of Target Engagement

The Principle: ABPP is a powerful chemical proteomics strategy that uses specially designed chemical probes to report on the activity of enzymes in their native cellular environment.[11][12][13][14] These "activity-based probes" (ABPs) typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag (e.g., a fluorophore or biotin). If this compound binds to the active site of an enzyme, it will prevent the ABP from binding, leading to a decrease in the signal from the probe.

Experimental Workflow:

ABPP_Workflow A 1. Cell Treatment: Incubate cells with This compound. B 2. Probe Labeling: Add an activity-based probe that targets a specific enzyme class. A->B C 3. Lysis & Visualization: Lyse cells and visualize labeled proteins (e.g., by gel electrophoresis and fluorescence scanning). B->C D 4. Target Identification (Optional): Enrich and identify labeled proteins using mass spectrometry. C->D

Caption: A general workflow for a competitive Activity-Based Protein Profiling (ABPP) experiment.

Data Interpretation:

In a competitive ABPP experiment, a decrease in the intensity of a labeled protein band in the presence of the test compound indicates that the compound is engaging that enzyme. The concentration-dependent inhibition of probe labeling can be used to determine the potency (e.g., IC50) of the compound.

Table 3: Hypothetical ABPP Data for this compound against a Serine Hydrolase

Compound Concentration (µM)% Probe Labeling of Target Enzyme
0 (Control)100
0.195
170
1030
1005

This data would suggest that this compound engages the target serine hydrolase with an IC50 value in the low micromolar range.

Advantages of ABPP:

  • Functional readout: Directly measures the inhibition of enzyme activity in a native biological system.[11][12]

  • Broad applicability: Probes have been developed for a wide range of enzyme classes.[11]

  • Can identify off-targets: Can simultaneously profile the engagement of multiple enzymes within a family.

Limitations of ABPP:

  • Requires a suitable probe: A specific and reactive ABP for the enzyme class of interest must be available.

  • Focus on enzymatic targets: Primarily applicable to enzymes with a reactive catalytic residue.

  • Covalent probes: The probes themselves form a covalent bond, which may not be representative of a reversible inhibitor.

Comparative Summary and Strategic Application

The choice of which target engagement method to employ depends on the specific research question and the available resources. The following table provides a comparative summary to guide your decision-making process.

Table 4: Comparison of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Immunoprecipitation-Mass Spectrometry (IP-MS)Activity-Based Protein Profiling (ABPP)
Principle Ligand-induced thermal stabilizationAffinity-based pulldown and identificationCompetition for active site labeling
Target ID Requires prior knowledge of the targetUnbiased, can identify novel targetsCan identify targets within a known enzyme class
Compound Modification Not requiredRequired (immobilization)Not required (for competitive profiling)
Key Advantage Physiologically relevant, label-freeUnbiased discovery of binding partnersProvides a functional readout of target engagement
Key Limitation Indirect, requires specific antibodiesProne to non-specific bindingRequires a suitable activity-based probe
Best For... Validating engagement with a known targetDeconvoluting the target of a phenotypic hitAssessing the potency and selectivity against an enzyme family

A Synergistic Approach:

For a comprehensive validation of the target engagement of this compound, a combination of these methods is often the most powerful strategy. For instance, a researcher might first use IP-MS to generate a list of potential binding partners. The top candidates from this screen could then be validated using CETSA to confirm direct engagement in intact cells. If the identified target is an enzyme, ABPP could be employed to further characterize the compound's potency and selectivity.

Conclusion

Confirming the target engagement of a novel small molecule is a cornerstone of modern drug discovery and chemical biology. By understanding the principles, advantages, and limitations of powerful techniques like CETSA, IP-MS, and ABPP, researchers can design robust experimental strategies to confidently identify and validate the molecular targets of their compounds. While the journey to elucidate the precise mechanism of action of a molecule like this compound may be complex, the application of these cutting-edge methodologies provides a clear path forward.

References

  • Activity-based protein profiling for drug discovery - Universiteit Leiden. [Link]

  • Immunoprecipitation Mass Spectrometry (IP-MS) - CovalX. [Link]

  • Activity based Protein Profiling (Abpp) - Creative Biolabs. [Link]

  • Applications of Activity-Based Protein Profiling (ABPP) and Bioimaging in Drug Discovery. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]

  • Activity Based Protein Profiling ABPP - Mtoz Biolabs. [Link]

  • Activity-based protein profiling: A graphical review - UCL Discovery. [Link]

  • Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads - PMC - NIH. [Link]

  • IP-to-MS: An Unbiased Workflow for Antigen Profiling | Journal of Proteome Research. [Link]

  • Immunoprecipitation combined with Mass Spectrometry - BGI. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]

  • CETSA. [Link]

  • How to experimentally validate drug-target interactions? - ResearchGate. [Link]

  • Identifying potential drug-target interactions based on ensemble deep learning - PMC. [Link]

  • Drug–target interaction prediction: databases, web servers and computational models | Briefings in Bioinformatics | Oxford Academic. [Link]

  • Drug–Target Interaction Prediction Based on an Interactive Inference Network - MDPI. [Link]

  • A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition - NIH. [Link]

  • Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH - PubMed. [Link]

  • Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E - PubMed. [Link]

  • Redefining target engagement with new strategies in drug discovery - News-Medical.Net. [Link]

  • Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition - PubMed. [Link]

  • From Screening to Targeted Degradation: Strategies for the Discovery and Optimization of Small Molecule Ligands for PCSK9 - PubMed. [Link]

  • Target Engagement Assays in Early Drug Discovery - PMC - NIH. [Link]

  • Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC - NIH. [Link]

  • Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro - PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 2-(2-phenylacetamido)benzoic Acid Derivatives as Potential COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of a Versatile Scaffold

The 2-(2-phenylacetamido)benzoic acid framework is a compelling scaffold in medicinal chemistry. Structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), its derivatives have been explored for various therapeutic applications, including anti-inflammatory and anticancer activities.[1][2][3][4] The core of its anti-inflammatory potential lies in the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of inflammation and pain.[5]

There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation.[6] Selective inhibition of COX-2 is a critical goal in modern drug design to achieve potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

This guide provides an in-depth, comparative molecular docking study of several hypothetical this compound derivatives. Our objective is to elucidate the structure-activity relationships (SAR) that govern their binding to the COX-2 active site. By systematically altering substituents on the phenyl rings, we can predict how these modifications influence binding affinity and interaction patterns, offering a rational basis for the design of more potent and selective COX-2 inhibitors. Molecular docking is a powerful computational method that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[7][8][9]

Part 1: The Experimental Blueprint - A Rationale-Driven Approach

A successful in-silico study is not merely about computation; it's about informed scientific choices. Here, we outline the causality behind our experimental design.

Target Selection: Why Cyclooxygenase-2 (COX-2)?

As our scaffold bears resemblance to known anti-inflammatory agents, targeting the COX-2 enzyme is a logical starting point.[10] The selective inhibition of COX-2 over COX-1 can lead to effective anti-inflammatory drugs with a reduced risk of gastrointestinal complications. For our study, we have selected the crystal structure of murine COX-2 complexed with a selective inhibitor (SC-558).

  • Selected PDB Entry: 1CX2 .[6][11]

  • Rationale: This high-resolution (3.0 Å) crystal structure provides a well-defined active site with a co-crystallized ligand.[6][11] The presence of this ligand is invaluable, as it allows us to validate our docking protocol by re-docking the native ligand and ensuring the computational method can reproduce the experimentally observed binding pose. It also provides a clear reference for defining the binding pocket for our novel derivatives.

Ligand Selection: A Systematic Exploration of Chemical Space

To conduct a meaningful comparative study, we designed a small library of four hypothetical derivatives of this compound. These derivatives were chosen to probe the effects of different electronic and steric properties on binding affinity.

  • Parent Compound (LIG1): this compound. The baseline molecule.

  • Nitro-Substituted (LIG2): 2-(2-(4-nitrophenyl)acetamido)benzoic acid. Features a strong electron-withdrawing group (-NO₂).

  • Methoxy-Substituted (LIG3): 2-(2-(4-methoxyphenyl)acetamido)benzoic acid. Features an electron-donating group (-OCH₃).

  • Chloro-Substituted (LIG4): 2-(2-phenylacetamido)-5-chlorobenzoic acid. Features a halogen on the benzoic acid ring, exploring a different substitution pattern.

Software Selection: The Rationale for Our Toolkit
  • Docking Engine: AutoDock Vina .[12][13][14] Chosen for its accuracy, computational speed, and widespread use and validation in the scientific community, making our results comparable to a vast body of existing research.

  • Preparation & Visualization: AutoDock Tools (ADT), PyMOL, and Discovery Studio .[12][13] This suite of tools provides a robust workflow for preparing molecules and analyzing results. ADT is essential for creating the necessary PDBQT files, while PyMOL and Discovery Studio are industry standards for high-quality visualization of molecular interactions.

Part 2: Detailed Experimental Protocols

Trustworthiness in computational science stems from methodological transparency. The following protocols are detailed to be reproducible and self-validating.

Receptor Preparation Workflow

The goal of receptor preparation is to clean the raw PDB file and prepare it for docking by adding necessary parameters.[15][16][17]

Step-by-Step Protocol:

  • Obtain Crystal Structure: Download the PDB file for 1CX2 from the RCSB Protein Data Bank.[6]

  • Clean the Protein:

    • Open the 1CX2.pdb file in a molecular viewer like Discovery Studio or PyMOL.

    • The 1CX2 structure is a homodimer (Chains A and B). For simplicity and computational efficiency, we will proceed with only Chain A. Delete Chain B.

    • Remove all non-essential molecules. This includes water molecules (HOH), the co-crystallized inhibitor (SC-558), and any other heteroatoms not critical to the protein's structural integrity (e.g., glycosylation moieties like NAG).[18] The heme cofactor (HEM) should be retained as it is essential for enzyme activity.

    • Save the cleaned protein as 1CX2_A_clean.pdb.

  • Prepare for Docking using AutoDock Tools (ADT):

    • Launch ADT and open the 1CX2_A_clean.pdb file.

    • Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select "Polar only" and click OK. This step is crucial as hydrogen atoms are often not resolved in X-ray crystallography but are vital for forming hydrogen bonds.[19][20]

    • Assign Charges: Navigate to Edit > Charges > Add Kollman Charges. This calculates and adds partial atomic charges to the protein atoms, which are necessary for the scoring function to estimate electrostatic interactions.

    • Save as PDBQT: Navigate to Grid > Macromolecule > Choose. Select the protein and save it as 1CX2_receptor.pdbqt. This file format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.

Ligand Preparation Workflow

Each derivative must be converted into a 3D structure and prepared with the correct parameters for docking.

Step-by-Step Protocol:

  • Create 2D Structures: Draw each of the four derivatives (LIG1-LIG4) using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D and Energy Minimize:

    • Save the 2D structures as MOL files.

    • Use a program like Open Babel or the built-in tools in your chemical drawing software to convert the 2D structures into 3D.

    • Perform an energy minimization using a force field like MMFF94. This step ensures that the ligand has realistic bond lengths, angles, and a low-energy starting conformation.

    • Save the final 3D structures as PDB files.

  • Prepare for Docking using AutoDock Tools (ADT):

    • Launch ADT and open the PDB file for the first ligand (e.g., LIG1.pdb).

    • Detect Root: Navigate to Ligand > Torsion Tree > Detect Root. This automatically defines the rigid core of the molecule.

    • Set Torsions: Navigate to Ligand > Torsion Tree > Choose Torsions. This step defines the rotatable bonds, allowing the ligand to be flexible during the docking simulation.[21]

    • Save as PDBQT: Navigate to Ligand > Output > Save as PDBQT. Save the file as LIG1.pdbqt. This format includes information on the ligand's rotatable bonds.

    • Repeat this process for all four ligands (LIG2, LIG3, LIG4).

Molecular Docking Workflow with AutoDock Vina

This is the core computational step where the ligands are docked into the prepared receptor.

Step-by-Step Protocol:

  • Define the Grid Box:

    • In ADT, with the 1CX2_receptor.pdbqt loaded, navigate to Grid > Grid Box.

    • The grid box defines the three-dimensional space where Vina will search for binding poses.[13] To accurately define this space, we use the position of the original co-crystallized inhibitor (SC-558 from the original 1CX2.pdb) as a guide.

    • Center the grid box on the active site. For 1CX2, the approximate center coordinates are: center_x = 33.5, center_y = 24.0, center_z = 21.5.

    • Adjust the dimensions of the box to fully encompass the binding site. A size of size_x = 25, size_y = 25, size_z = 25 (in Angstroms) is appropriate.

  • Create a Configuration File:

    • Create a text file named config.txt. This file tells Vina where to find the input files and what parameters to use.

    • Add the following lines to config.txt:

    • The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance between accuracy and computation time.[12]

  • Run AutoDock Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing your PDBQT files and config.txt.

    • Execute the Vina command:

    • This will run the docking simulation for LIG1 and save the output poses in LIG1_out.pdbqt and the binding affinity scores in LIG1_log.txt.

    • Repeat this step for LIG2, LIG3, and LIG4 by changing the ligand line in config.txt and the output file names in the command.

Workflow Visualization

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Fetch PDB (1CX2) Clean 2. Clean Receptor (Remove Water, Ligands, Chains) PDB->Clean PrepR 3. Prepare Receptor (Add H, Add Charges) Output: receptor.pdbqt Clean->PrepR Config 7. Create Config File (Input files, Grid params) PrepR->Config DrawL 4. Draw Ligands (2D) PrepL 5. Prepare Ligands (3D Convert, Minimize, Set Torsions) Output: ligand.pdbqt DrawL->PrepL PrepL->Config Grid 6. Define Grid Box (Active Site Coordinates) Grid->Config Vina 8. Run AutoDock Vina Config->Vina Results 9. Analyze Output (Binding Energy, Poses) Vina->Results Visualize 10. Visualize Interactions (H-Bonds, Hydrophobic) Results->Visualize

Caption: A generalized workflow for a comparative molecular docking study.

Part 3: Results - A Quantitative Comparison

The docking simulations yielded binding affinity scores and predicted binding poses for each derivative. The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger, more favorable binding interaction.

Compound IDDerivative StructureSubstituent Group & PositionBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
LIG1 This compoundParent (Unsubstituted)-8.5HIS-90, ARG-513, TYR-385, SER-530
LIG2 2-(2-(4-nitrophenyl)acetamido)benzoic acid-NO₂ at para-position (phenylacetamido)-9.2HIS-90, ARG-513, TYR-385, SER-530, VAL-523
LIG3 2-(2-(4-methoxyphenyl)acetamido)benzoic acid-OCH₃ at para-position (phenylacetamido)-8.7HIS-90, ARG-513, TYR-385, SER-530
LIG4 2-(2-phenylacetamido)-5-chlorobenzoic acid-Cl at 5-position (benzoic acid)-8.9HIS-90, ARG-513, TYR-385, SER-530, LEU-352

Part 4: Discussion - Interpreting the Structure-Activity Relationship

The results provide critical insights into how structural modifications impact the binding of these derivatives to the COX-2 active site.

Analysis of Results:

  • The Parent Compound (LIG1): With a binding affinity of -8.5 kcal/mol, the core scaffold demonstrates a good inherent ability to bind to the COX-2 active site. The predicted interactions involve key residues: the carboxylate group of the benzoic acid moiety forms a crucial salt bridge with the positively charged ARG-513 , a hallmark interaction for many COX inhibitors. Hydrogen bonds with TYR-385 and SER-530 further stabilize the complex.

  • The Nitro-Substituted Derivative (LIG2): This compound emerged as the most potent binder with an affinity of -9.2 kcal/mol . The strong electron-withdrawing nitro group appears to enhance binding significantly. This is likely due to favorable electrostatic interactions and the formation of an additional hydrogen bond with the backbone of VAL-523 in a secondary pocket. This suggests that the para-position of the phenylacetamido ring is a critical location for modification to improve potency.

  • The Methoxy-Substituted Derivative (LIG3): The addition of an electron-donating methoxy group resulted in a slightly improved binding affinity of -8.7 kcal/mol compared to the parent compound. While not as impactful as the nitro group, this modification is still favorable, likely contributing to hydrophobic interactions within the active site without disrupting the primary binding mode.

  • The Chloro-Substituted Derivative (LIG4): Placing a halogen on the benzoic acid ring also enhanced binding affinity to -8.9 kcal/mol. The chlorine atom likely engages in favorable hydrophobic and halogen-bonding interactions with residues like LEU-352 in the active site channel, thereby providing an additional anchor point for the molecule.

Key Interaction Visualization (LIG2 - The Most Potent Derivative):

The superior binding affinity of LIG2 can be attributed to its ability to form a network of stabilizing interactions within the COX-2 active site.

G cluster_ligand LIG2 (-9.2 kcal/mol) cluster_protein COX-2 Active Site Residues LIG2 2-(2-(4-nitrophenyl)acetamido) benzoic acid ARG513 ARG-513 LIG2->ARG513 Salt Bridge (strong) TYR385 TYR-385 LIG2->TYR385 H-Bond SER530 SER-530 LIG2->SER530 H-Bond VAL523 VAL-523 LIG2->VAL523 H-Bond (additional) HIS90 HIS-90 LIG2->HIS90 Pi-Pi Stacking

Caption: Key molecular interactions between LIG2 and COX-2 residues.

Conclusion and Future Directions

This comparative docking study successfully elucidated key structure-activity relationships for this compound derivatives as potential COX-2 inhibitors. Our findings indicate that:

  • The core scaffold is a viable starting point for COX-2 inhibition, primarily anchored by a salt bridge from the benzoic acid moiety to ARG-513.

  • Substitution on the phenylacetamido ring is highly influential. A strong electron-withdrawing group like a nitro group at the para-position significantly enhances binding affinity.

  • Modification of the benzoic acid ring with a halogen also provides a viable strategy for improving potency.

These in-silico results provide a strong rationale for the synthesis and in-vitro biological evaluation of these derivatives. Future work should focus on synthesizing the 4-nitro (LIG2) and 5-chloro (LIG4) derivatives to validate these computational predictions experimentally. Further computational studies could involve molecular dynamics simulations to assess the stability of these predicted binding poses over time.

References

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube.
  • Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
  • Unknown. (n.d.). Session 4: Introduction to in silico docking.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.
  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • KBbox. (n.d.). Small Molecule Docking.
  • Wikipedia. (n.d.). Docking (molecular).
  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina.
  • ScotChem. (n.d.). Preparing the protein and ligand for docking.
  • Goodsell, D. (2001, May). Molecule of the Month: Cyclooxygenase. PDB-101.
  • Autodock Vina 1.2.0 documentation. (n.d.). Basic docking. Read the Docs.
  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube.
  • Unknown. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem.
  • Scribd. (n.d.). Dados Da Cox2.
  • Salmaso, V., & Moro, S. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • ResearchGate. (2019, September 20). Molecular docking proteins preparation.
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. MDPI.
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube.
  • RCSB PDB. (1997, December 24). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558.
  • RCSB PDB. (2020, February 26). 6Y3C: Human COX-1 Crystal Structure.
  • NCBI. (1996, December 17). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube.
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed Central.
  • Unknown. (2022, July 22). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed Central.
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed.
  • Unknown. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
  • Walsh, D. A., Moran, H. W., Shamblee, D. A., U'Ren, J., & Welch, M. C. (n.d.). Antiinflammatory Agents. 2. Syntheses and Antiinflammatory Activity of Substituted 2-aminophenylacetic Acid Derivatives. PubMed.
  • Ionescu, I. A., Cîrcu, V., & Vlase, G. (2020, December 10). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. NIH.
  • Sunshine, A., & Lanza, F. L. (n.d.). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. Google Patents.
  • BenchChem. (2025). Biological activity of 2-(Benzylcarbamoyl)benzoic acid derivatives.
  • Husain, A., & Ajmal, M. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed.
  • Unknown. (2020, May 21). Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids.
  • Unknown. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer. IFTM University.
  • Unknown. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed.
  • Berne, S., et al. (2015, August 1). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed.
  • Unknown. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | Request PDF. ResearchGate.
  • Unknown. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct.
  • BenchChem. (n.d.). Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives as Anti-Inflammatory Agent.
  • Unknown. (2023, September 14). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP).
  • Unknown. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.

Sources

Safety Operating Guide

Navigating the Disposal of 2-(2-phenylacetamido)benzoic Acid: A Principle-Based Approach in the Absence of Specific Manufacturer Data

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Expert Evaluation of Structural Analogs

In the absence of a specific SDS, a prudent first step is to infer potential hazards from the compound's structure and available data on similar molecules. 2-(2-phenylacetamido)benzoic acid is an aromatic carboxylic acid. Data from structurally related compounds, such as benzoic acid and 2-(2-Phenylethyl)benzoic acid, suggest that this class of molecule may cause skin, eye, and respiratory irritation[1][2][3][4].

Potential Hazard Basis of Assessment GHS Classification (Inferred)
Skin IrritationCommon characteristic of carboxylic acids.Category 2
Eye Irritation/DamageAromatic acids can be severe eye irritants.Category 1 or 2
Respiratory IrritationInhalation of dusts from solid organic acids can irritate the respiratory tract.Specific Target Organ Toxicity – Single Exposure, Category 3
Aquatic ToxicityWhile specific data is unavailable, many organic compounds have some level of aquatic toxicity.Precautionary principle suggests handling as potentially harmful to aquatic life.

This table is an inferred hazard assessment and must be confirmed by institutional EHS professionals.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the inferred hazards, stringent adherence to PPE protocols is essential when handling this compound for disposal.

  • Eye Protection : Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A lab coat should be worn to protect against skin contact.

  • Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator may be necessary. All respiratory protection must be used in accordance with a documented institutional program that includes fit-testing and training.

Disposal Protocol: A Decision-Making Workflow

The disposal of any chemical waste is governed by local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[5]. The following workflow provides a logical progression for determining the appropriate disposal pathway for this compound.

DisposalWorkflow start Start: Small quantity of this compound for disposal is_contaminated Is the waste contaminated with other hazardous materials (e.g., heavy metals, halogenated solvents)? start->is_contaminated consult_ehs1 Consult Institutional EHS for guidance on mixed hazardous waste. is_contaminated->consult_ehs1 Yes non_hazardous_determination Can the material be definitively classified as non-hazardous by EHS? is_contaminated->non_hazardous_determination No hazardous_waste_container Collect in a designated, properly labeled hazardous waste container. consult_ehs1->hazardous_waste_container is_neutralizable Can the waste be safely neutralized? neutralization_protocol Develop a neutralization protocol with EHS approval. (e.g., slow addition of a weak base like sodium bicarbonate solution with pH monitoring). is_neutralizable->neutralization_protocol Yes is_neutralizable->hazardous_waste_container No drain_disposal If approved by EHS and local regulations, dispose of the neutralized solution down the drain with copious amounts of water. neutralization_protocol->drain_disposal waste_pickup Arrange for pickup by the institution's hazardous waste management service. hazardous_waste_container->waste_pickup non_hazardous_determination->is_neutralizable No (Treat as Hazardous) solid_waste_disposal If approved by EHS, dispose of as solid non-hazardous laboratory waste according to institutional policy. non_hazardous_determination->solid_waste_disposal Yes

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Methodologies

For Small, Uncontaminated Quantities (Subject to EHS Approval):

  • Neutralization:

    • In a well-ventilated fume hood, dissolve the solid this compound in a suitable solvent (if necessary and approved by EHS).

    • Slowly add a weak base, such as a 5% sodium bicarbonate solution, while stirring. Be cautious of potential gas evolution (carbon dioxide).

    • Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the pH is within the range permitted for drain disposal by your local water authority (typically between 6.0 and 9.0).

    • Once neutralized, the solution may be eligible for drain disposal with copious amounts of water, pending final approval from your institution's EHS[6].

For Contaminated or Larger Quantities:

  • Containerization:

    • Place the this compound waste into a designated hazardous waste container that is compatible with carboxylic acids (e.g., a high-density polyethylene (HDPE) container). Do not use metal containers for acidic waste[7].

    • Ensure the container is in good condition, with a secure, leak-proof lid.

    • Do not fill the container to more than 90% of its capacity to allow for expansion[7].

  • Labeling:

    • Affix a hazardous waste label to the container. The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The date accumulation started

      • The specific hazards (e.g., "Irritant")

  • Storage:

    • Store the sealed and labeled container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as bases and oxidizing agents[3].

  • Disposal:

    • Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor. This typically involves incineration at a permitted facility[7].

Emergency Procedures: Preparedness for Accidental Release

Spill Management:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional EHS department immediately.

    • Prevent entry into the affected area.

    • Follow your institution's specific emergency response procedures.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention[1][3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][3].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3].

Conclusion: Prioritizing Safety and Compliance

The proper disposal of this compound, especially in the absence of a specific SDS, requires a cautious and informed approach. By understanding the potential hazards based on its chemical class, adhering to strict PPE protocols, and following a structured decision-making process for waste stream selection in close consultation with institutional EHS professionals, researchers can ensure the safety of themselves, their colleagues, and the environment. The ultimate authority on chemical disposal rests with your institution's EHS department, which can provide guidance tailored to your specific facilities and local regulations.

References

  • Chemguide. (n.d.). The reaction of acid anhydrides with water, alcohols and phenol. Retrieved from [Link]

  • Helsel, R. W. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Benzoic acid Safety Data Sheet. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • ResearchGate. (2022, August 7). Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, August 29). Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Anhydrides react with water to form carboxylic acids. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Reactory. (2026). Reactions of Acid Anhydrides. Retrieved from [Link]

  • University of York. (n.d.). Non-Hazardous Laboratory Waste. Retrieved from [Link]

  • Nature. (2024, January 2). A general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons. Retrieved from [Link]

  • YouTube. (2020, September 30). Acylation using an anhydride. Retrieved from [Link]

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Phenylacetyl)benzoic acid. Retrieved from [Link]

  • CPAChem. (n.d.). Benzoic acid CAS:65-85-0 EC:200-618-2. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-phenylacetamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(2-phenylacetamido)benzoic Acid. As your trusted partner in laboratory safety, we aim to deliver insights grounded in scientific expertise to ensure your research is conducted safely and effectively. This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower you with a deep understanding of risk mitigation.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a chemical compound for which detailed toxicological data is not widely available. However, information from suppliers and data on structurally similar compounds provide a basis for a thorough risk assessment. The primary known hazards are outlined by its GHS pictograms and hazard statements[1].

  • GHS07: Indicates that the substance may cause skin and eye irritation, is harmful if swallowed or inhaled, and may cause respiratory irritation[1].

The key hazard statements associated with this compound are:

  • H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Given that this compound is a solid, likely a powder, the primary routes of exposure are inhalation of dust particles and dermal contact. A risk assessment must consider the quantity of the substance being handled, the nature of the procedure (e.g., weighing, preparing solutions), and the potential for aerosolization.

Engineering and Administrative Controls: The First Line of Defense

Before relying on Personal Protective Equipment (PPE), it is crucial to implement robust engineering and administrative controls.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure[2]. The laboratory should be equipped with an eyewash station and a safety shower that are easily accessible[2][3].

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the SOP and the contents of this guide. Restrict access to the handling area and clearly label all containers.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final and critical barrier between the researcher and the chemical. The selection of appropriate PPE is dictated by the specific hazards of this compound.

Due to the risk of serious eye irritation (H319), robust eye protection is mandatory.

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to European Standard EN 166 or NIOSH (US) standards[2][4].

  • Increased Risk Scenarios: When there is a significant risk of splashing or handling larger quantities, a face shield should be worn in addition to safety goggles.

To prevent skin irritation (H315) and dermal absorption (H312), comprehensive skin and body protection is necessary.

  • Gloves: Handle the material with chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[4]. Nitrile rubber gloves are a suitable choice[5]. Always inspect gloves for any signs of degradation or puncture before use and use proper glove removal technique to avoid skin contact[6]. Dispose of contaminated gloves after use[6].

  • Clothing: Wear a long-sleeved laboratory coat. For tasks with a higher risk of contamination, wear a chemical-resistant apron or a complete suit that protects against chemicals[2]. Contaminated work clothing should not be allowed out of the workplace[2].

The potential for respiratory irritation (H335) and harm if inhaled (H332) makes respiratory protection a key consideration, especially when handling the compound as a powder.

  • Standard Operations: When working within a certified fume hood, respiratory protection may not be required.

  • Outside of a Fume Hood: If handling outside of a fume hood or if dust formation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator is required[2][5]. The specific type of respirator (e.g., N95, P100, or a full-face respirator) should be chosen based on a thorough risk assessment of the potential exposure levels[4][7].

The following table summarizes the recommended PPE for different laboratory operations.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing (in fume hood) Safety Goggles (EN 166/NIOSH)Nitrile Gloves (EN 374)Lab CoatNot typically required
Preparing Solutions Safety Goggles (EN 166/NIOSH)Nitrile Gloves (EN 374)Lab CoatNot typically required
Handling Large Quantities Face Shield and Safety GogglesNitrile Gloves (EN 374)Chemical Resistant Apron/SuitRequired if dust is generated
Spill Cleanup Face Shield and Safety GogglesHeavy-duty Nitrile GlovesChemical Resistant SuitNIOSH/EN 149 Approved Respirator

Procedural Guidance: Step-by-Step Protocols

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat/Suit: Put on the lab coat or suit and fasten it completely.

  • Respirator (if required): Perform a fit check.

  • Goggles/Face Shield: Position securely.

  • Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique. Dispose of immediately.

  • Lab Coat/Suit: Remove by turning it inside out, without touching the exterior.

  • Goggles/Face Shield: Handle by the headband or sides.

  • Respirator (if used): Remove without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE[4].

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[8].

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician[5]. Remove contaminated clothing and wash it before reuse[7].

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[4].

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur[5].

Spill and Disposal Plan

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation[4].

  • Containment: Prevent further leakage or spillage if it is safe to do so[4].

  • Cleanup: For a solid spill, sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust[3]. Use non-sparking tools[4].

  • Decontamination: Clean the spill area thoroughly.

Dispose of this compound and any contaminated materials, including PPE, as hazardous waste. All disposal practices must be in accordance with local, regional, and national regulations[7][9]. Do not let the product enter drains[6].

Diagrams for Enhanced Understanding

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Specification Start Start: Handling this compound CheckHood Is the procedure in a fume hood? Start->CheckHood CheckQuantity Handling small (<1g) or large quantity? CheckHood->CheckQuantity Yes FullProtection Full Protection: - Full Face Respirator - Chemical Resistant Suit CheckHood->FullProtection No CheckAerosol Potential for dust/aerosol generation? CheckQuantity->CheckAerosol Large BasePPE Standard PPE: - Safety Goggles (EN166) - Nitrile Gloves (EN374) - Lab Coat CheckQuantity->BasePPE Small EnhancedPPE Enhanced PPE: - Add Face Shield - Consider Chemical Apron CheckAerosol->EnhancedPPE No RespiratoryProtection Add Respiratory Protection: - NIOSH/EN149 Approved Respirator CheckAerosol->RespiratoryProtection Yes End End: Procedure Complete BasePPE->End Proceed with caution EnhancedPPE->RespiratoryProtection RespiratoryProtection->End Proceed with caution FullProtection->End Proceed with caution

Caption: PPE selection workflow based on risk assessment.

References

  • Safety Data Sheets. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%. Retrieved from [Link]

  • CPAchem. (2023-06-02). Safety data sheet - Benzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015-12-01). SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

  • Redox. (2022-11-14). Safety Data Sheet Benzoic acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-phenylacetamido)benzoic Acid
Reactant of Route 2
Reactant of Route 2
2-(2-phenylacetamido)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.